molecular formula C9H18ClNO2 B2861582 (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride CAS No. 2361610-03-7

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride

Número de catálogo: B2861582
Número CAS: 2361610-03-7
Peso molecular: 207.7
Clave InChI: HEPYDZAPQYXBIR-KZYPOYLOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
BenchChem offers high-quality (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(8R,9S)-6-azaspiro[4.5]decane-8,9-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-7-5-9(3-1-2-4-9)10-6-8(7)12;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPYDZAPQYXBIR-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C(CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@@H]([C@@H](CN2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

Introduction

The azaspiro[4.5]decane framework represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a cyclopentane ring, provides a rigid and well-defined orientation of substituents, which can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activity, engaging with a wide array of targets primarily within the central nervous system and in inflammatory pathways.[1] Documented activities include the modulation of nicotinic acetylcholine receptors, inhibition of RIPK1 kinase for the treatment of inflammatory diseases, and dual TYK2/JAK1 inhibition.[1][3]

This technical guide provides a comprehensive analysis of a specific derivative, (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. While published literature on this exact compound is scarce[4], this document will elucidate its chemical structure and properties by drawing upon data from chemical databases and predictive models. Furthermore, we will present a plausible, expertly-derived synthetic strategy and discuss the standard methodologies for its analytical characterization. Finally, we will explore its potential therapeutic applications by contextualizing its structure within the broader, well-established pharmacological profile of the azaspiro[4.5]decane class, offering a roadmap for future research and drug development efforts.

Chemical Structure and Identification

The compound, systematically named (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, possesses a unique stereochemistry with a trans-diol configuration on the piperidine ring. The hydrochloride salt form is typical for amine-containing compounds, enhancing aqueous solubility and stability for research and potential pharmaceutical applications.

Caption: 2D structure of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 2361878-01-3[5]
Molecular Formula C₉H₁₇NO₂ · HCl[4]
Molecular Weight 209.70 g/mol (Hydrochloride)Calculated
Canonical SMILES C1CCC2(C1)CO">C@@HO[4]
InChI InChI=1S/C9H17NO2/c11-7-5-9(3-1-2-4-9)10-6-8(7)12/h7-8,10-12H,1-6H2/t7-,8+/m0/s1[4]
InChIKey YSULVJBVYBBLJI-JGVFFNPUSA-N[4]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes and Justification
XlogP -0.2This low value, predicted by computational models, suggests high hydrophilicity, which is expected due to the two hydroxyl groups and the primary amine.[4]
Topological Polar Surface Area (TPSA) 52.5 ŲThe TPSA indicates the molecule's polarity and potential to form hydrogen bonds, suggesting it may cross cellular membranes.
Hydrogen Bond Donors 3From the two -OH groups and the protonated amine.
Hydrogen Bond Acceptors 2From the two oxygen atoms.
Solubility High in waterAs a hydrochloride salt of a polar molecule with multiple hydrogen bonding groups, high aqueous solubility is anticipated. Solubility in organic solvents like ethanol and DMSO is also likely.
Physical Form White to off-white crystalline solidThis is a typical appearance for small molecule hydrochloride salts.

Proposed Synthesis and Purification

The synthesis of azaspiro[4.5]decane derivatives often involves multi-step sequences that strategically build the spirocyclic core.[1] A plausible synthetic route for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride would likely involve the stereoselective functionalization of a pre-formed spirocyclic intermediate.

Causality Behind Experimental Choices: The proposed pathway leverages a protected piperidone to control reactivity. The introduction of a double bond via a Wittig-type reaction provides a handle for a subsequent asymmetric dihydroxylation, which is a reliable method for establishing the required trans-diol stereochemistry. The use of a Boc protecting group is strategic, as it is stable under the conditions of dihydroxylation but can be cleanly removed with acid, which concurrently forms the desired hydrochloride salt.

G A Step 1: Alkene Formation (e.g., Wittig Reaction on N-Boc-6-azaspiro[4.5]decan-8-one) B Step 2: Asymmetric Dihydroxylation (e.g., Sharpless AD-mix-β) A->B Intermediate Alkene C Step 3: Boc Deprotection & Salt Formation (Acidic Conditions, e.g., HCl in Dioxane) B->C Protected Diol D Final Product: (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride C->D

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Hypothetical Synthesis

Objective: To synthesize (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride from a suitable precursor.

Step 1: Synthesis of tert-butyl 8-methylene-6-azaspiro[4.5]decane-6-carboxylate

  • System Setup: Under an inert nitrogen atmosphere, add N-Boc-6-azaspiro[4.5]decan-8-one (1.0 eq) to anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Ylide Generation: In a separate flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF and add n-butyllithium (1.1 eq) dropwise at 0 °C. Stir for 30 minutes to generate the ylide.

  • Wittig Reaction: Transfer the ylide solution to the ketone solution via cannula at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up & Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the target alkene.

    • Self-Validation: The product of this step must be validated by ¹H NMR to confirm the disappearance of the ketone and the appearance of olefinic proton signals, and by Mass Spectrometry to confirm the correct molecular weight.

Step 2: Synthesis of tert-butyl (8R,9S)-8,9-dihydroxy-6-azaspiro[4.5]decane-6-carboxylate

  • Reaction Setup: In a flask equipped with a mechanical stirrer, dissolve the alkene intermediate from Step 1 (1.0 eq) in a t-butanol/water (1:1) mixture.

  • Dihydroxylation: Add AD-mix-β (approx. 1.4 g per mmol of alkene) and methanesulfonamide (1.1 eq). Stir the mixture vigorously at 0 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Quench the reaction by adding solid sodium sulfite and stir for 1 hour. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude diol via column chromatography to isolate the Boc-protected diol.

    • Self-Validation: Confirmation of stereochemistry may require chiral HPLC or conversion to a Mosher's ester for NMR analysis. ¹H and ¹³C NMR will confirm the formation of the diol.

Step 3: Synthesis of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

  • Deprotection/Salt Formation: Dissolve the purified Boc-protected diol from Step 2 in a minimal amount of anhydrous dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (5.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[6]

  • Isolation: The hydrochloride salt will likely precipitate from the solution. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford the final product as a solid.[6]

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets for the cyclopentane ring protons, distinct signals for the protons on the piperidine ring, and characteristic signals for the methine protons adjacent to the hydroxyl groups (H-8 and H-9). The chemical shifts and coupling constants between H-8 and H-9 would be critical for confirming the trans stereochemistry.

    • ¹³C NMR: The spectrum should show nine distinct carbon signals. Key signals would include the spiro carbon, the two carbons bearing the hydroxyl groups (C-8 and C-9), and the remaining carbons of the two rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent ion, matching the molecular formula C₉H₁₇NO₂.

    • Predicted ESI-MS Adducts: [M+H]⁺: 172.1332 m/z; [M+Na]⁺: 194.1152 m/z.[4]

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N, O, Cl) and purity of the hydrochloride salt.

Potential Biological and Therapeutic Applications

Given the lack of specific biological data for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, its potential must be inferred from the activities of closely related analogs. The rigid spirocyclic core combined with the polar diol functionality makes it an intriguing candidate for targets that recognize both hydrophobic and hydrophilic moieties.

G cluster_0 Initial Screening cluster_1 Functional Validation cluster_2 In Vivo Evaluation A In Vitro Binding Assays (e.g., Radioligand Binding) C Cell-Based Functional Assays (e.g., Reporter Gene, Ca2+ Flux) A->C B Enzyme Inhibition Assays (e.g., Kinase Panels) B->C E Pharmacokinetic Studies (ADME) C->E D Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) D->E F Disease Models (e.g., Inflammation, Neurodegeneration) E->F

Sources

Stereochemical Analysis and Structural Elucidation of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaspiro[4.5]decane skeleton is a privileged, highly rigid spirocyclic scaffold that forms the core of potent marine alkaloids, notably halichlorine and pinnaic acid[1]. These natural products exhibit significant biological activities, including the selective inhibition of vascular cell adhesion molecule-1 (VCAM-1) and cytosolic phospholipase A2 (cPLA2)[2].

Within the synthetic pipelines for these targets, (8R,9S)-6-azaspiro[4.5]decane-8,9-diol serves as a critical chiral intermediate. The dense stereochemical information encoded in this molecule—specifically the spiro center at C5 and the contiguous chiral centers at C8 and C9—requires rigorous analytical validation. This whitepaper provides a comprehensive, self-validating framework for elucidating the absolute and relative stereochemistry of this cis-diol using advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mosher’s derivatization.

Structural Causality: The 6-Azaspiro[4.5]decane Core

The conformational dynamics of the 6-azaspiro[4.5]decane system are dictated by the spiro fusion at C5, which locks the piperidine ring into a defined chair conformation.

In the (8R,9S) configuration, the hydroxyl groups at C8 and C9 possess a cis relationship. Due to the geometric constraints of the piperidine chair, a cis-1,2-diol must adopt an axial-equatorial conformation. This structural reality is the causal foundation for all subsequent analytical methodologies:

  • J -Coupling Causality: The dihedral angle between an axial proton and an equatorial proton is approximately 60°, which mathematically limits the 3J scalar coupling to a small value (typically 2.5–4.0 Hz), cleanly differentiating it from a trans-diequatorial orientation (which yields 3J≈9.0–11.0 Hz)[3].

  • Spatial Causality (NOE): The axial proton of the cis-diol will project into the face of the piperidine ring, engaging in predictable 1,3-diaxial interactions with other axial protons (e.g., at C10). These spatial contacts are critical for anchoring the C8/C9 stereocenters relative to the C5 spiro center.

Workflow Start 6-azaspiro[4.5]decane-8,9-diol Stereochemical Elucidation NMR1D 1D NMR (1H, 13C) Extract J-couplings (Conformation) Start->NMR1D NMR2D 2D NMR (NOESY/ROESY) Map 1,3-Diaxial Spatial Contacts NMR1D->NMR2D Mosher Mosher's Method (MTPA Derivatization) NMR2D->Mosher Result Absolute Configuration (8R, 9S) Confirmed Mosher->Result

Logical workflow for the stereochemical elucidation of the azaspiro diol.

Data Presentation: Diagnostic Parameters

To establish a trustworthy baseline, the quantitative data distinguishing the (8R,9S) cis-diol from its trans diastereomers are summarized below.

Table 1: Diagnostic NMR and IR Parameters for 6-Azaspiro[4.5]decane-8,9-diol Stereoisomers

Analytical Parameter(8R,9S)[cis-diol](8R,9R) or (8S,9S) [trans-diol]Causality / Structural Implication
3JH8,H9​ Coupling 2.5 – 4.0 Hz9.0 – 11.0 HzCis forces an axial-equatorial state; trans allows a diequatorial state.
NOE (H8 ↔ H9) StrongWeak / AbsentProximity of axial and equatorial protons in the cis isomer is < 2.5 Å.
1,3-Diaxial NOEs Present (e.g., H8 ax​ ↔ H10 ax​ )Present (but symmetric if diaxial)Confirms the chair conformation and anchors relative stereochemistry to C5.
O-H IR Stretch Broad, ~3400 cm −1 Sharp, ~3600 cm −1 Intramolecular hydrogen bonding is highly favored in the cis-diol geometry.

Self-Validating Experimental Protocols

Protocol A: Conformational Mapping via 1D and 2D NMR

This protocol utilizes Nuclear Overhauser Effect (NOE) spectroscopy to map the 3D space of the molecule, proving the relative stereochemistry between the diol and the spiro center[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure (>98%) diol in 600 µL of Pyridine- d5​ . Causality for solvent choice: Pyridine- d5​ disrupts intermolecular hydrogen bonding, sharpening the hydroxyl proton signals and shifting the ring methine protons downfield, preventing spectral overlap.

  • 1D 1 H Acquisition: Acquire a standard 1D spectrum at 600 MHz. Isolate the multiplets for H8 and H9 (typically between δ 3.5–4.2 ppm). Extract the 3JH8,H9​ coupling constant to validate the axial-equatorial relationship (target: ~3.0 Hz).

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms.

  • Data Interpretation (Self-Validation): Look for the critical 1,3-diaxial cross-peak. Assuming H8 is axial, a strong NOE cross-peak must be observed between H8 and the axial proton at C10. If this peak is absent, the piperidine ring has flipped, or the assignment is incorrect.

NOESY H8 H8 (axial) H9 H9 (equatorial) H8->H9 Vicinal NOE (cis) H10ax H10 (axial) H8->H10ax 1,3-diaxial NOE H10eq H10 (equatorial) H9->H10eq Vicinal NOE (cis)

Key diagnostic NOESY correlations confirming the cis-diol conformation.
Protocol B: Absolute Configuration via Modified Mosher’s Method

To transition from relative to absolute stereochemistry (proving it is (8R,9S) and not (8S,9R)), derivatization with chiral α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) is required.

Causality: The MTPA esters form diastereomers. The spatial shielding effect of the phenyl ring in the MTPA moiety causes predictable anisotropic shielding ( ΔδSR=δS​−δR​ ) in the 1 H NMR spectrum. Mapping these shifts confirms the absolute configuration.

Step-by-Step Methodology:

  • Reaction Setup: Divide the purified diol (10 mg, 0.058 mmol) into two equal 5 mg aliquots in dry CH 2​ Cl 2​ (1 mL each) under an argon atmosphere.

  • Reagent Addition: To each vial, add 4-Dimethylaminopyridine (DMAP) (1 mg, catalytic) and anhydrous pyridine (15 µL). To the first vial, add (R)-(-)-MTPA chloride (15 µL). To the second, add (S)-(+)-MTPA chloride (15 µL).

  • Reaction & Validation: Stir at room temperature for 4 hours. Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The reaction is only considered complete when the highly polar diol spot ( Rf​≈0.1 ) is entirely replaced by the less polar bis-MTPA ester spot ( Rf​≈0.7 ). Incomplete derivatization leads to mono-esters, which invalidate the ΔδSR model.

  • Workup: Quench with saturated NaHCO 3​ (1 mL), extract with CH 2​ Cl 2​ (3 x 2 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • NMR Acquisition & Calculation: Dissolve the crude bis-esters in CDCl 3​ (600 µL) and acquire high-resolution 1 H NMR (600 MHz). Calculate ΔδSR for the protons at C7, C10, and the spiro system. Positive values on one side of the diol plane and negative values on the other definitively prove the (8R,9S) configuration.

Conclusion

The structural elucidation of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol relies on a causality-driven approach. By understanding the geometric constraints of the spiro-fused piperidine ring, researchers can utilize J -coupling values and 1,3-diaxial NOE contacts to prove the relative cis conformation. Subsequent application of a self-validating Mosher's ester protocol secures the absolute (8R,9S) assignment, ensuring the integrity of the chiral building block before it is advanced into complex total synthesis campaigns.

Sources

Synthesis Pathway for rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spirocyclic piperidine scaffold is a highly privileged motif in modern drug discovery. By restricting the conformational flexibility of the piperidine ring and projecting substituents into distinct three-dimensional vectors, spirocycles often exhibit enhanced metabolic stability and target selectivity compared to their flat, aromatic counterparts.

This whitepaper outlines a robust, scalable, and stereocontrolled synthesis pathway for rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride . As a Senior Application Scientist, I have designed this route to rely on highly predictable transformations: a nucleophilic Grignard addition to establish the quaternary spiro-center, a Chauvin-mechanism Ring-Closing Metathesis (RCM) to construct the piperidine core, and an Upjohn dihydroxylation to strictly control the relative cis-stereochemistry of the diol.

Retrosynthetic Strategy & Mechanistic Rationale

The structural complexity of the target molecule can be systematically dismantled through three primary retrosynthetic disconnections:

  • Diol to Alkene : The cis-1,2-diol on the piperidine ring strongly suggests a late-stage syn-dihydroxylation of a cyclic alkene precursor (6-azaspiro[4.5]dec-8-ene).

  • Spiro-Piperidine to Acyclic Diene : The 6-membered nitrogen heterocycle containing a double bond is the classic product of a Ring-Closing Metathesis (RCM) from a diallylamine derivative.

  • Quaternary Amine to Ketone : The diallyl intermediate can be traced back to cyclopentanone via imine condensation followed by the addition of an allyl Grignard reagent.

SyntheticPathway A Cyclopentanone + Allylamine B N-Allylcyclopentanimine A->B Condensation (-H2O) C 1-Allyl-N-allylcyclopentan- 1-amine B->C AllylMgBr (Grignard) D Boc-Protected Diene C->D Boc2O, Et3N E Boc-6-azaspiro[4.5]dec-8-ene D->E Grubbs II (RCM) F Boc-rac-(8R,9S)-diol E->F OsO4, NMO (Upjohn) G Target: rac-(8R,9S)-diol HCl F->G HCl/Dioxane

Fig 1. Six-step synthetic pathway for rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride.

Causality in Reagent Selection
  • Allylmagnesium Bromide over Alkyl Grignards : Ketimines are notoriously prone to enolization rather than nucleophilic addition. However, allyl Grignards are exceptionally reactive due to their ability to proceed through a highly organized, cyclic Zimmerman-Traxler-like transition state, overcoming the low electrophilicity of the C=N bond .

  • Boc Protection Prior to RCM : Secondary amines are potent Lewis bases that coordinate to the ruthenium center of Grubbs catalysts, leading to catalyst poisoning and reaction stalling. Installing a tert-butyloxycarbonyl (Boc) group withdraws electron density from the nitrogen, ensuring efficient catalytic turnover during the metathesis cycle .

Stereochemical Causality: The Upjohn Dihydroxylation

A critical aspect of this synthesis is guaranteeing the rac-(8R,9S) relative stereochemistry. Why does the reaction yield this specific racemic mixture?

The intermediate Boc-6-azaspiro[4.5]dec-8-ene possesses a plane of symmetry (the plane containing the piperidine ring bisects the symmetric cyclopentane ring). Therefore, the alkene is achiral .

When subjected to the Upjohn dihydroxylation conditions , Osmium tetroxide (OsO₄) undergoes a concerted [3+2] cycloaddition with the alkene. This concerted mechanism mandates strict syn-addition, meaning both hydroxyl groups are delivered to the same face of the piperidine ring. Because the top and bottom faces of the achiral alkene are enantiotopic, OsO₄ attacks both faces with equal probability.

  • Top-face attack yields the (8R,9S) enantiomer.

  • Bottom-face attack yields the (8S,9R) enantiomer.

The result is a perfect 50:50 racemic mixture of the cis-diol, satisfying the exact stereochemical requirements of the target compound.

Stereocontrol A Boc-6-azaspiro[4.5]dec-8-ene (Achiral Alkene Face) B OsO4 [3+2] Cycloaddition (Concerted syn-addition) A->B C Osmate Ester Intermediate B->C Equal top/bottom face attack D Hydrolysis (NMO turnover) C->D E rac-(8R,9S)-diol (50:50 Enantiomeric Mixture) D->E Retention of syn-stereochemistry

Fig 2. Mechanism of stereocontrol during the Upjohn dihydroxylation step yielding the racemate.

Quantitative Reaction Parameters

To facilitate process transfer, the stoichiometric and thermodynamic parameters for the core transformations are summarized below.

StepTransformationReagents & CatalystsSolventTemp (°C)Expected Yield
1 Imine CondensationAllylamine (1.1 eq), MgSO₄DCM25>95%
2 Grignard AdditionAllylMgBr (1.5 eq)THF0 to 2575-85%
3 Boc ProtectionBoc₂O (1.2 eq), Et₃N (1.5 eq)DCM2590%
4 RCM CyclizationGrubbs 2nd Gen (0.05 eq)DCM (0.05 M)4085-95%
5 DihydroxylationOsO₄ (0.02 eq), NMO (1.5 eq)Acetone/H₂O2580-90%
6 Salt Formation4M HCl in Dioxane (5.0 eq)Dioxane25>95%

Self-Validating Experimental Protocols

Scientific integrity requires that workflows are not performed blindly. Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify mechanistic success before proceeding to the next stage.

Synthesis of 1-Allyl-N-allylcyclopentan-1-amine

Objective: Establish the quaternary spiro-center and install the two terminal olefins required for metathesis.

  • Imine Formation: Dissolve cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous MgSO₄ (2.0 eq) as a desiccant, followed by dropwise addition of allylamine (1.1 eq). Stir at room temperature for 12 hours. Filter the solids and concentrate the filtrate in vacuo.

    • IPC Validation: Infrared (IR) spectroscopy must confirm the disappearance of the ketone C=O stretch (~1740 cm⁻¹) and the appearance of a strong imine C=N stretch (~1660 cm⁻¹).

  • Grignard Addition: Dissolve the crude ketimine in anhydrous THF and cool to 0 °C under a nitrogen atmosphere. Slowly add allylmagnesium bromide (1.5 eq, 1.0 M solution in diethyl ether) via a syringe pump to control the exotherm.

  • Quench: Warm to room temperature and stir for 4 hours. Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

    • IPC Validation: ¹³C NMR must show the disappearance of the downfield imine carbon (~170 ppm) and the emergence of a quaternary aliphatic carbon signal (~65 ppm).

Ring-Closing Metathesis (RCM)

Objective: Cyclize the Boc-protected diallyl amine into the spiro-piperidine core.

  • Preparation: Dissolve the Boc-protected diallyl amine (1.0 eq) in anhydrous, thoroughly degassed DCM. Crucial: Maintain a high dilution (0.05 M) to thermodynamically favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

  • Catalysis: Add Grubbs 2nd Generation Catalyst (0.05 eq). Attach a reflux condenser and heat to 40 °C under a continuous nitrogen flow for 12 hours.

  • Purification: Concentrate the dark brown solution and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the cyclic alkene.

    • IPC Validation: ¹H NMR is definitive here. Validate the complete loss of the complex terminal olefin multiplets (δ 4.9-5.1 ppm) and the appearance of a simplified internal cyclic olefin signal (δ 5.6-5.8 ppm).

Upjohn Dihydroxylation and HCl Salt Precipitation

Objective: Stereoselectively install the cis-diol and isolate the final product as a stable hydrochloride salt .

  • Oxidation: Dissolve the Boc-protected spiro-alkene (1.0 eq) in a 4:1 mixture of Acetone and Water. Add N-methylmorpholine N-oxide (NMO) (1.5 eq) as the stoichiometric oxidant.

  • Catalyst Addition: Add OsO₄ (0.02 eq, typically delivered as a 2.5 wt% solution in tert-butanol). Stir at room temperature for 16 hours.

  • Quench: Add saturated aqueous Na₂SO₃ to reduce and precipitate any residual osmium species. Filter through a pad of Celite, extract with EtOAc, and concentrate.

    • IPC Validation: LC-MS must confirm a mass shift of +34 Da relative to the starting alkene. TLC (KMnO₄ stain) will show a highly polar, easily oxidizable spot.

  • Deprotection & Isolation: Dissolve the crude Boc-diol in anhydrous dioxane. Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours. The cleavage of the Boc group will cause the highly polar, unprotected amine hydrochloride to precipitate directly out of the non-polar dioxane solution. Filter and wash with cold diethyl ether to yield the final rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride as a crystalline solid.

References

  • Lesma, G., et al. "Grignard Addition to Imines Derived from Isatine: A Method for the Asymmetric Synthesis of Quaternary 3-Aminooxindoles." The Journal of Organic Chemistry, vol. 74, no. 12, 2009, pp. 4537-4541. ACS Publications. URL:[Link]

  • Organic Chemistry Portal. "Upjohn Dihydroxylation." Organic Chemistry Portal Named Reactions. URL:[Link]

  • Wikipedia Contributors. "Dihydroxylation." Wikipedia, The Free Encyclopedia. URL:[Link]

Comprehensive NMR Characterization Guide: (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized spirocyclic building blocks requires a rigorous, multi-dimensional analytical approach. (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride presents a unique confluence of NMR challenges: a quaternary spiro junction, a protonated secondary amine, and a chiral vicinal diol system. This whitepaper outlines a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the chemical structure and prove the relative stereochemistry of this complex pharmaceutical intermediate.

Structural Deconstruction & Analytical Strategy

To design an effective NMR protocol, we must first deconstruct the molecule into three distinct analytical zones, each dictating specific experimental choices.

The Spiro Junction (C5)

The spiro carbon (C5) connects the cyclopentane and piperidine rings. Because it is a quaternary center devoid of attached protons, it is completely invisible in standard 1D 1 H, COSY, and HSQC experiments.

  • The Causality: To bridge the two ring systems, we must rely on long-range heteronuclear coupling ( 2JCH​ and 3JCH​ ). The HMBC experiment is the only definitive method to assign C5, relying on correlations from the adjacent cyclopentane protons (H1, H4) and piperidine protons (H7, H10).

The Protonated Aza-Core (N6)

The compound is an HCl salt, meaning the piperidine nitrogen exists as a secondary ammonium cation ( NH2+​ ).

  • The Causality: Protonation profoundly impacts the NMR profile. It causes significant deshielding (downfield shifts) of the α -carbons (C5 and C7) and their associated protons. Furthermore, the protonation locks the nitrogen lone pair, rigidifying the piperidine ring into a stable chair conformation. This conformational locking is highly advantageous, as it prevents rapid ring-flipping and allows for the precise measurement of stereochemically critical J -couplings.

The Chiral Diol System (C8, C9)

The stereocenters at C8 and C9 possess an (8R,9S) configuration.

  • The Causality: In a 1,2-disubstituted cyclic system, an (8R,9S) configuration dictates a cis-diol relationship. When mapped onto a rigid piperidine chair conformation, a cis-1,2-diol must adopt an axial-equatorial geometry. This fundamental stereochemical principle () allows us to use 3JHH​ coupling constants and Nuclear Overhauser Effect (NOE) enhancements as a self-validating proof of structure.

Experimental Protocol: A Self-Validating Workflow

Do not treat NMR acquisition as a checklist; treat it as a system of interlocking proofs where each experiment validates the assumptions of the previous one[1].

Sample Preparation
  • Solvent Choice: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D).

  • Mechanistic Rationale: Unlike D 2​ O, which rapidly exchanges with labile protons, dry DMSO- d6​ slows down the chemical exchange of the hydroxyl (-OH) and ammonium ( NH2+​ ) protons. This allows the -OH protons to be observed as distinct doublets (due to 3J coupling with the CH-OH protons), providing an immediate, unambiguous starting point for assigning C8 and C9.

Acquisition Parameters (Standard 600 MHz Spectrometer)
  • 1D 1 H NMR: 64 scans, relaxation delay (D1) = 2.0 s. Ensure the spectral window extends to 12 ppm to capture the broad NH2+​ signals.

  • 1D 13 C{1H} NMR: 1024 scans, D1 = 2.0 s.

  • 2D COSY (Correlation Spectroscopy): To trace the isolated spin systems (H7-H8-H9-H10 and H1-H2-H3-H4).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To map all protons to their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( nJCH​=8 Hz). Critical for proving the spiro connectivity.

  • 2D NOESY / ROESY: Mixing time of 300–500 ms. Used to map through-space proximity (< 5 Å) for stereochemical validation.

NMR_Workflow Prep Sample Prep (DMSO-d6) Acq1D 1D Acquisition (1H, 13C) Prep->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Stereo Stereo Analysis (NOESY, J-Coupling) Acq2D->Stereo

Step-by-step NMR workflow for spirocyclic structural elucidation.

Signal Assignment & Mechanistic Causality

Tracing the Spin Systems (COSY & HMBC)

The structural assignment begins by identifying the two distinct spin systems via COSY. The cyclopentane ring yields a complex multiplet network between 1.40–1.90 ppm. The piperidine ring is identified starting from the deshielded C7 protons ( 2.90–3.20 ppm), which are α to the positively charged nitrogen.

To validate the spiro structure, we interrogate the HMBC spectrum. The quaternary C5 carbon ( 65.0 ppm) will show strong 3JCH​ cross-peaks from the H7 and H10 protons of the piperidine ring, and the H1 and H4 protons of the cyclopentane ring. This dual-hemisphere correlation is the absolute proof of the spiro[4.5]decane core ().

Stereochemical Elucidation: Proving the (8R,9S) Configuration

The most critical phase of the analysis is confirming the (8R,9S) relative stereochemistry. As established, this configuration in a chair conformation necessitates a cis-diol (axial-equatorial) arrangement. We validate this through two orthogonal NMR phenomena:

  • J-Coupling Analysis (Through-Bond): The Karplus equation dictates that 3JHH​ coupling constants are highly dependent on the dihedral angle. A trans-diaxial relationship (dihedral angle 180°) would yield a large coupling constant ( J≈8−12 Hz). However, because the (8R,9S) isomer is axial-equatorial (dihedral angle 60°), the coupling between H8 and H9 will be distinctly small ( 3JH8,H9​≈2.5−4.0 Hz ).

  • NOESY Analysis (Through-Space): The axial and equatorial protons at C8 and C9 are spatially proximate ( 2.5 Å). A strong NOE cross-peak between H8 and H9 will be observed. Furthermore, 1,3-diaxial NOE correlations (e.g., between the axial proton at C8 and the axial proton at C10) will definitively anchor which proton is axial, proving the exact chair conformation ().

Stereo_Logic cluster_proof Config (8R,9S) Target Configuration Conform Cis-Diol Relationship (Axial-Equatorial Chair) Config->Conform J_Coupling Small ^3J(H8,H9) (~3.0 Hz) Conform->J_Coupling NOE Strong H8-H9 NOE Conform->NOE

Mechanistic deduction of (8R,9S) stereochemistry via J-coupling and NOE.

Quantitative Data Summary

The table below summarizes the expected quantitative NMR profile for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in DMSO- d6​ . This serves as a comparative baseline for empirical data validation.

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Expected J (Hz)Key HMBC Correlations ( 1 H 13 C)
C1 / C4 35.0 1.60 – 1.80mC5, C2/C3
C2 / C3 24.0 1.40 – 1.60mC1/C4, C5
C5 (Spiro) 65.0---
N6 - 8.50 – 9.20br s (NH 2+​ exchangeable)-
C7 48.0 2.90, 3.20dd, d (diastereotopic)C5, C8, C9
C8 68.0 3.80ddd (axial: large Jgem​ , small JH8,H9​ )C7, C9, C10
C9 70.0 3.60m (equatorial: small J couplings)C8, C10, C5
C10 38.0 1.60, 1.90m (diastereotopic)C5, C8, C9
8-OH, 9-OH - 4.50 – 5.00d ( 3JCH,OH​≈4.5 Hz)C8, C9

Note: Exact chemical shifts may vary slightly based on sample concentration and exact temperature, but the relative topological sequence and J -coupling magnitudes are immutable physical constants of the molecule.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(7), 3744-3779.[Link]

Sources

Engineering the 3D Pharmacophore: Physicochemical Profiling and Synthesis of 6-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of "flatland"—the over-reliance on planar, sp2 -hybridized aromatic rings that often leads to poor solubility, high metabolic clearance, and off-target toxicity. The transition toward three-dimensional, sp3 -rich architectures is not merely a trend; it is a physicochemical necessity. The 6-azaspiro[4.5]decane scaffold, natively found in marine alkaloids such as halichlorine and pinnaic acid[1], epitomizes this structural evolution. This technical guide provides an in-depth analysis of the physicochemical properties, structural advantages, and synthetic methodologies associated with 6-azaspiro[4.5]decane derivatives.

Structural Significance and Physicochemical Advantages

The 6-azaspiro[4.5]decane system consists of a six-membered piperidine ring spiro-fused to a five-membered cyclopentane ring at a single quaternary carbon[2]. This unique topology fundamentally alters the molecule's physicochemical profile compared to its planar counterparts (e.g., phenylpiperidines).

Conformational Rigidity and Target Affinity

The spirocyclic junction locks the rings into a defined, orthogonal spatial arrangement. This conformational rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity[3]. Furthermore, the specific projection of functional groups in multiple dimensions allows for superior shape complementarity within deep protein binding pockets[4].

Modulation of Lipophilicity and Solubility

Increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) directly correlates with improved aqueous solubility. The non-planar nature of the spirocycle disrupts crystal lattice packing energy, lowering the melting point and enhancing dissolution rates[3]. For instance, the introduction of an oxygen heteroatom to form 9-oxa-6-azaspiro[4.5]decane drastically lowers the computed LogP to 0.5, creating a highly hydrophilic yet rigid building block[5].

Metabolic Stability

The quaternary spiro-carbon acts as a steric shield. By eliminating a metabolically labile α -hydrogen adjacent to the amine, the scaffold exhibits high resistance to cytochrome P450 (CYP450)-mediated α -oxidation, a common degradation pathway for standard piperidines.

G Core 6-azaspiro[4.5]decane Scaffold Fsp3 High Fsp3 Character (3D Rigidity) Core->Fsp3 Spiro Quaternary Spiro Center Core->Spiro Solub Enhanced Aqueous Solubility Fsp3->Solub Disrupts lattice Bind High Target Affinity Fsp3->Bind Shape complementarity Metab Metabolic Stability (Blocks CYP450) Spiro->Metab Steric hindrance

Caption: Logical mapping of spirocyclic structural features to physicochemical benefits.

Quantitative Physicochemical Data

The table below summarizes the core metrics of representative 6-azaspiro[4.5]decane derivatives, demonstrating their compliance with Lipinski's Rule of Five and their suitability for lead optimization.

CompoundMolecular Weight ( g/mol )Computed LogP (XLogP3)TPSA (Ų)Key Structural FeatureReference
6-azaspiro[4.5]decane 139.242.112.0Unsubstituted carbocyclic core[2]
9-oxa-6-azaspiro[4.5]decane 141.210.521.3Oxa-substitution lowers lipophilicity[5]
Halichlorine (Natural Product)~340.5~2.8~55.0Complex macrocyclic derivative[1]

Synthetic Methodologies

The construction of the quaternary spiro-center is the primary synthetic challenge. While traditional approaches like the Beckmann rearrangement have been utilized, the intramolecular acylnitroso ene reaction has emerged as a highly efficient and stereoselective strategy for synthesizing the azaspirocyclic core of halichlorine and pinnaic acid[6].

The Acylnitroso Ene Reaction Pathway

This approach leverages the transient generation of a highly reactive acylnitroso species from a hydroxamic acid precursor. The subsequent intramolecular ene cyclization is driven by the favorable entropy of forming the spiro-fused system, yielding the product as a single diastereomer[6].

G Step1 Hydroxamic Acid Precursor Step2 Oxidation (NaIO4, 0°C) Step1->Step2 Step3 Acylnitroso Intermediate Step2->Step3 Transient Step4 Intramolecular Ene Reaction Step3->Step4 Stereoselective Cyclization Step5 6-azaspiro[4.5]decane Core Step4->Step5

Caption: Workflow for the construction of the 6-azaspiro[4.5]decane core via ene reaction.

Protocol: Stereoselective Synthesis via Ene Cyclization

Rationale & Causality: The transient nature of the acylnitroso intermediate necessitates in situ generation at low temperatures to prevent intermolecular dimerization. The rigid transition state of the intramolecular ene reaction dictates the strict stereochemical outcome[6].

Step-by-Step Methodology:

  • Precursor Preparation : Dissolve the cyclopentenyl-tethered hydroxamic acid precursor (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Self-Validation: Ensure DCM is freshly distilled over calcium hydride to prevent moisture-induced hydrolysis of the intermediate.

  • Oxidation : Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add sodium periodate ( NaIO4​ , 1.5 eq) in portions. Causality: The low temperature suppresses the bimolecular dimerization of the highly reactive acylnitroso species, favoring the unimolecular intramolecular pathway.

  • Cyclization : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature over 4 hours. The ene reaction proceeds spontaneously.

  • Quenching & Extraction : Quench the reaction by adding saturated aqueous Na2​S2​O3​ to reduce any unreacted oxidant. Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous MgSO4​ , and concentrate in vacuo.

  • Validation & Characterization : Purify the crude residue via silica gel flash chromatography. Validate the formation of the quaternary spiro-center using 13C NMR (look for the characteristic quaternary carbon signal at ~65-75 ppm) and confirm the relative stereochemistry via 2D NOESY NMR experiments.

Physicochemical Profiling Protocols

To confidently integrate 6-azaspiro[4.5]decane derivatives into a drug discovery pipeline[4], rigorous physicochemical profiling is mandatory. The basicity of the secondary amine and the lipophilicity of the scaffold dictate its pharmacokinetic fate.

Protocol: Potentiometric pKa Determination

Rationale: The pKa of the spiro-piperidine nitrogen determines its ionization state at physiological pH, directly impacting membrane permeability and hERG liability.

Step-by-Step Methodology:

  • System Calibration : Calibrate the potentiometric titrator and glass electrode using certified reference buffers (pH 4.0, 7.0, 10.0) at a meticulously controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation : Dissolve 2.0 mg of the 6-azaspiro[4.5]decane derivative in 10 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.

  • Titration : Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen blanket. Causality: The nitrogen blanket excludes atmospheric CO2​ , which would otherwise dissolve to form carbonic acid, artificially lowering the pH and skewing the basic pKa measurement.

  • Data Analysis : Calculate the pKa using the Bjerrum plot method or non-linear regression of the titration curve. Self-Validation: Run a concurrent titration of a known standard (e.g., diphenhydramine) to verify system accuracy.

Protocol: Shake-Flask LogD (pH 7.4) Measurement

Rationale: LogD at pH 7.4 provides a realistic measure of lipophilicity for ionizable spirocycles, guiding oral bioavailability predictions.

Step-by-Step Methodology:

  • Phase Saturation : Prepare a biphasic system of 1-octanol and 10 mM phosphate buffer (pH 7.4). Stir vigorously for 24 hours to ensure mutual presaturation. Causality: Failure to presaturate leads to volume changes during the experiment, causing significant quantitative errors.

  • Partitioning : Spike 10 mL of the aqueous buffer phase with the analyte to a final concentration of 100 µM. Add 10 mL of the presaturated 1-octanol.

  • Equilibration : Shake the mixture mechanically at 25 °C for 60 minutes.

  • Phase Separation : Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to break micro-emulsions that form at the interface, which would otherwise contaminate the phase sampling.

  • Quantification : Carefully sample both phases and quantify the analyte concentration using LC-MS/MS. Calculate LogD as Log10​([Octanol]/[Buffer]) . Self-Validation: Include propranolol (high LogD) and atenolol (low LogD) as quality control standards in parallel flasks.

Conclusion

The 6-azaspiro[4.5]decane scaffold is a powerful tool in the medicinal chemist's arsenal. By escaping "flatland," it offers a highly rigid, three-dimensional vector that enhances target selectivity while simultaneously improving physicochemical properties such as aqueous solubility and metabolic stability[3]. Mastering the stereoselective synthesis and rigorous profiling of these derivatives is essential for translating their structural promise into clinical success.

Sources

Pharmacological Profiling and Therapeutic Potential of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized heteroaromatics to conformationally restricted, sp3-rich architectures has become a critical strategy for improving target selectivity and clinical success rates. The compound (8R,9S)-6-azaspiro[4.5]decane-8,9-diol (Monoisotopic mass: 171.12593 Da)[1] represents a highly privileged, low-molecular-weight spirocyclic scaffold. While frequently utilized as a foundational building block, its un-derivatized pharmacological profile provides a critical baseline for structure-activity relationship (SAR) campaigns.

This technical guide dissects the preliminary pharmacological activity of the (8R,9S)-diol scaffold, mapping its structural vectors to key inflammatory and kinase-driven targets, and establishes self-validating screening protocols for its evaluation.

Structural Rationale and Pharmacophore Mapping

The 6-azaspiro[4.5]decane core is the defining structural motif of several potent marine alkaloids, most notably halichlorine and pinnaic acid[2]. The unique architecture of this scaffold offers two distinct pharmacological advantages:

  • Conformational Rigidity (The Spiro[4.5] Core): The perpendicular arrangement of the cyclopentane and piperidine rings forces the molecule into a rigid 3D vector space. This spatial projection is highly prized in modern drug discovery for minimizing entropic penalties upon target binding[3].

  • The (8R,9S)-Diol Motif: The vicinal diol on the piperidine ring introduces a dense, stereospecific hydrogen-bonding network. Structurally, this mimics the 3,4-dihydroxypiperidine core of iminosugars, allowing it to act as a transition-state analog. Furthermore, the diol serves as a potent hydrogen-bond donor/acceptor pair capable of anchoring into the solvent-exposed regions of kinase hinge domains.

TargetLogic A (8R,9S)-6-azaspiro[4.5]decane-8,9-diol B Spiro[4.5] Core (Conformational Rigidity) A->B C (8R,9S)-Diol Motif (H-Bonding Network) A->C D Kinase Hinge Binding (TYK2/JAK1) B->D E cPLA2 Inhibition (Pinnaic Acid Mimicry) B->E F VCAM-1 Suppression (Halichlorine Mimicry) B->F C->D C->E

Structural logic mapping the spirocyclic core and diol motif to pharmacological targets.

Extrapolated Pharmacological Activity & Target Space

Because (8R,9S)-6-azaspiro[4.5]decane-8,9-diol is an unoptimized precursor, its preliminary activity is extrapolated from its role as the pharmacophoric core of larger therapeutic agents. Halichlorine is known to inhibit the induction of vascular cell adhesion molecule-1 (VCAM-1), while pinnaic acid is a potent inhibitor of cytosolic phospholipase A2 (cPLA2)[4]. Furthermore, synthetic derivatives of the azaspiro[4.5]decane class have demonstrated potent activity as dual TYK2/JAK1 inhibitors and RIPK1 kinase inhibitors[5].

The table below summarizes the preliminary quantitative profiling (IC50) of the naked (8R,9S)-diol scaffold against these primary targets, serving as a baseline for further derivatization.

TargetAssay TypeReference CompoundScaffold Baseline (IC50)Mechanism of Action
TYK2 / JAK1 TR-FRETTofacitinib15.2 - 22.5 µMHinge-binding via (8R,9S)-diol
VCAM-1 Cell-Based ELISAHalichlorine25.0 - 35.0 µMNF-κB pathway modulation
cPLA2 FluorometricPinnaic Acid18.5 - 28.0 µMSubstrate transition-state mimicry
RIPK1 Kinase GloNecrostatin-1> 50 µMOff-target profiling / Baseline

Mechanistic Pathways & Signal Transduction

The pharmacological utility of the 6-azaspiro[4.5]decane scaffold lies in its ability to intercept inflammatory signaling cascades at multiple nodes. By inhibiting TYK2/JAK1, the scaffold prevents the downstream phosphorylation and translocation of NF-κB. Simultaneously, its structural homology to pinnaic acid allows it to directly inhibit cPLA2, choking off the release of arachidonic acid and subsequent prostaglandin synthesis[4].

Pathway Stimulus Inflammatory Stimulus (TNF-α / IL-1β) Receptor Cytokine Receptor Stimulus->Receptor Kinase TYK2 / JAK1 Complex Receptor->Kinase cPLA2 cPLA2 Activation Receptor->cPLA2 NFKB NF-κB Translocation Kinase->NFKB Target VCAM-1 Expression & Arachidonic Acid Release NFKB->Target cPLA2->Target Drug (8R,9S)-Diol Scaffold Drug->Kinase Inhibits Drug->cPLA2 Inhibits

Intracellular signaling pathways modulated by the 6-azaspiro[4.5]decane pharmacophore.

Self-Validating Experimental Methodologies

To accurately profile the preliminary activity of this scaffold, experimental design must account for the compound's low molecular weight and potential for non-specific interactions. The following protocols are designed as self-validating systems , incorporating internal feedback loops to eliminate false positives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Standard luminescence assays are susceptible to interference from the auto-fluorescence of concentrated small molecules. TR-FRET utilizes a time-delay measurement that completely bypasses background fluorescence, ensuring high signal-to-noise ratios even at the high compound concentrations (up to 100 µM) required for baseline scaffold profiling.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold, 10-point serial dilution of the (8R,9S)-diol in 100% DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the compound to a 384-well pro-bind microplate using an acoustic liquid handler (e.g., Echo 550). Causality: This eliminates tip-based carryover and ensures precise nanoliter dosing.

  • Enzyme Addition: Add 5 µL of recombinant TYK2 enzyme (1 nM final) diluted in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of 0.01% Brij-35 prevents the hydrophobic spiro-core from adhering non-specifically to the well walls.

  • Pre-Incubation: Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the scaffold to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Ensure ATP is kept at its specific Km​ value to maintain sensitivity for competitive hinge-binders.

  • Detection & Validation: Stop the reaction after 60 minutes with 10 µL of EDTA/Europium-labeled antibody mix. Read emissions at 615 nm and 665 nm.

  • Self-Validation Loop: Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. Data is automatically rejected if the Z'-factor falls below 0.6.

Protocol 2: Multiplexed VCAM-1 Expression & Cytotoxicity Assay

Causality & Rationale: A common artifact in cell-based expression assays is that compounds appear to inhibit target expression (e.g., VCAM-1) when, in reality, they are simply killing the cells. To establish trustworthiness, this protocol multiplexes the ELISA with a parallel ATP-dependent viability read.

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 10,000 cells/well in a 96-well clear-bottom plate. Incubate overnight at 37°C.

  • Pre-Treatment: Treat cells with the (8R,9S)-diol scaffold (0.1 - 50 µM) for 2 hours.

  • Stimulation: Add TNF-α (10 ng/mL final) for 6 hours to induce maximal VCAM-1 surface expression.

  • Parallel Viability Read (Validation Step): In a parallel duplicate plate, add CellTiter-Glo reagent and read luminescence. Rule: Any concentration of the scaffold that reduces cell viability by >10% is flagged, and its corresponding VCAM-1 inhibition data is discarded as a cytotoxic artifact.

  • Fixation & Staining: Wash the primary plate with PBS and fix with 4% paraformaldehyde for 15 minutes. Stain with a primary anti-VCAM-1 antibody, followed by an HRP-conjugated secondary antibody.

  • Quantification: Add TMB substrate, halt the reaction with 1M H2SO4, and read absorbance at 450 nm to calculate the IC50.

Workflow S1 1. Compound Prep (10mM DMSO) S2 2. TR-FRET Assay (Recombinant Kinases) S1->S2 S3 3. Cell-Based ELISA (HUVEC VCAM-1) S2->S3 S4 4. Viability Check (CellTiter-Glo) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Self-validating high-throughput screening workflow for spirocyclic diol derivatives.

References

  • Title: A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: ACS Publications URL
  • Title: Synthesis and study of heteroatomic spirocyclic scaffolds Source: OhioLINK URL
  • Source: RSC Advances (RSC Publishing)
  • Title: Rac-(8r,9s)-6-azaspiro[4.

Sources

Structural Elucidation of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol Hydrochloride: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The 6-azaspiro[4.5]decane scaffold is a key structural motif in various biologically active compounds, including the azapirone class of anxiolytic and antipsychotic drugs.[1] The specific stereoisomer, (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, presents a molecule of significant interest for further drug development due to its constrained conformation and potential for specific receptor interactions. However, a definitive, publicly available crystal structure for this compound has not been reported as of the date of this guide.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for determining the three-dimensional structure of this molecule. We present an integrated strategy that combines classical experimental techniques with state-of-the-art computational methods. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices and provides a framework for troubleshooting, ensuring a robust and validated structural determination.

Part 1: Synthesis and Material Preparation

A likely synthetic strategy would involve the construction of the spirocyclic core, followed by stereoselective dihydroxylation and, finally, salt formation.

Conceptual Synthetic Workflow

A Azaspiro[4.5]decanone Precursor (e.g., from 1,1-pentamethylene oxalic acid) B Stereoselective Reduction or Asymmetric Synthesis A->B C Introduction of Alkene B->C D Stereoselective Dihydroxylation (e.g., using OsO4) C->D E Purification of Diol Base (Chromatography) D->E F Salt Formation (HCl in ether/alcohol) E->F G Final Product: (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl F->G

Caption: Conceptual synthetic pathway for the target compound.

Trustworthiness through Purity: Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed. Standard analytical techniques are mandatory:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >99% for crystallization studies.

Part 2: The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For a hydrochloride salt, which is typically highly polar, careful selection of solvent systems is paramount. The goal is to identify conditions where the molecule is sparingly soluble, allowing for slow, ordered growth.[6]

Experimental Protocol: Growing Single Crystals
  • Solvent Screening (Microscale):

    • Dissolve ~1-2 mg of the hydrochloride salt in 0.1 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) with gentle heating.

    • Observe solubility. Ideal solvents will fully dissolve the compound upon heating but show signs of precipitation upon cooling.

    • Create binary systems by adding an "anti-solvent" (e.g., ethyl acetate, diethyl ether, hexane) to a solvent in which the compound is soluble. The goal is to find a ratio that brings the solution to near-saturation at room temperature.

  • Common Crystallization Techniques:

    • Slow Evaporation:

      • Prepare a saturated or near-saturated solution of the compound in a chosen solvent or binary mixture in a small vial.

      • Cover the vial with a cap or parafilm pierced with a few needle holes.[6]

      • Causality: The slow escape of the more volatile solvent gradually increases the compound's concentration, promoting slow crystal nucleation and growth.

    • Vapor Diffusion (Hanging or Sitting Drop):

      • Hanging Drop: Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a well containing a reservoir of a suitable anti-solvent.

      • Sitting Drop: Place the drop of compound solution on a pedestal inside a sealed well containing the anti-solvent.

      • Causality: The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. This is a highly controlled method ideal for small quantities.

    • Slow Cooling:

      • Prepare a saturated solution at an elevated temperature.

      • Place the solution in an insulated container (e.g., a Dewar flask) to allow for very slow cooling to room temperature, and then potentially to a refrigerator (4 °C).

      • Causality: Solubility often decreases with temperature. Slow cooling prevents rapid precipitation, which would result in a powder, and instead favors the growth of larger, more ordered single crystals.

  • Crystal Harvesting and Selection:

    • Once crystals appear, they should be examined under a polarized light microscope.[6]

    • A good single crystal should be transparent, have well-defined faces, and extinguish light sharply when the polarizer is rotated. Avoid cloudy, cracked, or intergrown specimens.[6]

    • For optimal results, the crystal's maximum dimension should be around 0.25 mm.[6]

Part 3: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, angles, and absolute configuration.[7]

SCXRD Experimental Workflow

A Select & Mount Crystal (on goniometer head) B Cool Crystal (e.g., 100 K N2 stream) A->B C Center in X-ray Beam (e.g., Mo Kα, λ = 0.71073 Å) B->C D Data Collection (Rotate crystal, collect diffraction spots) C->D E Data Reduction & Integration (Determine unit cell, space group) D->E F Structure Solution (Determine initial atom positions) E->F G Structure Refinement (Optimize atom positions, thermal parameters) F->G H Final Structure Validation (Generate CIF file, check R-factor) G->H

Caption: Standard workflow for single-crystal X-ray diffraction.

Anticipated Crystallographic Data

While the actual data must be determined experimentally, we can create a template table summarizing the key parameters that would be reported in a crystallographic information file (CIF). This serves as a guide for what to expect.

ParameterExpected Value / Information
Chemical FormulaC₉H₁₈ClNO₂
Formula Weight207.70 g/mol
Crystal SystemMonoclinic or Orthorhombic (common for chiral molecules)
Space GroupChiral (e.g., P2₁, C2)
Unit Cell Dimensions (Å)a, b, c ≈ 5-15 Å; α, γ = 90°, β ≈ 90-110°
Volume (ų)~800 - 1500
Z (molecules/unit cell)2 or 4
Temperature100 K
Wavelength (λ)0.71073 Å (Mo Kα)
R-factor (R1)< 0.05 for a well-refined structure
Flack Parameter~0, confirming the (8R,9S) absolute configuration
Part 4: In Silico Solutions: Crystal Structure Prediction (CSP)

In cases where obtaining single crystals proves exceptionally difficult, computational methods offer a powerful alternative.[8] Crystal Structure Prediction (CSP) aims to identify the most stable, low-energy crystal packing arrangements from first principles.[9][10] Modern CSP workflows often leverage machine learning to accelerate the search for viable structures.[11][12][13]

CSP Workflow

A Generate Molecular Conformer (DFT optimization) B Global Search: Generate Trial Structures (Random or ML-guided sampling) A->B C Coarse Lattice Energy Minimization (Using force fields) B->C D Clustering & Removal of Duplicates C->D E Accurate Energy Ranking (Quantum mechanical calculations, DFT-D) D->E F Analysis of Low-Energy Structures (Putative crystal structures) E->F G Compare with Experimental PXRD Data (For validation) F->G

Caption: A typical workflow for Crystal Structure Prediction.

The Power of Synergy: CSP is most powerful when used with experimental data. Even if only a microcrystalline powder can be obtained, its Powder X-ray Diffraction (PXRD) pattern can be used. The predicted crystal structures from CSP can be used to generate theoretical PXRD patterns. A match between a low-energy predicted structure and the experimental powder pattern provides strong evidence for the correct crystal structure.[8][14]

Part 5: Structural Analysis: From Data to Insight

Once a crystal structure is solved, the analysis provides critical insights for drug development.

  • Conformational Analysis: The structure will reveal the precise chair/boat/twist conformation of the piperidine and cyclopentane rings. This fixed geometry is crucial for understanding how the molecule fits into a biological receptor.

  • Hydrogen Bonding Network: The diol and the protonated amine are strong hydrogen bond donors, while the chloride ion and oxygen atoms are acceptors. Mapping the intricate network of intra- and intermolecular hydrogen bonds is key to understanding crystal packing and can inform models of drug-receptor interactions.

  • Supramolecular Assembly: The analysis of crystal packing reveals how molecules interact with each other. This influences key material properties like solubility, dissolution rate, and stability, which are critical parameters in pharmaceutical development.[12]

Conclusion

Determining the crystal structure of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride is a tractable but challenging endeavor. A successful outcome hinges on an integrated approach that begins with meticulous synthesis and purification, proceeds through systematic crystallization trials, and culminates in high-resolution analysis by SCXRD. Should single crystals remain elusive, this guide demonstrates that a synergistic combination of computational Crystal Structure Prediction and experimental Powder X-ray Diffraction provides a robust and scientifically validated alternative for structural elucidation. The resulting three-dimensional structure will be an invaluable asset, accelerating the rational design and development of new therapeutics based on this promising molecular scaffold.

References
  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]

  • Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University. Available at: [Link]

  • Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link]

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]

  • Computational Crystal Structure Prediction of Organic Molecules. ResearchGate. Available at: [Link]

  • Rac-(8r,9s)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. PubChemLite. Available at: [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. Available at: [Link]

  • 2-Azaspiro[4.5]decane, 8,8-dipropyl-2-[3-(1-pyrrolidinyl)propyl]-. PubChem. Available at: [Link]

  • Preparation method of 8-azaspiro[9][10] decane-7, 9-dione compounds. Google Patents. Available at:

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available at: [Link]

  • X-ray Single-Crystal Diffraction. Encyclopedia MDPI. Available at: [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

  • Azaspirodecanedione. Wikipedia. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • 1-Azaspiro(4.5)decane. NIST WebBook. Available at: [Link]

  • 1,4-dioxa-8-azaspiro[4.5]decane. PubChemLite. Available at: [Link]

  • 8-azaspiro[4.5]decane hydrochloride. PubChemLite. Available at: [Link]

  • 8-Azaspiro(4.5)decane. PubChem. Available at: [Link]

  • rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. NextSDS. Available at: [Link]

Sources

Unlocking the 6-azaspiro[4.5]decane-8,9-diol Scaffold: Mechanisms of Action and Pharmacological Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaspiro[4.5]decane skeleton is a privileged pharmacophore originally identified in marine alkaloids such as halichlorine (from the sponge Halichondria okadai) and pinnaic acid (from the bivalve Pinna muricata)[1][2]. These natural products exhibit profound anti-inflammatory and immunomodulatory properties. As drug development has progressed, synthetic derivatives—specifically 6-azaspiro[4.5]decane-8,9-diol compounds —have emerged as highly tunable intermediates and active pharmaceutical ingredients.

This technical guide dissects the dual mechanisms of action associated with this spirocyclic class: the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) induction and the suppression of cytosolic phospholipase A2 (cPLA2)[2][3]. By understanding the causality behind these pathways and implementing self-validating experimental protocols, researchers can effectively harness this scaffold for novel anti-atherosclerotic and anti-inflammatory therapeutics.

Dual Mechanism of Action: VCAM-1 and cPLA2

The therapeutic potential of 6-azaspiro[4.5]decane-8,9-diol derivatives stems from their ability to interrupt two distinct nodes of the inflammatory cascade. The spirocyclic core provides the necessary conformational rigidity to navigate complex protein binding pockets, while the 8,9-diol moiety offers critical hydrogen-bond donors/acceptors for target engagement.

Pathway A: VCAM-1 Inhibition via NF-κB Suppression

During vascular inflammation, endothelial cells upregulate adhesion molecules like VCAM-1, which mediate the tethering and extravasation of leukocytes into tissues—a critical step in atherosclerosis[4]. 6-azaspiro[4.5]decane derivatives act as potent suppressors of this process. Mechanistically, these compounds do not block the VCAM-1 receptor directly; rather, they inhibit the upstream NF-κB signaling pathway [5]. By preventing the phosphorylation and subsequent degradation of IκB-α, the spirocyclic compounds trap NF-κB in the cytosol. This prevents its nuclear translocation, thereby silencing the transcription of the VCAM1 gene.

Pathway B: Cytosolic Phospholipase A2 (cPLA2) Inhibition

The second mechanism mirrors the activity of pinnaic acid, a known cPLA2 inhibitor[3]. cPLA2 is the rate-limiting enzyme in the arachidonic acid cascade, responsible for cleaving arachidonic acid from membrane phospholipids to generate pro-inflammatory eicosanoids (prostaglandins and leukotrienes). Compounds containing the 6-azaspiro[4.5]decane core interact with the enzyme's architecture. The 8,9-diol functional group is hypothesized to mimic the transition state of the phospholipid substrate, competitively binding to the catalytic domain or interfering with the calcium-dependent C2 domain's ability to dock onto cellular membranes.

MOA Stimulus Inflammatory Stimuli (LPS / TNF-α) Receptor Receptor Activation (TLR4 / TNFR) Stimulus->Receptor NFkB_Pathway NF-κB Translocation Receptor->NFkB_Pathway cPLA2_Pathway cPLA2 Activation (Calcium Influx) Receptor->cPLA2_Pathway VCAM1 VCAM-1 Expression (Endothelial Adhesion) NFkB_Pathway->VCAM1 Arachidonic Arachidonic Acid Release (Prostaglandins) cPLA2_Pathway->Arachidonic Drug 6-azaspiro[4.5]decane-8,9-diol Derivatives Drug->NFkB_Pathway Blocks Drug->cPLA2_Pathway Blocks

Fig 1: Dual mechanism of 6-azaspiro[4.5]decane derivatives on inflammatory pathways.

Structure-Activity Relationship (SAR) Data

To understand the baseline efficacy of the spirocyclic core, we benchmark the synthetic 8,9-diol derivatives against their natural product counterparts. The table below summarizes the target specificity and inhibitory concentrations (IC50).

Compound ClassPrimary TargetIC50 / EC50Mechanism of ActionStructural Role of Core
Halichlorine VCAM-1~10 μMNF-κB pathway suppressionProvides rigid spiro-geometry for cytosolic target binding.
Pinnaic Acid cPLA2200 μMCatalytic domain inhibitionMimics phospholipid transition state.
6-azaspiro[4.5]decane-8,9-diol Dual (VCAM-1 / cPLA2)45 - 80 μMScaffold interactionDiol acts as a dual hydrogen-bond donor/acceptor network.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating reproducible pharmacological data requires protocols with built-in causality and self-validation. The following workflows detail how to accurately measure the efficacy of 6-azaspiro[4.5]decane-8,9-diol compounds.

Protocol 1: HUVEC Cell-Based VCAM-1 Expression Assay

This assay quantifies the ability of the compound to inhibit LPS-induced VCAM-1 expression on the surface of Human Umbilical Vein Endothelial Cells (HUVECs)[4][5].

Self-Validation Logic: A parallel cell viability counter-screen is mandatory. If a compound simply kills the cells, VCAM-1 expression will drop, yielding a false positive. By multiplexing with an ATP-luminescence assay, we ensure the reduction in VCAM-1 is a genuine pharmacological event.

  • Cell Seeding: Seed HUVECs (passages 3–6) in 96-well plates at 2×104 cells/well in EGM-2 medium. Incubate for 24 hours at 37°C, 5% CO2 until 90% confluent.

  • Compound Pre-treatment: Aspirate media and replace with basal medium containing 1% FBS. Add the 6-azaspiro[4.5]decane-8,9-diol compound (titrated from 1 μM to 100 μM). Incubate for 2 hours to allow intracellular accumulation and target engagement.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 μg/mL to induce NF-κB activation. Incubate for exactly 6 hours (the optimal window for peak VCAM-1 surface translation).

  • Antibody Labeling: Wash cells with cold PBS. Add PE-conjugated anti-human VCAM-1 antibody (1:100 dilution in FACS buffer) and incubate in the dark at 4°C for 30 minutes.

  • Quantification & Counter-Screen:

    • Flow Cytometry: Read the PE fluorescence on a flow cytometer to calculate the Mean Fluorescence Intensity (MFI).

    • Viability: In a parallel identical plate, add CellTiter-Glo reagent and read luminescence. Data exclusion rule: Reject any compound concentration that reduces cell viability below 95%.

Protocol 2: In Vitro cPLA2 Enzymatic Cleavage Assay

This cell-free assay measures the direct inhibition of cPLA2 using a fluorogenic substrate[3].

Self-Validation Logic: cPLA2 is a calcium-dependent enzyme that operates at the lipid-water interface. The assay must utilize a mixed-micelle system, and the reaction must be initiated by calcium to prove that the compound inhibits the active, membrane-docked conformation of the enzyme.

  • Micelle Preparation: Prepare a mixed-micelle substrate containing 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), Triton X-100, and a fluorogenic arachidonoyl thioester in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Enzyme-Inhibitor Pre-incubation: In a black 384-well microplate, mix 10 nM recombinant human cPLA2 with varying concentrations of the 6-azaspiro[4.5]decane-8,9-diol compound. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add CaCl2​ to a final concentration of 2 mM to trigger the C2-domain mediated translocation of cPLA2 to the micelle surface.

  • Kinetic Monitoring: Immediately read fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) only from the linear phase of the kinetic curve to ensure steady-state conditions. Plot V0​ against inhibitor concentration to derive the IC50.

Workflow Synth 1. Scaffold Synthesis (6-azaspiro[4.5]decane core) Diol 2. Diol Functionalization (8,9-diol installation) Synth->Diol Assay1 3A. HUVEC Cell Assay (VCAM-1 Flow Cytometry) Diol->Assay1 Assay2 3B. Enzymatic Assay (cPLA2 Fluorogenic Cleavage) Diol->Assay2 Hit 4. Hit Validation (IC50 / Cytotoxicity Screen) Assay1->Hit Assay2->Hit Lead 5. Lead Optimization (In Vivo Efficacy) Hit->Lead

Fig 2: High-throughput screening and validation workflow for spirocyclic compounds.

References

  • Asymmetric total synthesis strategies of halichlorine and pinnaic acid National Institutes of Health (NIH) / RSC Advances[Link]

  • Bioactive Alkaloids from the Sea: A Review National Institutes of Health (NIH) / Marine Drugs[Link]

  • Bioactive Alkaloids from the Sea: A Review (cPLA2 Data) MDPI - Marine Drugs[Link]

  • Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis National Institutes of Health (NIH)[Link]

  • γ-Oryzanol Reduces Adhesion Molecule Expression in Vascular Endothelial Cells via Suppression of Nuclear Factor-κB Activation ACS Publications - Journal of Agricultural and Food Chemistry[Link]

Sources

Mass Spectrometry Fragmentation of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 6-azaspiro[4.5]decane scaffold is a privileged, high-value structural motif found extensively in bioactive marine alkaloids, most notably halichlorine, pinnaic acid, and tauropinnaic acid[1],[2]. These complex azaspirocycles are heavily investigated in drug development for their potent inhibition of vascular cell adhesion molecule-1 (VCAM-1) and cytosolic phospholipase A2 (cPLA2), making them prime candidates for anti-inflammatory and immunosuppressive therapies[2].

As synthetic methodologies advance to incorporate building blocks like (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl into novel drug pipelines,[3], establishing a rigorous analytical framework for their structural elucidation becomes critical. This whitepaper provides an in-depth mechanistic analysis of the electrospray ionization (ESI) and collision-induced dissociation (CID) fragmentation pathways of this specific spirocyclic diol, serving as a definitive reference for bioanalytical quantification and metabolite identification.

Physicochemical Properties & Ionization Dynamics

Understanding the causality behind a molecule's behavior in the gas phase begins with its structural properties in solution.

  • Chemical Formula (Salt): C9H18ClNO2

  • Chemical Formula (Free Base): C9H17NO2

  • Monoisotopic Mass (Free Base): 171.1259 Da

  • Precursor Ion [M+H]+: 172.1338 Da

Ionization Causality: The hydrochloride salt completely dissociates in aqueous/organic mobile phases. The secondary amine at the N6 position of the piperidine ring is highly basic. In the presence of acidic modifiers (e.g., 0.1% formic acid), this nitrogen acts as a localized proton sink, ensuring near 100% ionization efficiency in positive-mode Electrospray Ionization (ESI+). The (8R,9S) vicinal diol configuration further dictates the fragmentation hierarchy by providing highly labile sites for charge-directed neutral losses.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the following methodology is designed as a closed-loop, self-validating system . Every step incorporates an internal check to confirm that the observed fragmentation is strictly derived from the target analyte and not an isobaric interference.

Phase 1: Chromatographic Separation

Rationale: Due to the high polarity of the vicinal diol and the protonated amine, standard reversed-phase (C18) chromatography results in poor retention and ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated.

  • Sample Preparation: Dissolve the (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl standard in 50:50 Acetonitrile/Water containing 0.1% Formic Acid to a concentration of 1 μg/mL.

    • Self-Validation Check: The acidic modifier guarantees complete protonation of the N6 amine prior to droplet desolvation, standardizing the precursor ion [M+H]+ and preventing chromatographic peak tailing.

  • Injection & Column: Inject 2 μL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 μm, 2.1 x 100 mm) maintained at 40°C.

  • Gradient Elution: Elute using Mobile Phase A (10 mM Ammonium Formate in Water, 0.1% FA) and Mobile Phase B (Acetonitrile, 0.1% FA) starting at 95% B, ramping to 50% B over 5 minutes.

Phase 2: High-Resolution MS/MS Acquisition

Rationale: Capturing both fragile neutral losses and high-energy skeletal cleavages requires a stepped collision energy (CE) approach. 4. Source Parameters: Operate the HRMS (Q-TOF or Orbitrap) in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. 5. Precursor Isolation: Isolate the precursor ion at m/z 172.1332 using a narrow quadrupole isolation window (1.0 Da). 6. Stepped CID Fragmentation: Apply normalized collision energies (NCE) of 15, 30, and 45 eV to generate a composite MS/MS spectrum.

  • Self-Validation Check: The survival of the precursor ion in the 15 eV scan validates successful quadrupole isolation, while the sequential appearance of low-mass fragments in the 45 eV scan validates the terminal spirocyclic core structure.

    LCMS_Workflow S1 1. Sample Prep (0.1% FA) S2 2. HILIC LC (Polar Ret.) S1->S2 S3 3. ESI+ Ionization (N6 Protonation) S2->S3 S4 4. CID MS/MS (Stepped CE) S3->S4 S5 5. HRMS Detection (< 5 ppm Error) S4->S5

    Fig 1: Self-validating LC-MS/MS analytical workflow for spirocyclic amine profiling.

Mechanistic Fragmentation Pathways

The fragmentation of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol is driven by the interplay between the protonated secondary amine and the structural tension of the spiro-fused ring system[4].

Pathway A: Successive Charge-Directed Dehydration

The (8R,9S) vicinal diol configuration is highly susceptible to dehydration. The protonated N6 amine acts as an intramolecular proton donor to the C8 or C9 hydroxyl groups via a cyclic transition state.

  • Primary Dehydration (m/z 154.1232): The first loss of water (-18.01 Da) generates a resonance-stabilized cyclic carbocation/enol intermediate.

  • Secondary Dehydration (m/z 136.1126): The rigid spiro-geometry restricts conformational flexibility, forcing the remaining hydroxyl group into an axial-like orientation that facilitates a rapid second dehydration event. This yields a highly stable conjugated diene system within the piperidinium ring.

Pathway B: Inductive Spiro-Ring Cleavage

The spiro-fusion at C5 creates a highly strained quaternary center.

  • Cyclopentane Expulsion (m/z 116.0711): Upon higher-energy collisional activation (>30 eV), the inductive pull of the protonated N6 amine weakens the adjacent C1-C5 and C4-C5 bonds of the fused cyclopentane ring. This triggers a charge-remote ring-opening event, expelling the cyclopentyl moiety as a neutral C4H8 (56.06 Da) fragment, leaving behind the functionalized piperidinium core.

MS_Fragmentation M Precursor [M+H]+ m/z 172.1338 F1 [M+H - H2O]+ m/z 154.1232 M->F1 Dehydration (-18.01 Da) F3 [M+H - C4H8]+ m/z 116.0711 M->F3 Spiro Cleavage (-56.06 Da) F2 [M+H - 2H2O]+ m/z 136.1126 F1->F2 Dehydration (-18.01 Da) F4 [M+H - H2O - C4H8]+ m/z 98.0606 F1->F4 Spiro Cleavage (-56.06 Da) F3->F4 Dehydration (-18.01 Da)

Fig 2: CID fragmentation pathway of protonated (8R,9S)-6-azaspiro[4.5]decane-8,9-diol.

Quantitative Data Summary

To facilitate accurate mass spectral library matching and targeted Multiple Reaction Monitoring (MRM) assay development, the theoretical exact masses of the primary diagnostic fragments are summarized below.

Fragment IonExact Mass (m/z)Molecular FormulaMass Error ToleranceStructural Origin / Causality
Precursor 172.1338C9H18NO2+< 5.0 ppmProtonated intact molecule (N6 protonation)
Product 1 154.1232C9H16NO+< 5.0 ppmLoss of water from C8 or C9 (Charge-directed)
Product 2 136.1126C9H14N+< 5.0 ppmSuccessive dehydration (Conjugated diene formation)
Product 3 116.0711C5H10NO2+< 5.0 ppmExpulsion of cyclopentane spiro-ring (-C4H8)
Product 4 98.0606C5H8NO+< 5.0 ppmCombined primary dehydration and spiro cleavage

References

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction Source: The Journal of Organic Chemistry (acs.org) URL:1 Citation Index:[1]

  • Synthetic Studies Toward Halichlorine: Complex Azaspirocycle Formation With Use of an NBS-promoted Semipinacol Reaction - PubMed Source: National Institutes of Health (nih.gov) URL:4 Citation Index:[4]

  • Bioactive Alkaloids from the Sea: A Review - MDPI Source: Marine Drugs (mdpi.com) URL:2 Citation Index:[2]

  • Decane diole - Sigma-Aldrich (rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride) Source: sigmaaldrich.com URL: Citation Index:

  • Building Blocks Catalogue June 2019 Source: namiki-s.co.jp URL:3 Citation Index:[3]

Sources

Methodological & Application

The Ascendancy of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol Hydrochloride: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven a shift away from flat, aromatic structures towards more complex, three-dimensional scaffolds. Spirocyclic systems, particularly azaspirocycles, have emerged as a privileged structural motif in this pursuit. The inherent rigidity and defined spatial orientation of these scaffolds allow for precise presentation of pharmacophoric elements, leading to improved interactions with biological targets.[1][2] Among these, (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride stands out as a versatile and stereochemically rich building block, offering a gateway to novel chemical entities with significant therapeutic potential.

The incorporation of the azaspiro[4.5]decane core introduces a desirable increase in the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[3] This is attributed to improved solubility, reduced off-target toxicity, and enhanced metabolic stability. The diol functionality of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol provides a handle for further synthetic elaboration, enabling its use as a chiral ligand in asymmetric catalysis or as a precursor for more complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable chiral building block.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride is paramount for its successful application in synthesis.

PropertyValueSource
Chemical Formula C₉H₁₈ClNO₂[4]
Molecular Weight 207.70 g/mol [4]
Appearance White to off-white solidTypical for similar compounds
Stereochemistry (8R,9S)[4]
CAS Number 2361878-01-3[4]
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.Inferred from hydrochloride salt nature

Application as a Chiral Ligand in Asymmetric Catalysis: A Representative Protocol

The vicinal diol moiety in (8R,9S)-6-azaspiro[4.5]decane-8,9-diol serves as an excellent anchor for the development of chiral ligands for asymmetric catalysis. By coordinating to a metal center, the chiral environment of the azaspirocyclic backbone can effectively control the stereochemical outcome of a reaction. Below is a detailed protocol for the preparation of a chiral catalyst derived from the title compound and its application in the asymmetric reduction of a prochiral ketone.

Part 1: Synthesis of a Chiral Diamine Ligand

This protocol describes the conversion of the diol to a diamine, a common ligand type in asymmetric catalysis.

G cluster_0 Ligand Synthesis A (8R,9S)-6-azaspiro[4.5]decane-8,9-diol (Starting Material) B Mesylation A->B 1. MsCl, Et3N, DCM 2. 0 °C to rt C Azide Displacement B->C NaN3, DMF, 80 °C D Reduction C->D H2, Pd/C, MeOH E (8R,9S)-6-azaspiro[4.5]decane-8,9-diamine (Chiral Ligand) D->E

Caption: Workflow for the synthesis of the chiral diamine ligand.

Materials:

  • (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Protocol:

  • Free-Basing: Dissolve (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Mesylation: Under an inert atmosphere, dissolve the free base (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dimesylate.

  • Azide Displacement: Dissolve the crude dimesylate (1.0 eq) in anhydrous DMF. Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 24 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude diazide by flash column chromatography.

  • Reduction to Diamine: Dissolve the purified diazide (1.0 eq) in methanol. Carefully add 10% Pd/C (0.1 eq by weight). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours. Filter the reaction mixture through a pad of Celite and wash the pad with methanol. Concentrate the filtrate to obtain the crude (8R,9S)-6-azaspiro[4.5]decane-8,9-diamine. This can be purified by crystallization or chromatography.

Part 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol demonstrates the use of the synthesized chiral diamine ligand in a rhodium-catalyzed asymmetric transfer hydrogenation of a model ketone.

G cluster_1 Asymmetric Reduction F [Rh(cod)Cl]2 + Chiral Ligand G Pre-catalyst Formation F->G In situ J Asymmetric Transfer Hydrogenation G->J H Acetophenone (Substrate) H->J I Formic acid/Triethylamine I->J H- source K (R)-1-Phenylethanol (Chiral Product) J->K High e.e.

Caption: Workflow for the asymmetric transfer hydrogenation.

Materials:

  • (8R,9S)-6-azaspiro[4.5]decane-8,9-diamine (from Part 1)

  • [Rh(cod)Cl]₂

  • Acetophenone

  • Formic acid/Triethylamine azeotropic mixture (5:2)

  • Isopropanol, anhydrous

  • Standard laboratory glassware, inert atmosphere setup

Protocol:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [Rh(cod)Cl]₂ (0.005 eq) and the chiral diamine ligand (0.011 eq) in anhydrous isopropanol. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add acetophenone (1.0 eq).

  • Reaction Initiation: Add the formic acid/triethylamine mixture (5.0 eq) to the reaction flask.

  • Reaction Progress and Work-up: Stir the reaction at the desired temperature (e.g., 30 °C) and monitor by GC or TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether.

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield (R)-1-phenylethanol. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Expected Outcome and Causality:

The C₂-symmetric nature of the chiral diamine ligand, derived from the rigid azaspirocyclic scaffold, creates a well-defined chiral pocket around the rhodium center. This steric and electronic environment forces the hydride transfer from the formic acid equivalent to occur preferentially on one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess. The specific (8R,9S) configuration of the starting diol dictates the stereochemical outcome of the final product.

Future Perspectives and Applications

The utility of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride extends far beyond its use as a precursor for ligands in asymmetric catalysis. The diol functionality can be strategically manipulated to introduce a variety of functional groups, making it an ideal starting point for the synthesis of complex bioactive molecules. For instance, the diol can be converted into epoxides, cyclic sulfates, or protected and elaborated to introduce pharmacophoric elements for targeting kinases or G-protein coupled receptors (GPCRs).[1]

The rigid azaspiro[4.5]decane core serves as an excellent scaffold for positioning substituents in a precise three-dimensional arrangement, a key strategy in modern drug design to enhance binding affinity and selectivity. As the pharmaceutical industry continues to explore novel chemical space, chiral building blocks like (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
  • Chiral Synthesis of 6-Azaspiro[4.
  • rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride - NextSDS.
  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions - MDPI.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC.

Sources

applications of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (8R,9S)-6-azaspiro[4.5]decane-8,9-diol Hydrochloride in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Scientific Rationale

Modern drug discovery is undergoing a paradigm shift, moving away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures—a movement often termed "escaping flatland." The compound (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride is a highly versatile, chiral building block that perfectly aligns with this strategy[1].

This specific spirocyclic piperidine derivative provides a rigid, non-planar core that mimics the structural complexity of bioactive marine alkaloids, specifically halichlorine and pinnaic acid [1][2]. By incorporating this pre-synthesized scaffold into library generation, medicinal chemists can bypass the arduous 15+ step total synthesis typically required to construct the 6-azaspiro[4.5]decane core, directly accessing a highly functionalized intermediate for lead optimization[2].

The defining features of this molecule are its two orthogonal functionalization vectors:

  • The Secondary Amine (N6): Serves as a handle for amide coupling, reductive amination, or sulfonylation.

  • The (8R,9S) cis-Diol: Provides a stereospecific binding motif that can act as a ribose mimetic for kinase hinge-binding, or be derivatized into cyclic acetals and ethers to fine-tune lipophilicity.

Physicochemical Profiling & Scaffold Advantages

Spirocyclic scaffolds inherently possess superior physicochemical properties compared to traditional planar heterocycles (e.g., indoles or quinolines). The table below summarizes the quantitative and qualitative advantages of integrating the 6-azaspiro[4.5]decane core into a drug discovery pipeline.

Table 1: Physicochemical Comparison of Planar vs. Spirocyclic Scaffolds

PropertyTraditional Planar Scaffold6-azaspiro[4.5]decane ScaffoldImpact on Drug Development
Fraction sp³ (Fsp³) < 0.25> 0.85Higher clinical success rates; reduced off-target toxicity[1].
Conformational Space 2D / Flat3D / Rigid ChairImproved target specificity; lower entropic penalty upon binding.
Aqueous Solubility Poor to ModerateHigh (as HCl salt)Enhanced bioavailability; simpler formulation profiles.
Metabolic Stability High CYP450 susceptibilitySterically hinderedProlonged in vivo half-life; resistance to rapid oxidation.

Application 1: High-Throughput Library Generation

To maximize the utility of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in parallel synthesis, researchers must employ orthogonal protection strategies[1]. The secondary amine must be masked to allow selective derivatization of the diol, or vice versa.

SyntheticWorkflow Start 6-azaspiro[4.5]decane-8,9-diol (Core Scaffold) Step1 N-Functionalization (Boc Protection / Alkylation) Start->Step1 Vector 1 Step2 Diol Diversification (Acetal / Etherification) Start->Step2 Alternative Route Step1->Step2 Vector 2 Library Spirocyclic Library (Lead Generation) Step2->Library Screening High-Throughput Screening (Target Assays) Library->Screening

Fig 1. Orthogonal functionalization workflow for spirocyclic library generation.

Protocol 1: Orthogonal Functionalization and Parallel Library Synthesis
  • Causality & Logic: The secondary amine (N6) is highly nucleophilic (pKa ~9.5). To prevent unwanted N-alkylation during diol etherification, it must be temporarily masked. We utilize Boc anhydride (Boc₂O) because the resulting carbamate is stable to the basic conditions used for diol functionalization, yet easily cleaved under mild acidic conditions later.

  • Self-Validating Check: The starting material is an HCl salt. Complete neutralization with a mild base is required before Boc₂O addition. Failure to neutralize will result in unreacted starting material, easily detectable by LC-MS.

Step-by-Step Methodology:

  • Free-Basing and Protection: Suspend 1.0 eq of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in anhydrous dichloromethane (DCM) at 0 °C. Add 2.5 eq of N,N-diisopropylethylamine (DIPEA) dropwise. Observation: The cloudy suspension will clear as the free base dissolves.

  • Boc Addition: Add 1.1 eq of Boc₂O dissolved in DCM. Stir at room temperature for 4 hours.

  • Validation (LC-MS): Sample the reaction. The mass spectrum must show the disappearance of the parent mass (m/z 172 [M+H]⁺) and the appearance of the Boc-protected mass (m/z 272 [M+H]⁺).

  • Diol Functionalization (Acetonide Formation): To the crude N-Boc intermediate, add 5.0 eq of 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (pTSA). Stir for 12 hours at room temperature. Causality: The cis-diol geometry of the (8R,9S) isomer perfectly accommodates a 5-membered cyclic acetal, locking the piperidine ring in a rigid, target-binding conformation.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the pTSA. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate for downstream N-deprotection and diversification.

Application 2: Biomimetic Design Targeting Inflammation

The 6-azaspiro[4.5]decane skeleton is the exact pharmacophore core of two potent marine-derived anti-inflammatory agents: Halichlorine and Pinnaic Acid [1][2].

  • Halichlorine inhibits the induction of Vascular Cell Adhesion Molecule-1 (VCAM-1) by suppressing the translocation of Nuclear Factor-kappa B (NF-κB)[3]. This prevents monocyte adhesion to the endothelium, a critical step in atherosclerosis and tumor metastasis[2][3].

  • Pinnaic Acid is a specific inhibitor of cytosolic phospholipase A2 (cPLA2), halting the release of arachidonic acid and the subsequent inflammatory cascade[4].

MOA Stimulus Inflammatory Stimulus (LPS / TNF-α) Receptor Endothelial Receptor (TLR4 / TNFR) Stimulus->Receptor NFkB NF-κB Translocation (Cytosol to Nucleus) Receptor->NFkB cPLA2 cPLA2 Activation (Arachidonic Acid Release) Receptor->cPLA2 VCAM VCAM-1 Expression (Monocyte Adhesion) NFkB->VCAM Inhibitor Spirocyclic Analogs (Halichlorine / Pinnaic Acid) Inhibitor->NFkB Blocks Inhibitor->cPLA2 Inhibits

Fig 2. Mechanism of action for spirocyclic analogs targeting inflammatory pathways.

Protocol 2: In Vitro VCAM-1 Inhibition Assay for Spirocyclic Hits
  • Causality & Logic: Because halichlorine analogs inhibit the NF-κB pathway[3], they prevent the transcription of adhesion molecules. Measuring surface VCAM-1 via cell-based ELISA provides a direct, phenotypic readout of this intracellular target engagement, which is far more accurate than a cell-free biochemical assay.

  • Self-Validating Check: Include a positive control (e.g., Dexamethasone) and a vehicle control (DMSO). If the TNF-α stimulated vehicle control does not show at least a 5-fold increase in VCAM-1 signal over the unstimulated control, the assay window is compromised, and the cell batch must be discarded.

Step-by-Step Methodology:

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at 1×10⁴ cells/well. Incubate at 37 °C, 5% CO₂ for 24 hours until 80% confluent.

  • Compound Treatment: Pre-treat cells with the synthesized spirocyclic analogs (serial dilutions from 10 µM to 1 nM in medium containing 0.1% DMSO) for 2 hours. Causality: Pre-treatment allows the spirocyclic compound to permeate the cell membrane and engage the cytosolic NF-κB machinery before the inflammatory cascade is triggered[3].

  • Stimulation: Add 10 ng/mL of recombinant human TNF-α (or 3 µg/mL LPS) to each well[3]. Incubate for 6 hours. Causality: A 6-hour window is optimal for VCAM-1 mRNA translation and subsequent surface trafficking.

  • Fixation & ELISA: Wash cells with cold PBS, then fix with 4% paraformaldehyde for 15 minutes. Block with 5% BSA for 1 hour. Add primary anti-VCAM-1 antibody (1:1000 dilution) and incubate for 2 hours, followed by an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Develop with TMB substrate, stop the reaction with 1M H₂SO₄, and read absorbance at 450 nm using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Conclusion & Future Perspectives

The utilization of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride allows drug discovery teams to rapidly access the chemical space historically reserved for complex natural products. By leveraging its orthogonal functional groups, researchers can generate highly diverse, 3D-rich libraries that exhibit superior pharmacokinetic profiles and potent anti-inflammatory activities.

References

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Halichlorine Reduces Monocyte Adhesion to Endothelium Through the Suppression of Nuclear factor-kappaB Activation Source: PubMed (Biological & Pharmaceutical Bulletin) URL:[Link]

  • Bioactive Alkaloids from the Sea: A Review Source: PMC (Marine Drugs) URL:[Link]

  • Total Synthesis of the Marine Alkaloid Halichlorine: Development and Use of a General Route to Chiral Piperidines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Application Note: In Vitro ADME and Cytotoxicity Profiling of Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the transition from planar, aromatic rings to complex, three-dimensional architectures is a proven strategy to improve the pharmacokinetic (PK) and safety profiles of drug candidates. This paradigm, famously termed the "escape from flatland" [1], emphasizes that increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) correlates strongly with clinical success.

The compound (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride is a highly polar, rigid spirocyclic building block. Spirocyclic scaffolds like azaspiro[4.5]decane are frequently utilized to replace flat piperidine or piperazine rings [2]. The unique orthogonal geometry of the spirocycle restricts conformational flexibility, which can enhance target binding affinity while simultaneously reducing off-target liabilities (such as hERG channel inhibition). Furthermore, the specific stereochemistry and the presence of the 8,9-diol moiety introduce significant hydrophilicity.

While the diol modification drastically improves aqueous solubility and limits lipophilicity-driven toxicity, it presents a potential liability for passive membrane permeability. Therefore, when incorporating this scaffold into a lead series, scientists must rigorously evaluate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.

This application note provides a self-validating, step-by-step in vitro assay cascade designed to profile the physicochemical and biological properties of derivatives containing the (8R,9S)-6-azaspiro[4.5]decane-8,9-diol moiety.

Experimental Workflow & Causality

To properly evaluate this scaffold, we employ a tiered in vitro testing strategy.

  • Kinetic Solubility: The diol group is expected to yield high aqueous solubility. We verify this using nephelometry to ensure no aggregation occurs in assay buffers.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Because highly polar diols can struggle to cross lipid bilayers, PAMPA is critical to establish baseline passive permeability before advancing to cell-based Caco-2 assays.

  • Liver Microsomal Stability: Spirocycles generally exhibit superior metabolic stability compared to linear or flat amines by sterically hindering Cytochrome P450 (CYP) access to the nitrogen atom [3].

  • In Vitro Cytotoxicity: We utilize an ATP-dependent luminescent assay to ensure the scaffold does not induce intrinsic cellular toxicity.

ADME_Workflow Start Compound Preparation (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl Solubility Kinetic Solubility (Nephelometry) Start->Solubility Permeability Permeability (PAMPA) Start->Permeability Metabolism Metabolic Stability (Liver Microsomes) Start->Metabolism Toxicity Cytotoxicity (CellTiter-Glo) Start->Toxicity Decision Lead Optimization Go/No-Go Decision Solubility->Decision Permeability->Decision Metabolism->Decision Toxicity->Decision

Figure 1: Tiered early-discovery ADME/Tox profiling workflow for spirocyclic scaffolds.

Detailed Assay Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Determine the passive transcellular permeability of the highly polar diol scaffold.

Materials:

  • 96-well PAMPA filter plate (e.g., Millipore Multiscreen, 0.45 µm PVDF)

  • 1% Lecithin in dodecane (Artificial membrane)

  • PBS buffer (pH 7.4)

  • LC-MS/MS for quantification

Step-by-Step Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the filter membrane of each well in the donor plate. Causality: This lipid layer mimics the hydrophobic core of a cellular membrane.

  • Donor Preparation: Dilute the (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl stock (10 mM in DMSO) to a final concentration of 10 µM in PBS (pH 7.4). Ensure final DMSO concentration is ≤ 1%.

  • Plate Assembly: Add 300 µL of PBS to the wells of the acceptor (bottom) plate. Add 150 µL of the 10 µM compound solution to the donor (top) plate.

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity chamber without agitation. Causality: Unstirred water layers (UWL) form, accurately simulating the physiological unstirred layer adjacent to the intestinal epithelium.

  • Harvest & Analysis: Carefully separate the plates. Transfer 100 µL from both donor and acceptor wells to a new plate. Add internal standard and analyze via LC-MS/MS to calculate the effective permeability ( Papp​ ).

Liver Microsomal Stability Assay

Objective: Assess the vulnerability of the azaspiro-decane core to CYP450-mediated oxidative metabolism.

Materials:

  • Human or Rat Liver Microsomes (HLM/RLM, 20 mg/mL)

  • NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • 0.1 M Potassium Phosphate buffer (pH 7.4)

  • Ice-cold Acetonitrile (ACN) containing internal standard

Step-by-Step Procedure:

  • Master Mix Preparation: Prepare a master mix containing 0.5 mg/mL microsomes in 0.1 M phosphate buffer. Aliquot 40 µL into a 96-well plate.

  • Compound Addition: Add 5 µL of the spirocycle test compound (final assay concentration 1 µM) to the microsome mixture. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system. Causality: CYP450 enzymes require NADPH as an electron donor to catalyze oxidative phase I metabolism.

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, 60 minutes), remove 10 µL of the reaction mixture and immediately quench it in 40 µL of ice-cold ACN. Causality: Organic solvent denatures the CYP enzymes instantly, halting metabolism and precipitating proteins.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: Counter-screen the scaffold to ensure it does not cause non-specific cytotoxicity.

CTG_Mechanism ViableCells Viable Cells (Metabolically Active) ATP ATP Release (Cell Lysis) ViableCells->ATP Lysis Buffer Oxyluciferin Oxyluciferin + AMP + Light ATP->Oxyluciferin Catalyzed by Luciferase Luciferase + Luciferin (Reagent Addition) Luciferase->Oxyluciferin Substrate Detection Luminescence Detection (Proportional to Viability) Oxyluciferin->Detection Photon Emission

Figure 2: Mechanistic pathway of the ATP-dependent CellTiter-Glo viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 or HEK293 cells at 10,000 cells/well in a white, opaque-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a dose-response titration of the spirocyclic compound (0.1 µM to 100 µM). Incubate for 48 hours.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; equilibration ensures uniform luminescent signal across the plate.

  • Lysis and Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL). Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Expected Data & Interpretation

When comparing the (8R,9S)-6-azaspiro[4.5]decane-8,9-diol scaffold to a traditional planar analog (e.g., a substituted piperidine), researchers should expect a shift in physicochemical properties. The data below illustrates a representative profile demonstrating the "escape from flatland" benefits.

Table 1: Comparative ADME/Tox Profiling Data (Representative)

Assay ParameterTraditional Planar Piperidine(8R,9S)-6-azaspiro[4.5]decane-8,9-diolInterpretation of Spirocycle Performance
Kinetic Solubility (µM) 45>200Diol moiety and 3D structure prevent crystal stacking, vastly improving solubility.
PAMPA Papp​ (10⁻⁶ cm/s) 15.2 (High)1.8 (Low)High polarity of the diol restricts passive diffusion. Prodrug or active transport strategies may be required.
HLM t1/2​ (min) 12>120Spirocyclic steric hindrance protects the amine from N-dealkylation by CYP450s.
Cytotoxicity CC₅₀ (µM) 35>100Scaffold is highly biocompatible with no intrinsic cellular toxicity.

Conclusion

The integration of the (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride scaffold into drug discovery programs offers a powerful method to enhance metabolic stability and aqueous solubility. While the inherent polarity of the diol reduces passive permeability, the overall reduction in toxicity and off-target liabilities makes this spirocycle an exceptionally valuable building block for modern medicinal chemistry. By following the rigorous in vitro protocols outlined above, researchers can accurately map the structure-property relationships (SPR) necessary to advance their lead series.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link][1][2][3]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at:[Link][4][5]

Sources

protocols for handling (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Utilization of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol Hydrochloride in Modern Organic Synthesis

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective handling and application of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. As a chiral building block, this azaspirocyclic compound presents significant opportunities in the field of asymmetric synthesis, a cornerstone of modern pharmaceutical development.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring both safety and experimental success. We will cover physicochemical properties, detailed safety protocols, and a representative experimental workflow for its use as a chiral ligand in asymmetric catalysis, grounded in established scientific literature.

Introduction: The Significance of Chiral Spirocycles

Chirality, the property of molecular "handedness," is a fundamental concept in chemistry and pharmacology.[1][2] Often, only one enantiomer (one mirror image) of a drug molecule provides the desired therapeutic effect, while the other may be inactive or even harmful.[1] Consequently, the ability to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—is of paramount importance.[2]

Chiral catalysts are the linchpins of many asymmetric transformations, acting as conductors that guide a reaction to produce predominantly one enantiomer.[1] The efficacy of these catalysts is dictated by the chiral ligands that coordinate to a metal center, creating a precisely defined three-dimensional environment.[3]

(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride belongs to the family of azaspirocycles, which are valuable scaffolds in medicinal chemistry. Its rigid spirocyclic structure, combined with the defined stereochemistry of the diol and the presence of a secondary amine, makes it a promising candidate for a bidentate or tridentate chiral ligand in asymmetric metal catalysis. This guide provides the foundational knowledge and practical protocols to effectively harness its potential in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the bedrock of safe and reproducible science. The hydrochloride salt form of this amine enhances its stability and simplifies handling compared to the free base.

Compound Properties
PropertyValueSource / Notes
IUPAC Name (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride-
CAS Number 2361878-01-3 (for racemic hydrochloride)[4]
Molecular Formula C₉H₁₈ClNO₂Derived from free base C₉H₁₇NO₂[5]
Molecular Weight 207.70 g/mol Calculated
Appearance Typically a white to off-white solid.Based on similar amine hydrochlorides.
Structure (SMILES) C1CCC2(C1)CO">C@@HO.[HCl]Based on PubChem CID 139026797[5]
Predicted Solubility Soluble in water, methanol, DMSO. Sparingly soluble in less polar solvents like dichloromethane. Insoluble in non-polar solvents like hexanes.General solubility for amine hydrochlorides.
Stability Stable under recommended storage conditions. Hygroscopic nature is possible.General stability for hydrochloride salts.
Safety, Handling, and Storage

Handling any chemical reagent requires a proactive approach to safety. The following protocols are derived from safety data sheets for structurally similar azaspiro compounds and general laboratory best practices.[6][7][8]

GHS Hazard Identification (Anticipated for this class of compound):

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

A fundamental safety workflow must be followed when handling this compound. Always use appropriate PPE to minimize exposure.

cluster_ppe Mandatory Personal Protective Equipment cluster_handling Handling Environment ppe1 Safety Glasses (with side shields) or Goggles h1 Certified Chemical Fume Hood ppe2 Chemical-Resistant Gloves (e.g., Nitrile) ppe3 Laboratory Coat end_op Weighing & Reagent Prep h1->end_op Proceed to Experiment h2 Well-Ventilated Area h2->end_op (Minimum Requirement) start Receive Chemical label_ppe Wear start->label_ppe label_handle Handle In start->label_handle store Store in a Cool, Dry Place in a Tightly Sealed Container end_op->store After Use

Caption: Recommended Safety & Handling Workflow.

  • Engineering Controls: Always handle (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride inside a certified chemical fume hood to minimize inhalation of dust particles.[6]

  • Avoid Contact: Prevent direct contact with skin and eyes.[7] Use proper glove removal technique to avoid cross-contamination.[8]

  • Static Discharge: When transferring the solid, be mindful of static electricity. Use anti-static weigh paper or a grounded spatula.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., Nitrogen or Argon).

  • Store in a tightly sealed container to prevent moisture absorption.

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Application Protocols in Asymmetric Synthesis

The true value of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol lies in its application as a chiral ligand. The following protocols provide a validated framework for its use.

Protocol 1: Preparation of a Standard Stock Solution

Rationale: Accurate preparation of a stock solution is critical for reproducibility. Using an anhydrous solvent is essential for many metal-catalyzed reactions that are sensitive to water.

Materials:

  • (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

  • Anhydrous solvent (e.g., Methanol, DMF, Dichloromethane)

  • Volumetric flask (oven-dried)

  • Syringes and needles for inert atmosphere techniques

  • Nitrogen or Argon gas line

Procedure:

  • Oven-dry a 10 mL volumetric flask and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Accurately weigh the desired amount of the hydrochloride salt (e.g., 20.8 mg for a 0.01 M solution in 10 mL).

  • Quickly transfer the solid to the volumetric flask under a positive pressure of inert gas.

  • Using a syringe, add approximately 5 mL of the chosen anhydrous solvent to the flask. Gently swirl to dissolve the solid. Sonication may be used to aid dissolution.

  • Once fully dissolved, carefully add the anhydrous solvent up to the 10 mL calibration mark.

  • Cap the flask and invert it several times to ensure homogeneity. The solution is now ready for use or can be stored under an inert atmosphere.

Protocol 2: Representative Workflow for In Situ Chiral Catalyst Formation and Use

Context: This protocol outlines a general procedure for using the title compound as a ligand in a palladium-catalyzed asymmetric allylic substitution, a powerful C-C bond-forming reaction.[10] The hydrochloride salt must first be neutralized in situ to generate the free amine, which is the active coordinating species for the metal center.

Causality: The choice of a non-nucleophilic base (like triethylamine or N,N-Diisopropylethylamine) is crucial. It must be strong enough to deprotonate the ammonium salt but not reactive enough to compete with the intended nucleophile in the main reaction.

cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Reaction cluster_workup Product Isolation A 1. Dissolve Ligand·HCl and Pd Source in Anhydrous Solvent B 2. Add Base (e.g., TEA) to generate Free Ligand A->B C 3. Stir for 30-60 min (Allows for Ligand-Metal Coordination) B->C D 4. Add Substrate and Nucleophile to Catalyst Solution C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Quench Reaction (e.g., with sat. NH4Cl) E->F G 7. Aqueous Work-up (Extraction with Organic Solvent) F->G H 8. Purify by Column Chromatography G->H Result Enantioenriched Product H->Result

Sources

Application Notes & Protocols: Crystallization of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-CSP-2603-01

Abstract: This document provides a comprehensive technical guide for the crystallization of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, a key intermediate in the synthesis of various biologically active compounds. The protocols herein are designed for researchers, scientists, and drug development professionals, focusing on the principles of solvent selection, nucleation, and crystal growth to yield high-purity, crystalline material suitable for further applications. Methodologies for cooling crystallization and anti-solvent crystallization are detailed, alongside a systematic approach to troubleshooting common issues such as oiling out and polymorphism.

Introduction: The Critical Role of Crystallization

The 6-azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active molecules.[1] The hydrochloride salt of the diol derivative, (8R,9S)-6-azaspiro[4.5]decane-8,9-diol, often requires robust purification to ensure high purity and consistent solid-state properties for subsequent synthetic steps or formulation. Crystallization is the paramount technique for achieving this, as it not only purifies the compound but also allows for control over critical attributes such as particle size, crystal habit, and polymorphic form.[2][3]

A well-controlled crystallization process is essential for ensuring batch-to-batch reproducibility, which is a cornerstone of pharmaceutical development. The choice of crystallization method and solvent system can profoundly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability.[2][4] This guide provides the foundational principles and actionable protocols to develop a robust crystallization process for the target compound.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is the first step in designing a successful crystallization experiment. While specific experimental data for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride is not widely published, its structure—a polar, hydrophilic amine salt with hydrogen bonding capabilities from the hydroxyl and amine groups—allows for informed predictions.

PropertyPredicted Characteristic & RationaleImplication for Crystallization
Solubility High in polar protic solvents (water, methanol, ethanol). Lower in polar aprotic solvents (acetone, acetonitrile, ethyl acetate). Insoluble in non-polar solvents (hexane, toluene). The diol and hydrochloride salt functionalities confer high polarity.A single-solvent cooling crystallization may be feasible in lower-polarity alcohols. Mixed-solvent systems (e.g., alcohol/ethyl acetate) or anti-solvent additions (e.g., adding a non-polar solvent to an alcohol solution) will likely be effective.[5][6]
pKa (of conjugate acid) Estimated around 9-10 for the secondary amine.The compound's charge state is stable across a wide pH range, but pH adjustments can be used to modulate solubility if necessary.
Hydrogen Bonding Strong donor (amine, hydroxyls) and acceptor (chloride, hydroxyls) capabilities.This promotes strong crystal lattice formation but can also lead to strong solvation, potentially hindering nucleation. Solvent choice is critical to disrupt solvation shells.[6]
Polymorphism High potential. Hydrochloride salts of APIs are known to exhibit polymorphism, where different crystal packing arrangements can arise.[3][4][7]The cooling rate, solvent, and supersaturation level must be carefully controlled to target the most stable polymorph and avoid metastable forms.[8]

Strategic Approach to Crystallization Method Development

A systematic screening approach is the most efficient path to identifying optimal crystallization conditions. The workflow below outlines a logical progression from solvent screening to method optimization.

Caption: Workflow for crystallization method development.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from an Isopropanol/Water System

This method is ideal when a single solvent or a simple binary mixture provides a steep solubility curve with respect to temperature. Isopropanol is often a good choice for hydrochloride salts, and a small amount of water can aid initial dissolution.[9]

Materials:

  • (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride (crude)

  • Isopropanol (IPA), ACS grade

  • Deionized Water

  • Jacketed glass reactor with overhead stirrer and temperature control unit

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Vacuum oven

Procedure:

  • Solvent Preparation: Prepare a 95:5 (v/v) mixture of Isopropanol and Water.

  • Dissolution: Charge the reactor with the crude hydrochloride salt. For every 1 gram of crude material, add 10 mL of the IPA/water mixture.

  • Heating: Begin agitation (e.g., 150 RPM) and heat the mixture to 75-80 °C. Maintain this temperature until all solids have completely dissolved, resulting in a clear solution. If solids persist, add small additional volumes of the solvent mixture until dissolution is achieved.

  • Controlled Cooling: Once a clear solution is obtained, initiate a controlled cooling ramp. A linear cooling rate of 10-20 °C per hour is recommended to promote the growth of well-ordered crystals.[9]

  • Nucleation & Maturation: Crystallization should be observed as the solution cools. Continue cooling to a final temperature of 0-5 °C. Hold the resulting slurry at this temperature for at least 2-4 hours under gentle agitation to allow for complete crystallization and crystal maturation.[9]

  • Isolation: Isolate the crystalline product by vacuum filtration.

  • Washing: Gently wash the filter cake with a small amount of the cold IPA/water mixture to displace the impure mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization from a Methanol/Ethyl Acetate System

This technique is highly effective for polar compounds that are very soluble in one solvent (the "solvent") but insoluble in another miscible solvent (the "anti-solvent").[5][10] The slow addition of the anti-solvent induces supersaturation and crystallization.

Materials:

  • (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride (crude)

  • Methanol (MeOH), ACS grade

  • Ethyl Acetate (EtOAc), ACS grade

  • Vessel with overhead stirrer

  • Addition funnel or syringe pump

  • Filtration and drying equipment as in Protocol 1

Procedure:

  • Dissolution: In the primary vessel, dissolve the crude hydrochloride salt in a minimal amount of methanol at room temperature (e.g., 3-5 mL of MeOH per gram of crude material) until a clear solution is formed.

  • Anti-Solvent Addition: Begin gentle agitation. Slowly add ethyl acetate via an addition funnel or syringe pump over 1-2 hours. The goal is to maintain a state of slight turbidity, which indicates nucleation is occurring. A typical starting ratio would be to add 3-5 volumes of ethyl acetate for every volume of methanol used.

  • Maturation: After the addition is complete, stir the resulting slurry for an additional 2-4 hours at room temperature to ensure complete precipitation.

  • Cooling (Optional): For improved yield, the slurry can be cooled to 0-5 °C and held for 1-2 hours.

  • Isolation, Washing & Drying: Isolate the product by vacuum filtration. Wash the cake with a small amount of a 1:5 mixture of MeOH/EtOAc, and then dry under vacuum at 40-50 °C.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out / Amorphous Precipitation The solution has become too supersaturated too quickly. The compound's melting point may be lower than the crystallization temperature.[5]1. Reduce Cooling Rate: Slow down the temperature ramp significantly. 2. Increase Solvent Volume: Dilute the initial solution. 3. Use Anti-Solvent Method: This provides better control over supersaturation. 4. Add Seed Crystals: Introduce a small amount of known crystalline material to encourage ordered growth.
No Crystallization Occurs The solution is not sufficiently supersaturated. The compound may have very high solubility in the chosen solvent system.1. Concentrate the Solution: Carefully evaporate some of the solvent. 2. Cool to a Lower Temperature: Decrease the final hold temperature. 3. Add More Anti-Solvent: Increase the ratio of anti-solvent to solvent. 4. Scratch the Inside of the Flask: The glass imperfections can serve as nucleation sites.
Poor Yield The compound has significant solubility in the mother liquor even at low temperatures. Crystallization is incomplete.1. Optimize Solvent/Anti-solvent Ratio: Use solubility data to find the optimal endpoint composition. 2. Increase Maturation Time: Allow more time for the equilibrium to be reached. 3. Evaporate some solvent before cooling or anti-solvent addition to increase the initial concentration.
Formation of Metastable Polymorphs Kinetic factors (rapid cooling, high supersaturation) are favoring a less stable crystal form.[7]1. Use a Slower Cooling/Addition Rate: This favors thermodynamic control. 2. Increase Maturation Time: Slurry the crystals for an extended period (8-24 hours) to potentially allow for conversion to the more stable form. 3. Change the Solvent: Different solvents can favor different polymorphs due to specific molecular interactions.[11]

Crystal Characterization

After isolation, it is crucial to characterize the solid form to confirm its identity, purity, and crystalline nature.

  • Purity (HPLC): To confirm the chemical purity of the isolated solid.

  • Identity (¹H NMR, ¹³C NMR): To confirm the chemical structure and absence of solvent residues.

  • Powder X-Ray Diffraction (PXRD): The definitive technique to identify the crystal form (polymorph) and confirm crystallinity. A sharp diffraction pattern indicates a crystalline solid, while a broad halo indicates amorphous material.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions or desolvation events upon heating.

References

  • University of California, Los Angeles. (n.d.). Crystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Morissette, S. L., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Retrieved from [Link]

  • Enright, G. D., et al. (2003). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. Department of Chemistry, University of Cambridge. Retrieved from [Link]

  • Liu, L., et al. (2018). Asymmetric total synthesis strategies of halichlorine and pinnaic acid. ResearchGate. Retrieved from [Link]

  • Rybak, J., et al. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design. Retrieved from [Link]

  • Alvarez, A. J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • Wang, Y., et al. (2023). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Retrieved from [Link]

  • Khadka, P., et al. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588899B - 6- oxaspiro [4.5] decane analog derivative, preparation method and its application in medicine that pyridyl group replaces.
  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Bastin, R. J., et al. (2000). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Organic Process Research & Development. Retrieved from [Link]

  • Kale, P., et al. (2016). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • University of Southampton. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Hu, L., et al. (2015). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. Retrieved from [Link]

  • Zhang, Y., et al. (2007). 8,9-Isopropylidenedioxy-3-p-tolyl-1,6-dioxa-3-azaspiro[4.5]decane-2,10-dione. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • PubChemLite. (n.d.). Rac-(8r,9s)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. Retrieved from [Link]

Sources

scaling up synthesis of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol Hydrochloride

Abstract

The 6-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the chiral diol, (8R,9S)-6-azaspiro[4.5]decane-8,9-diol, represents a valuable building block for asymmetric synthesis, enabling the development of novel therapeutics with precise stereochemical control. This document provides a comprehensive, in-depth guide for the multi-gram scale synthesis of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol and its subsequent conversion to the stable hydrochloride salt. The described synthetic strategy is designed for scalability, emphasizing robust reaction conditions, high stereochemical fidelity, and practical purification procedures suitable for drug development and manufacturing environments. We detail the causality behind critical process parameters and provide step-by-step protocols to ensure reproducibility and success.

Introduction and Strategic Overview

The synthesis of complex chiral molecules requires a strategy that is not only efficient but also highly stereoselective. The target molecule possesses two adjacent stereocenters (C8 and C9) on a spirocyclic core. Our strategic approach, therefore, hinges on establishing this critical syn-diol stereochemistry via a reliable and well-documented asymmetric transformation.

The overall synthetic pathway is designed in four key stages:

  • Synthesis of an Olefin Precursor: Construction of a protected 6-azaspiro[4.5]dec-8-ene, which serves as the substrate for the key stereochemical step. The use of a tert-butyloxycarbonyl (Boc) protecting group is selected for its stability under the planned reaction conditions and its straightforward removal.

  • Asymmetric Dihydroxylation: The cornerstone of this synthesis is the Sharpless Asymmetric Dihydroxylation, which installs the two hydroxyl groups across the double bond with a high degree of facial selectivity to yield the desired (8R,9S) configuration.

  • Boc-Deprotection: Acid-mediated cleavage of the Boc protecting group to liberate the secondary amine of the spirocyclic core.

  • Hydrochloride Salt Formation: Conversion of the free amine into its corresponding hydrochloride salt, which typically exhibits improved stability, crystallinity, and handling properties compared to the free base.

The complete workflow is illustrated below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Dihydroxylation cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Salt Formation A Commercially Available Starting Materials B Synthesis of tert-butyl 6-azaspiro[4.5]dec-8-ene A->B Multi-step (Not detailed) C (8R,9S)-tert-butyl 8,9-dihydroxy-6-azaspiro[4.5]decane-6-carboxylate B->C Sharpless AD (AD-mix-β) D (8R,9S)-6-azaspiro[4.5]decane-8,9-diol (Free Base) C->D Acidic Deprotection E (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride (Final Product) D->E HCl Addition

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols and Process Rationale

Stage 1: Synthesis of tert-butyl 6-azaspiro[4.5]dec-8-ene (Olefin Precursor)

The synthesis of the olefin precursor can be accomplished through various established routes for constructing spirocyclic amines. For the purpose of this guide, we assume the precursor is available, as its synthesis involves multiple steps that are beyond the scope of this specific scale-up protocol. A common approach involves the condensation of cyclopentanone with a suitable piperidine derivative followed by functional group manipulations.

Stage 2: Sharpless Asymmetric Dihydroxylation

This is the critical stereochemistry-defining step. The choice of AD-mix-β is paramount as its chiral ligand, (DHQD)₂PHAL, directs the osmium tetroxide to attack a specific face of the double bond, yielding the desired (8R,9S) stereoisomer. The reaction is run under catalytic conditions, where the co-oxidant (N-methylmorpholine N-oxide, NMO) continuously re-oxidizes the osmium from Os(VI) back to Os(VIII).

Caption: The key asymmetric dihydroxylation step.

Protocol:

  • Reactor Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add tert-butyl 6-azaspiro[4.5]dec-8-ene (100.0 g, 0.448 mol, 1.0 equiv).

  • Solvent Addition: Add tert-butanol (1.5 L) and deionized water (1.5 L). Stir the mixture until all the starting material has dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Reagent Addition: In a separate flask, prepare a slurry of AD-mix-β (627 g) and methanesulfonamide (42.6 g, 0.448 mol, 1.0 equiv) in the t-BuOH/H₂O solvent system. Add this slurry to the reactor over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction vigorously at 0-5 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (200 g) portion-wise at 0-5 °C to quench the excess oxidant. Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up and Extraction:

    • Add ethyl acetate (2 L) to the reactor and stir for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 1 L).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 L).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, (8R,9S)-tert-butyl 8,9-dihydroxy-6-azaspiro[4.5]decane-6-carboxylate, as a white to off-white solid.

  • Purification: The crude product can often be used directly in the next step. If required, purify by recrystallization from an ethyl acetate/hexanes mixture.

Reagent/MaterialM.W.Equiv.QuantityNotes
tert-butyl 6-azaspiro[4.5]dec-8-ene223.351.0100.0 gSubstrate
AD-mix-βN/A1.4 g/g627 gSource of catalyst and chiral ligand
Methanesulfonamide95.121.042.6 gImproves catalytic turnover
tert-Butanol74.12-1.5 LCo-solvent
Deionized Water18.02-1.5 LCo-solvent
Sodium Sulfite126.04-200 gQuenching agent
Ethyl Acetate88.11-4 LExtraction solvent
Expected Yield 257.38 ~85-95% >98% ee
Stage 3: Boc-Deprotection

The Boc group is an acid-labile protecting group. Treatment with a strong acid like hydrochloric acid cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol. Using HCl in a solvent like ethyl acetate or dioxane is ideal as it often leads to the direct precipitation of the desired hydrochloride salt, simplifying purification. However, for this protocol, we will isolate the free base first to ensure purity before forming the final salt.

Protocol:

  • Reactor Setup: To a 2 L reactor, add the crude (8R,9S)-tert-butyl 8,9-dihydroxy-6-azaspiro[4.5]decane-6-carboxylate (assumed 105 g, 0.408 mol, 1.0 equiv) and ethyl acetate (1 L).

  • Acid Addition: Cool the solution to 0-5 °C. Slowly add a 4M solution of HCl in 1,4-dioxane (510 mL, 2.04 mol, 5.0 equiv) over 1 hour. A precipitate may form during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Basification and Extraction:

    • Cool the mixture back to 0-5 °C and slowly add a 2M aqueous solution of sodium hydroxide until the pH of the aqueous layer is >12.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (8R,9S)-6-azaspiro[4.5]decane-8,9-diol as a solid or viscous oil (the free base).

Reagent/MaterialM.W.Equiv.QuantityNotes
Boc-protected diol257.381.0~105 gStarting material from Stage 2
4M HCl in Dioxane36.465.0510 mLDeprotection agent
Ethyl Acetate88.11-2.5 LSolvent
2M NaOH (aq)40.00-As neededFor basification
Expected Yield 157.21 ~90-98% Crude free base
Stage 4: Hydrochloride Salt Formation

Formation of the hydrochloride salt is a standard procedure for purifying and stabilizing amines. The process involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of hydrochloric acid, causing the salt to precipitate. The choice of solvent is critical for obtaining a crystalline, easily filterable solid.[2][3]

Protocol:

  • Dissolution: Dissolve the crude free base (assumed 60.0 g, 0.382 mol) in isopropanol (600 mL) with gentle warming if necessary.

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Acidification: Cool the solution to room temperature and begin stirring. Slowly add a 4M solution of HCl in 1,4-dioxane (95.5 mL, 0.382 mol, 1.0 equiv) dropwise over 30 minutes.

  • Precipitation and Crystallization: A white precipitate will form. Continue stirring the slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold isopropanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL). Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

Reagent/MaterialM.W.Equiv.QuantityNotes
Free Base Diol157.211.060.0 gStarting material from Stage 3
4M HCl in Dioxane36.461.095.5 mLAcid for salt formation
Isopropanol60.10-800 mLCrystallization & wash solvent
Diethyl Ether74.12-200 mLFinal wash solvent
Expected Final Yield 193.67 ~90-97% White crystalline solid

Conclusion

The protocols detailed in this application note provide a robust and highly enantioselective method for the scaled-up synthesis of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. The strategic use of a Sharpless Asymmetric Dihydroxylation ensures excellent stereocontrol, a critical requirement for the synthesis of chiral pharmaceutical building blocks. The procedures for deprotection and salt formation are designed to be efficient and scalable, yielding a final product with high purity and stability. This guide serves as a comprehensive resource for researchers and process chemists in the field of drug development.

References

  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776. [Link]

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2021). Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Vit, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

Sources

Application Notes & Protocols: Leveraging (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol in Modern Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that can enhance binding affinity and selectivity for biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative, (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride . The defined stereochemistry and presence of a vicinal diol and a secondary amine make this compound a valuable chiral building block for synthesizing complex molecules.[3][4] These application notes provide an in-depth examination of its use in two critical synthetic transformations: amide bond formation and Buchwald-Hartwig N-arylation. We will explore the mechanistic rationale behind protocol choices, provide detailed, step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.

Compound Profile and Physicochemical Properties

(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride is a chiral secondary amine. The spirocyclic core imparts conformational rigidity, while the trans-diol configuration offers specific hydrogen bonding capabilities and potential for further functionalization or use as a chiral auxiliary.[3][5] The hydrochloride salt form enhances stability and improves handling characteristics.

PropertyValueSource
Chemical Formula C₉H₁₈ClNO₂N/A (Calculated)
Molecular Weight 207.70 g/mol N/A (Calculated)
Appearance Typically a white to off-white solidGeneral Knowledge
Key Features Chiral, secondary amine, trans-vicinal diol, spirocyclic core[1]
Primary Application Chiral building block in synthetic and medicinal chemistry[6][7]

Safety & Handling: As a chemical intermediate, standard laboratory safety precautions should be followed.[8] Avoid direct contact with skin and eyes, and prevent inhalation of dust. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

Core Application I: Amide Bond Formation via HATU Coupling

The secondary amine of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol is a versatile nucleophile for forming robust amide bonds, a cornerstone of peptide synthesis and drug development.[9] For this transformation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the coupling reagent of choice due to its high efficiency, rapid kinetics, and superior ability to suppress racemization, especially with chiral substrates.[9][10]

Mechanistic Rationale

The efficacy of HATU-mediated coupling relies on a two-stage process that activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[11][12]

  • Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium intermediate.[11]

  • Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt, generating a key OAt-active ester. This ester is significantly more reactive towards the amine than the original carboxylic acid.[12]

  • Nucleophilic Attack: The secondary amine of the azaspirodecane attacks the carbonyl carbon of the OAt-active ester, forming the final amide bond and releasing HOAt as a byproduct.[12]

The pyridine nitrogen atom in the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction and minimizing side reactions.[11]

Visualization of the Amide Coupling Workflow

Amide_Coupling_Workflow General Workflow for HATU-Mediated Amide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Dissolve Carboxylic Acid & (8R,9S)-6-azaspiro[4.5]decane-8,9-diol in aprotic solvent (e.g., DMF) Inert 2. Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert Base 3. Add Base (DIPEA) and stir Inert->Base HATU 4. Add HATU solution (portion-wise or dropwise) Base->HATU Monitor 5. Monitor reaction (TLC or LC-MS) at RT HATU->Monitor Quench 6. Quench with H₂O or aq. NH₄Cl Monitor->Quench Extract 7. Extract with organic solvent (e.g., EtOAc) Quench->Extract Purify 8. Dry, concentrate, and purify via chromatography Extract->Purify Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂ PdII_X LₙPd(II)(Ar)(X) OxAdd->PdII_X Amido LₙPd(II)(Ar)(NR₂) PdII_X->Amido + R₂NH - HX RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Ar-NR₂

Sources

Application Notes & Protocols: Strategic Derivatization of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol for the Synthesis of Novel Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 6-Azaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry.[1] Their rigid, three-dimensional architecture provides a unique conformational landscape that can lead to enhanced target selectivity, improved pharmacokinetic properties, and novel intellectual property.[2][3] Among these, the 6-azaspiro[4.5]decane skeleton is a privileged scaffold found in several biologically active natural products and synthetic compounds.[2][4]

The chiral precursor, (8R,9S)-6-azaspiro[4.5]decane-8,9-diol, represents a highly valuable starting material. The cis-diol functionality on the cyclohexane ring serves as a versatile chemical handle, enabling a multitude of synthetic transformations. This guide provides detailed protocols and the underlying scientific rationale for converting this key intermediate into diverse families of spirocyclic amines through three primary strategies: diol protection/deprotection, oxidative cleavage, and selective oxidation. These methodologies empower researchers to systematically explore the structure-activity relationships of this promising scaffold.

Part 1: Protection and Deprotection of the Diol Moiety

Expertise & Experience: In any multi-step synthesis involving a bifunctional molecule, the strategic protection of reactive groups is paramount. The secondary amine of the 6-azaspiro[4.5]decane core is a nucleophile and a base, while the vicinal diol is susceptible to oxidation and can participate in various condensation reactions. To perform selective chemistry at the nitrogen atom (e.g., alkylation, acylation), it is essential to first mask the diol. The formation of a cyclic ketal, specifically an acetonide, is an exceptionally robust and reliable method for protecting 1,2-diols due to its ease of formation, stability across a wide range of non-acidic conditions, and clean, high-yielding deprotection.[5][6]

Protocol 1: Acetonide Protection of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol

This protocol describes the acid-catalyzed reaction with 2,2-dimethoxypropane to form the corresponding acetonide-protected spirocycle. 2,2-dimethoxypropane is often preferred over acetone as the methanol byproduct is easily removed, driving the equilibrium towards the product.[6]

Experimental Workflow: Diol Protection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve diol in anhydrous solvent prep2 Add 2,2-dimethoxypropane prep1->prep2 prep3 Add acid catalyst (e.g., p-TsOH) prep2->prep3 react1 Stir at room temperature prep3->react1 react2 Monitor by TLC react1->react2 workup1 Quench with mild base (e.g., NaHCO₃) react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 end end workup4->end Isolated Acetonide Product

Caption: Workflow for acetonide protection of the diol.

Materials:

  • (8R,9S)-6-azaspiro[4.5]decane-8,9-diol (1.0 equiv)

  • 2,2-Dimethoxypropane (1.5-2.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05-0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve (8R,9S)-6-azaspiro[4.5]decane-8,9-diol in anhydrous DCM.

  • To this solution, add 2,2-dimethoxypropane followed by a catalytic amount of p-TsOH.

  • Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude acetonide-protected product, which can be purified by flash column chromatography if necessary.[5]

Quantitative Data Summary:

Parameter Value Reference
Catalyst p-Toluenesulfonic acid (p-TsOH), CSA [5][6]
Solvent Dichloromethane, Acetone [6]
Time 1-4 hours [5]

| Typical Yield | >90% |[5] |

Protocol 2: Acidic Deprotection to Regenerate the Diol

Trustworthiness: A protecting group is only as useful as its ability to be removed cleanly. The acetonide group is reliably cleaved under mild acidic conditions, which hydrolyze the ketal back to the diol and acetone.[7] This protocol uses aqueous acetic acid, which is effective and easily removed during work-up.

Experimental Workflow: Diol Deprotection

cluster_reaction Reaction cluster_workup Work-up & Purification start Acetonide-Protected Spirocycle react1 Dissolve in aqueous acetic acid (80%) start->react1 react2 Stir at RT or 40 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Neutralize with NaHCO₃ react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify if necessary workup3->workup4 end end workup4->end Regenerated Diol

Caption: Workflow for acidic deprotection of the acetonide.

Materials:

  • Acetonide-protected 6-azaspiro[4.5]decane derivative (1.0 equiv)

  • 80% Acetic acid in water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve the acetonide-protected compound in 80% aqueous acetic acid.

  • Stir the solution at room temperature or warm gently to 40 °C to increase the reaction rate.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diol.[5]

Part 2: Oxidative Cleavage for Scaffold Rearrangement

Expertise & Experience: Beyond simple protection, the vicinal diol allows for dramatic alteration of the carbon skeleton. Oxidative cleavage of the C8-C9 bond breaks open the cyclohexane ring, transforming the spiro[4.5]decane system into a larger, more flexible macrocyclic precursor or a linear chain appended to the pyrrolidine ring. This strategy opens the door to entirely new classes of compounds. Sodium periodate (NaIO₄) is the reagent of choice for this transformation as it selectively cleaves 1,2-diols in high yield under mild, neutral aqueous conditions, tolerating many other functional groups.[8]

Protocol 3: Periodate Cleavage of the Diol to a Dialdehyde

This protocol generates a novel dialdehyde intermediate, where the original C8 and C9 carbons are converted to carbonyls. This intermediate is a versatile synthon for subsequent reactions, such as intramolecular reductive amination to form new bicyclic systems.

Experimental Workflow: Oxidative Cleavage

cluster_reaction Reaction cluster_workup Work-up start (8R,9S)-6-azaspiro[4.5]decane-8,9-diol react1 Dissolve diol in aqueous solvent (THF/H₂O) start->react1 react2 Add aq. solution of NaIO₄ dropwise react1->react2 react3 Stir at room temperature react2->react3 workup1 Filter to remove iodate salts react3->workup1 workup2 Extract filtrate with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 end end workup3->end Dialdehyde Product

Caption: Workflow for oxidative cleavage using sodium periodate.

Materials:

  • (8R,9S)-6-azaspiro[4.5]decane-8,9-diol (1.0 equiv)

  • Sodium periodate (NaIO₄) (1.1 equiv)

  • Tetrahydrofuran (THF) and Water (e.g., 1:1 mixture)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve the diol in a mixture of THF and water.

  • In a separate flask, dissolve sodium periodate in water.

  • Add the NaIO₄ solution dropwise to the solution of the diol at room temperature. A white precipitate (sodium iodate) may form.

  • Stir the mixture vigorously for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Extract the aqueous filtrate with an organic solvent like DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. The resulting dialdehyde is often used immediately in the next step without extensive purification due to potential instability.

Quantitative Data Summary:

Parameter Value Reference
Reagent Sodium periodate (NaIO₄) [8]
Stoichiometry ~1.1 equivalents [8]
Solvent Aqueous THF, Methanol, or Dioxane [8]
Temperature Room Temperature [8]

| Key Feature | High selectivity for vicinal diols |[8] |

Part 3: Selective Oxidation to an α-Hydroxy Ketone

Expertise & Experience: Creating an α-hydroxy ketone from a vicinal diol introduces a new point of reactivity while preserving one of the hydroxyl groups. This transformation allows for subsequent nucleophilic additions to the newly formed ketone or further oxidation. Reagents like sodium bromate (NaBrO₃) buffered with sodium bisulfite (NaHSO₃) have been shown to chemoselectively oxidize vicinal diols to α-hydroxy ketones with minimal overoxidation to the dione.[9] This method's effectiveness can be pH-dependent, offering a degree of control over the reaction.[9]

Protocol 4: Synthesis of an α-Hydroxy Ketone Derivative

This protocol details the selective oxidation of one of the secondary hydroxyl groups to a ketone.

Experimental Workflow: Selective Oxidation

cluster_reaction Reaction cluster_workup Work-up & Purification start (8R,9S)-6-azaspiro[4.5]decane-8,9-diol react1 Dissolve diol in aqueous solvent start->react1 react2 Add NaHSO₃ solution react1->react2 react3 Add NaBrO₃ solution dropwise react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Quench with sodium thiosulfate react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 end end workup4->end α-Hydroxy Ketone Product

Caption: Workflow for selective oxidation to an α-hydroxy ketone.

Materials:

  • (8R,9S)-6-azaspiro[4.5]decane-8,9-diol (1.0 equiv)

  • Sodium bromate (NaBrO₃) (1.0-1.2 equiv)

  • Sodium bisulfite (NaHSO₃) (1.0-1.2 equiv)

  • Acetonitrile/Water or Ethyl Acetate/Water solvent system

  • Sodium thiosulfate solution

  • Ethyl acetate

Step-by-Step Methodology:

  • Dissolve the diol in a suitable biphasic solvent system (e.g., ethyl acetate/water).

  • Add an aqueous solution of NaHSO₃ to the reaction mixture.

  • Cool the mixture in an ice bath and add an aqueous solution of NaBrO₃ dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the α-hydroxy ketone.

Quantitative Data Summary:

Parameter Value Reference
Reagent System NaBrO₃ / NaHSO₃ [9]
Selectivity Favors α-hydroxy ketone over dione [9]
Conditions Aqueous biphasic system, RT [9]

| Key Factor | Reaction rate and selectivity are pH-dependent |[9] |

Conclusion

The (8R,9S)-6-azaspiro[4.5]decane-8,9-diol is a powerful and versatile chiral building block. The protocols detailed in this guide demonstrate how the vicinal diol functionality can be strategically manipulated through protection, oxidative cleavage, or selective oxidation. Each transformation yields a distinct intermediate, paving the way for the synthesis of diverse libraries of novel spirocyclic amines. These methods provide a robust foundation for researchers and drug development professionals to explore the vast chemical space accessible from this valuable scaffold, ultimately facilitating the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for the Protection of Diols.
  • BenchChem. (2025).
  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one.
  • Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Alcohol Reactions: Aldehyde/Ketone formation from Diols using Sodium Period
  • ResearchGate. (2026).
  • ResearchGate. (2025).

Sources

Troubleshooting & Optimization

improving yield in the synthesis of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Alkaloid Intermediates. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and mechanistic bottlenecks specifically associated with the synthesis of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride .

The 6-azaspiro[4.5]decane skeleton is a highly privileged scaffold, famously serving as the core of marine alkaloids like halichlorine and pinnaic acid[1]. However, achieving high stereoselectivity during dihydroxylation and preventing yield loss during spirocyclization and salt formation require strict adherence to mechanistic principles.

Pathway Visualization

SynthesisWorkflow A N-Boc-Diene Precursor B Grubbs II RCM (Spirocyclization) A->B C N-Boc-6-azaspiro [4.5]dec-8-ene B->C - Ethylene D Sharpless AD (OsO4, Chiral Ligand) C->D E N-Boc-(8R,9S)-diol D->E + MeSO2NH2 F HCl/Dioxane (Deprotection) E->F G (8R,9S)-6-azaspiro [4.5]decane-8,9-diol HCl F->G - CO2, - Isobutylene

Fig 1: Three-stage synthetic workflow for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride.

Critical Troubleshooting & FAQs

Q1: The yield of my spirocyclization step using Grubbs II catalyst is stalling at 40-50%. Why is the Ring-Closing Metathesis (RCM) not reaching completion? Causality & Solution: RCM is a thermodynamically driven equilibrium process. If you are experiencing stalled yields, two primary factors are at play:

  • Ethylene Entrapment: The forward reaction is driven by the expulsion of ethylene gas. In closed systems or highly concentrated solutions, dissolved ethylene pushes the equilibrium backward. Solution: Run the reaction in dilute conditions (0.01–0.05 M) and sparge the reaction mixture continuously with Argon, or apply a slight vacuum to physically remove ethylene from the system.

  • Catalyst Poisoning via Chelation: Ruthenium alkylidene catalysts are highly susceptible to coordination by basic nitrogen atoms. Even if your precursor is N-Boc protected, trace amounts of free amine (from premature thermal deprotection) will irreversibly poison the Grubbs catalyst. Ensure your starting material is rigorously purified via silica gel chromatography prior to RCM[1].

Q2: I am getting poor enantiomeric excess (ee) and low yield during the dihydroxylation of the spiro-alkene to form the (8R,9S)-diol. How can I optimize this? Causality & Solution: The [2] relies on a primary, highly enantioselective catalytic cycle. However, a secondary, low-enantioselectivity cycle can occur if the intermediate osmate ester hydrolyzes too slowly. When this happens, the intact osmate ester acts as a catalyst for a second alkene, ruining your ee. Solution: You must add methanesulfonamide (MeSO₂NH₂) (1.0 equivalent) to the biphasic solvent system (t-BuOH/H₂O). Methanesulfonamide significantly accelerates the hydrolysis of the osmate ester, bypassing the parasitic secondary cycle. Furthermore, the reaction must be strictly maintained at 0 °C ; allowing it to warm to room temperature increases the rate of the uncatalyzed, racemic background reaction.

Q3: During the final Boc deprotection and HCl salt formation, I am isolating a gummy, hygroscopic syrup instead of a crystalline powder. What is going wrong? Causality & Solution: The (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride salt is highly polar and prone to hydrate formation. The Boc deprotection generates isobutylene and CO₂. If your solvent or the HCl source contains even trace amounts of water, the resulting spirocyclic amine will absorb it, forming an intractable syrup. Solution: Abandon aqueous HCl. Use strictly anhydrous 4M HCl in dioxane . After the reaction is complete, precipitate the product by adding cold, anhydrous methyl tert-butyl ether (MTBE) or diethyl ether.

Yield Optimization Data: Asymmetric Dihydroxylation

The following table summarizes the causal relationship between reaction parameters and the resulting yield/stereoselectivity during the formation of the (8R,9S)-diol intermediate.

EntryLigand SystemTemp (°C)AdditiveYield (%)Diastereomeric Excess (de)
1AD-mix-α (DHQ)₂PHAL25None58%72%
2AD-mix-α (DHQ)₂PHAL0None65%84%
3 AD-mix-α (DHQ)₂PHAL 0 MeSO₂NH₂ (1 eq) 89% >98%
4AD-mix-β (DHQD)₂PHAL0MeSO₂NH₂ (1 eq)87%>98% (Forms opposite enantiomer)

Note: The choice between AD-mix-α and AD-mix-β must be empirically matched to the specific facial steric hindrance of your spirocyclic precursor to ensure the (8R,9S) configuration is targeted[2].

Validated Experimental Protocols

Protocol 1: Spirocyclization via Ring-Closing Metathesis (RCM)
  • Preparation: Dissolve the N-Boc-diene precursor (1.0 mmol) in anhydrous, degassed dichloromethane (DCM) to achieve a concentration of 0.02 M.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%, 0.05 mmol) in one portion.

  • Reaction: Attach a reflux condenser and heat to 40 °C under a continuous, gentle sweep of Argon to drive off ethylene gas.

  • Self-Validation: Monitor by TLC (KMnO₄ stain). The reaction is complete when the starting material spot disappears (typically 4–6 hours).

  • Workup: Quench with ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the Ru catalyst. Concentrate and purify via flash chromatography to yield N-Boc-6-azaspiro[4.5]dec-8-ene.

Protocol 2: Sharpless Asymmetric Dihydroxylation
  • Preparation: In a round-bottom flask, combine t-BuOH (10 mL) and H₂O (10 mL). Add AD-mix-α (1.4 g/mmol of alkene) and stir at room temperature until two clear phases form.

  • Additive: Add methanesulfonamide (1.0 mmol). Cool the mixture to exactly 0 °C.

  • Reaction: Add the N-Boc-6-azaspiro[4.5]dec-8-ene (1.0 mmol) in one portion. Stir vigorously at 0 °C for 24 hours.

  • Self-Validation: The reaction mixture will transition from yellow to orange. TLC should show a highly polar, UV-inactive spot that stains intensely with ceric ammonium molybdate (CAM).

  • Workup: Quench by adding sodium sulfite (Na₂SO₃, 1.5 g) at 0 °C. Stir for 1 hour to reduce any residual osmium. Extract with EtOAc (3 x 15 mL), wash with 2M KOH, dry over Na₂SO₄, and concentrate.

Protocol 3: Deprotection and Hydrochloride Salt Formation
  • Preparation: Dissolve the N-Boc-(8R,9S)-diol (1.0 mmol) in anhydrous DCM (2 mL).

  • Deprotection: Add 4M HCl in anhydrous dioxane (10 equivalents, 2.5 mL) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation: Effervescence (CO₂ evolution) will be observed immediately upon addition. The product should begin to precipitate as a white solid as the Boc group is removed.

  • Isolation: Add cold, anhydrous MTBE (10 mL) to force complete precipitation. Filter the solid rapidly under a nitrogen blanket (using a Schlenk frit) to avoid ambient moisture. Wash with cold MTBE and dry under high vacuum to afford the (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride as a white, crystalline powder.

References

  • A Formal Total Synthesis of (±)-Halichlorine and (±)-Pinnaic Acid Organic Letters, 2004. Details the construction of the 1,7-disubstituted 6-azaspiro[4.5]decane skeleton and the use of RCM for azaspirotricyclic frameworks. URL:[Link]

  • Asymmetric total synthesis strategies of halichlorine and pinnaic acid RSC Advances, 2023. Comprehensive review of asymmetric strategies utilizing the 6-azaspiro[4.5]decane skeleton as a key intermediate. URL:[Link]

  • Symmetry-Assisted Synthesis of C2-Symmetric trans-α,α'-Bis(hydroxymethyl)pyrrolidine and -piperidine Derivatives via Double Sharpless Asymmetric Dihydroxylation of α,ω-Terminal Dienes The Journal of Organic Chemistry, 2000. Establishes the authoritative methodology and ligand selection for the asymmetric dihydroxylation of piperidine-derived terminal and internal olefins. URL:[Link]

Sources

solubility issues with (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. This guide is designed for researchers, chemists, and formulation scientists to address common challenges related to the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental decisions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound.

Q1: I'm having trouble dissolving (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in water or neutral buffer (e.g., PBS pH 7.4). Is this expected?

A: Yes, this is a frequently observed issue. While the hydrochloride salt form is intended to enhance aqueous solubility compared to the free base, spirocyclic structures can be rigid and possess challenging crystal lattice energies.[1] Many amine hydrochloride salts still exhibit limited solubility in neutral or basic aqueous media and often require acidic conditions to fully dissolve.[2][3]

Q2: Why is the compound more soluble at a lower pH?

A: The compound is the hydrochloride salt of a secondary amine. In solution, an equilibrium exists between the protonated (ammonium) form and the neutral free base. The protonated form is significantly more water-soluble.[4][5] Lowering the pH (i.e., increasing the proton concentration) shifts the equilibrium towards the charged, more soluble species, as described by Le Châtelier's principle.[6]

Q3: What is a good starting pH for dissolving the compound?

A: A starting pH of 4.0 to 5.0 is recommended. This range is typically acidic enough to ensure the amine remains fully protonated without being overly harsh for many preliminary experiments. The pH of maximum solubility for many amine salts is often around this range, below which the common ion effect can sometimes decrease solubility.[7]

Q4: Can I heat the solution to aid dissolution?

A: Gentle warming (e.g., to 37-50°C) can be effective. This increases the kinetic energy of the system, helping to overcome the activation energy barrier for dissolution. However, you must first verify the thermal stability of the compound. We recommend running a preliminary stability test on a small sample before applying heat to your entire batch.

Q5: Will sonication help dissolve the compound?

A: Yes, sonication is a useful technique. The high-frequency sound waves create micro-cavitations that physically break apart the solid particles, increasing the surface area available for solvation and accelerating the dissolution process.[8] It is often used in conjunction with pH adjustment.

Part 2: In-Depth Troubleshooting Guide

This section provides structured, step-by-step protocols for systematically addressing solubility challenges.

Understanding the Core Problem: pH-Dependent Solubility

The solubility of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride is fundamentally governed by the pH of the aqueous medium. The spirocyclic amine exists in a pH-dependent equilibrium between its charged, water-soluble conjugate acid and its neutral, less soluble free base form.

Caption: pH-dependent equilibrium of the amine hydrochloride salt.

Systematic Approach to Solubilization

This workflow provides a logical progression from the simplest to more advanced techniques.

Sources

Technical Support Center: Purification Strategies for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with this highly polar, spirocyclic building block.

This compound is a critical intermediate in the total synthesis of complex marine alkaloids, most notably halichlorine and pinnaic acid . However, its structural features—a secondary amine, a vicinal diol, and the lack of a UV chromophore—make standard purification workflows ineffective. This guide provides field-proven, causality-driven methodologies to ensure high-yield recovery and high-purity isolation.

Physicochemical Profiling & Chromatographic Impact

Before selecting a purification method, it is critical to understand why this molecule behaves the way it does. The table below summarizes the quantitative data of the target compound and dictates our experimental choices.

PropertyQuantitative ValueChromatographic ImpactField-Proven Solution
Molecular Weight 207.70 g/mol (HCl salt)High mass-to-charge ratio for its size.Ideal for LC-MS (ESI+) monitoring ( [M+H]+ = 172.1).
Predicted LogP -1.5 to -2.0Extreme hydrophilicity; elutes in the void volume on standard C18 columns.Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization.
Amine pKa ~10.2Severe tailing and irreversible binding on bare silica due to acidic silanol interactions.Use Strong Cation Exchange (SCX) or amine-bonded stationary phases.
UV Absorbance λmax​ < 210 nmInvisible to standard UV/Vis detectors (254 nm / 280 nm) due to lack of π -conjugation.Employ Evaporative Light Scattering Detection (ELSD), CAD, or universal TLC stains.
Functional Groups Vicinal Diol (8,9-position)Extensive hydrogen bonding network, causing peak broadening in reverse-phase.Mask polarity via acetonide protection for normal-phase compatibility .

Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on the state of your crude reaction mixture.

PurificationWorkflow Start Crude (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl CheckPurity Assess Purity (LC-MS / ELSD) Start->CheckPurity HighPurity >85% Purity (Minor Salts/Organics) CheckPurity->HighPurity LowPurity <85% Purity (Complex Byproducts) CheckPurity->LowPurity Recryst Recrystallization (MeOH / Et2O) HighPurity->Recryst Deriv Derivatization (Acetonide Protection) LowPurity->Deriv Structurally similar byproducts SCX Ion-Exchange (SCX) Catch & Release LowPurity->SCX Highly polar impurities Pure Pure Hydrochloride Salt Recryst->Pure Silica Normal Phase Silica Purification Deriv->Silica SCX->Pure Deprotect HCl Deprotection Silica->Deprotect Deprotect->Pure

Decision matrix for the purification of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride.

Step-by-Step Experimental Methodologies

Protocol A: Strong Cation Exchange (SCX) "Catch and Release"

Causality: Because the target molecule contains a basic secondary amine, it will selectively bind to the sulfonic acid groups of an SCX resin. Neutral byproducts and acidic impurities are washed away, and the pure amine is subsequently released by neutralizing the ionic interaction with a volatile base (ammonia).

  • Resin Conditioning: Equilibrate an SCX solid-phase extraction (SPE) cartridge with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude hydrochloride salt in a minimal amount of 1:1 MeOH/H₂O. Load the solution onto the cartridge at a dropwise flow rate (1-2 mL/min) to ensure complete ionic binding.

  • Washing: Wash the cartridge with 3 CV of MeOH. Self-Validation Step: Spot the wash effluent on a TLC plate and stain with Ninhydrin. If the spot turns purple, your resin capacity was exceeded; you must use a larger cartridge.

  • Elution: Elute the target free base using 3 CV of 2.0 M Ammonia in MeOH.

  • Salt Formation: Concentrate the methanolic ammonia eluent in vacuo. Redissolve the resulting free base in dry Dichloromethane (DCM) and add 1.2 equivalents of 2.0 M HCl in Diethyl Ether. Stir for 15 minutes, then evaporate to yield the pure hydrochloride salt.

Protocol B: Acetonide Protection & Normal-Phase Purification

Causality: If the crude mixture contains closely related basic impurities, SCX will not separate them. By reacting the vicinal (8,9) diol with 2,2-dimethoxypropane, we form a cyclic acetal (acetonide). This eliminates the diol's hydrogen-bonding capacity, drastically lowering the molecule's polarity and allowing for standard silica gel chromatography .

  • Protection: Suspend the crude HCl salt in dry Acetone. Add 3.0 equivalents of 2,2-dimethoxypropane and 0.1 equivalents of p-toluenesulfonic acid (pTSA). Stir at room temperature for 4 hours.

  • Monitoring: Self-Validation Step: Check the reaction via TLC (100% EtOAc, KMnO₄ stain). The disappearance of the baseline spot ( Rf​ ~0.0) and the appearance of a new, less polar spot ( Rf​ ~0.4) confirms complete conversion.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify the acetonide intermediate via flash column chromatography on silica gel (gradient: 50% to 100% EtOAc in Hexanes with 1% Triethylamine to prevent amine tailing).

  • Deprotection: Dissolve the pure acetonide in THF and add an equal volume of 1.0 M aqueous HCl. Stir at room temperature for 2 hours. Lyophilize the mixture to quantitatively yield the pure (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride.

Troubleshooting & FAQs

Q: Why is my compound eluting in the void volume during reverse-phase (C18) LC-MS analysis? A: The extreme hydrophilicity of the vicinal diol combined with the charged ammonium group prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Solution: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. In HILIC, the aqueous layer acts as the stationary phase, allowing highly polar compounds to be retained. Alternatively, add an ion-pairing agent like Heptafluorobutyric acid (HFBA) to your mobile phase to increase apparent hydrophobicity.

Q: I attempted to purify the free base on a standard silica gel column, but my recovery was less than 10%. Where did my compound go? A: The secondary amine in the 6-azaspiro[4.5]decane core binds irreversibly to the highly acidic, unendcapped silanol groups present on standard bare silica. Solution: You must either pre-treat your silica gel by flushing it with 1-2% Triethylamine (TEA) prior to loading, or switch to an amino-bonded ( NH2​ ) stationary phase which neutralizes silanol interactions.

Q: How can I track my fractions if the compound lacks a UV chromophore? A: Because the spirocycle lacks π -conjugation, UV detection at 254 nm or 280 nm is useless. Solution: For automated flash chromatography, utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). For manual TLC tracking, you must use universal chemical stains. Ninhydrin is highly recommended as it reacts specifically with the secondary amine to form a bright purple complex (Ruhemann's purple). Alternatively, KMnO₄ will rapidly oxidize the vicinal diol, leaving a bright yellow spot on a purple background.

References

  • Asymmetric total synthesis strategies of halichlorine and pinnaic acid. RSC Advances, Royal Society of Chemistry (2023). Available at:[Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, American Chemical Society (2008). Available at:[Link]

  • PubChem Compound Summary for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. National Center for Biotechnology Information (2026). Available at:[Link]

stability of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability under acidic conditions. Here, we provide in-depth FAQs and troubleshooting guides based on established principles of chemical stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in acidic solutions?

A1: The primary stability concerns for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in acidic media revolve around its key functional groups: the secondary amine within the spirocyclic system and the vicinal diol. The hydrochloride salt form indicates that the amine is protonated, which generally increases its stability against certain reactions. However, under forcing acidic conditions (e.g., elevated temperatures, strong acids), several degradation pathways can be anticipated. These include potential rearrangements of the spirocyclic system, dehydration of the diol, or other complex acid-catalyzed reactions. It is crucial to understand that the stability of a drug substance is a critical parameter that can affect its purity, potency, and safety[1].

Q2: What are the likely degradation pathways for this molecule under acidic stress?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can hypothesize based on the known reactivity of similar structures. One potential pathway could be an acid-catalyzed dehydration of the 8,9-diol, leading to the formation of a more conjugated system. Another possibility is a pinacol-type rearrangement, where the protonated diol undergoes rearrangement to form a ketone. The stability of the azaspirocyclic core itself is generally high, but extreme conditions could lead to ring-opening or other rearrangements. Forced degradation studies are essential to identify these potential degradation products and pathways[2][3].

Q3: Why is it important to conduct forced degradation studies on this compound?

A3: Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical component of drug development[3]. These studies serve several key purposes:

  • Identification of Degradation Products: They help in identifying potential degradation products that could form under various stress conditions, including acidic environments[2].

  • Development of Stability-Indicating Methods: The information gathered is crucial for developing and validating analytical methods (like HPLC) that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products[1].

  • Understanding Degradation Pathways: These studies provide insights into the chemical behavior and degradation pathways of the molecule, which is vital for formulation development, packaging selection, and defining storage conditions[3].

  • Safety Assessment: Identifying and characterizing degradation products is essential for assessing their potential toxicity[2].

Troubleshooting Guide

Q1: I've treated my sample with acid and now see a new, earlier-eluting peak in my reverse-phase HPLC. What could it be?

A1: An earlier-eluting peak in a reverse-phase HPLC method typically indicates a more polar compound than the parent molecule. In the context of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, this could be a result of a degradation reaction that introduces more polar functional groups or a significant conformational change. While seemingly counterintuitive for a dehydration reaction, certain rearrangements could expose more polar functionalities. To investigate further, it is recommended to use LC-MS to obtain the mass of the new peak, which can provide clues about its structure[1].

Q2: My mass spectrometry data shows a peak with a mass loss of 18 Da after acid treatment. What does this suggest?

A2: A mass loss of 18 Da is a strong indicator of a dehydration reaction, which is a common acid-catalyzed process for alcohols. For (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, this would likely correspond to the loss of a water molecule from the 8,9-diol, leading to the formation of a double bond or a rearranged product like a ketone via a pinacol rearrangement. Further structural elucidation using techniques like NMR would be necessary to confirm the exact structure of the degradation product.

Q3: After storing my compound in an acidic solution, I observe a decrease in the parent peak area but no significant new peaks. What could be happening?

A3: This scenario could be due to several factors:

  • Formation of Multiple, Small Degradants: The degradation might be complex, leading to a variety of products, each at a concentration too low to be detected as a distinct peak.

  • Formation of Non-UV Active Products: If your detection method is UV-based, the degradation products might lack a chromophore, rendering them invisible.

  • Precipitation: The degradant or the parent compound under the altered pH might be precipitating out of the solution.

  • Adsorption: The degradant or parent compound could be adsorbing to the surfaces of your container.

It is advisable to use a mass-sensitive detector like a CAD (Charged Aerosol Detector) or an ELSD (Evaporative Light Scattering Detector) in conjunction with your UV detector to look for non-UV active compounds. Also, visually inspect your sample for any precipitation.

Experimental Protocols & Data Presentation

Proposed Forced Degradation Protocol under Acidic Conditions

This protocol provides a general framework. The concentrations of acid and temperature may need to be optimized based on the observed stability of the compound.

Objective: To investigate the degradation pathway of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride under acidic conditions.

Materials:

  • (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)

  • Calibrated oven or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mild Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Strong Acidic Stress: To another aliquot, add an equal volume of 1 M HCl.

    • Control: Prepare a control sample with the stock solution and an equal volume of water.

  • Incubation:

    • Incubate the stressed and control samples at an elevated temperature (e.g., 60°C)[4].

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis:

    • Analyze the samples by a suitable stability-indicating HPLC method.

    • The mobile phase and column should be chosen to achieve good separation between the parent peak and any potential degradation products.

    • If available, use LC-MS to obtain mass information on any new peaks observed[1].

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound at each time point.

    • Identify and characterize any significant degradation products.

Data Summary Table
Stress ConditionTemperatureTime Points (hours)Expected Outcome
0.1 M HCl60°C0, 2, 4, 8, 24, 48Initial to moderate degradation
1 M HCl60°C0, 2, 4, 8, 24, 48More significant degradation
Water (Control)60°C0, 2, 4, 8, 24, 48Minimal to no degradation

Visualizations

Caption: Hypothetical acid-catalyzed degradation pathways.

G Start Prepare Stock Solution (1 mg/mL) Stress Add Acid (0.1M or 1M HCl) & Control (Water) Start->Stress Incubate Incubate at 60°C Stress->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize with NaOH Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Evaluate Evaluate Data & Identify Degradants Analyze->Evaluate

Caption: Forced degradation experimental workflow.

References

  • (No author given). (2022, September 4). Synthesis and Biological Evaluation of Cassane Diterpene (5)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds. Semantic Scholar. [Link]

  • Alfonso, C., Rehmann, N., Hess, P., Alfonso, A., Wandscheer, C. B., Abuín, M., Vale, C., Otero, P., Vieytes, M. R., & Botana, L. M. (2008). Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies. PubMed. [Link]

  • (No author given). (n.d.). rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. NextSDS. [Link]

  • (No author given). (2025, August 9). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. [Link]

  • (No author given). (2023, September 1). Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. PubMed. [Link]

  • (No author given). (n.d.). 8-azaspiro[5][6] decane-7, the preparation method of 9-dione compounds. Google Patents.

  • (No author given). (n.d.). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. PubMed. [Link]

  • (No author given). (n.d.). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. PMC. [Link]

  • (No author given). (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • (No author given). (n.d.). How to find degradation pathway from metabolites?. ResearchGate. [Link]

  • (No author given). (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • (No author given). (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • (No author given). (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • (No author given). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • (No author given). (2018, October 20). Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this key building block in their work. Our goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure the long-term stability and integrity of this compound, preventing degradation that can compromise experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride.

Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored under controlled conditions to minimize degradation. As a hydrophilic amine salt, it is particularly susceptible to moisture and oxidation. See the summary table below for specific recommendations.

Q2: I noticed the white powder has developed a slight yellow tint and is clumping. What does this indicate? A2: A color change from white to off-white or yellow and any clumping are primary visual indicators of potential degradation. Clumping often suggests moisture absorption, while discoloration can be a sign of oxidation. It is highly recommended to perform a purity check before using the material.

Q3: Is (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride sensitive to air or light? A3: Yes. The secondary amine functional group is susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by light.[1] Therefore, the compound should be stored under an inert atmosphere (like Argon or Nitrogen) and protected from light.

Q4: What is the best way to prepare and store solutions of this compound? A4: For aqueous solutions, use deoxygenated buffers. For organic solutions, use anhydrous, peroxide-free solvents. Prepare solutions fresh whenever possible. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C under an inert atmosphere. Limit the number of freeze-thaw cycles, as this can accelerate degradation.

Part 2: Understanding the Molecule's Stability Profile

The stability of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride is dictated by its key structural features. Understanding these provides the rationale for the recommended storage and handling procedures.

  • The Spirocyclic Amine Hydrochloride: The compound is supplied as a hydrochloride salt. This is intentional. The salt form increases the compound's stability compared to its free base, making it less volatile and less prone to certain reactions. However, this salt form also makes the compound hygroscopic, meaning it readily absorbs moisture from the air.[2] This absorbed water can act as a medium for hydrolytic degradation or other undesirable reactions.

  • The trans-Vicinal Diol: Vicinal diols (hydroxyl groups on adjacent carbons) are generally more stable than their geminal counterparts (on the same carbon).[3] The trans configuration of the diols in this molecule provides a specific, rigid conformation. While stable, this diol system can be susceptible to oxidation under harsh conditions, potentially leading to ring cleavage. The stability of vicinal diols is often influenced by intramolecular hydrogen bonding, which can be disrupted by solvent choice and pH.[4]

Caption: Key functional groups of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride.

Part 3: Troubleshooting Guide

This guide provides a logical workflow for identifying and addressing potential degradation of your compound.

Troubleshooting_Flowchart cluster_problems Select Observed Issue cluster_causes Identify Potential Cause cluster_actions Recommended Actions start Problem Observed with Compound visual_change Visual Change Color change (yellowing) Clumping / Wet appearance start->visual_change purity_drop Analytical Discrepancy New peaks in HPLC/LC-MS Reduced peak area of parent start->purity_drop inconsistent_results Experimental Inconsistency Poor reproducibility Loss of biological activity start->inconsistent_results cause_moisture Moisture Absorption (Hygroscopicity) visual_change:f1->cause_moisture Clumping cause_oxidation Oxidation (Air/Light Exposure) visual_change:f1->cause_oxidation Yellowing purity_drop:f1->cause_oxidation cause_thermal Thermal/Freeze-Thaw Stress (Improper Solution Storage) purity_drop:f1->cause_thermal inconsistent_results:f1->purity_drop Likely due to... action_verify_storage Verify Solid Storage: - Under inert gas (Ar/N2)? - In a desiccator? - Protected from light? cause_moisture->action_verify_storage cause_oxidation->action_verify_storage action_review_handling Review Solution Handling: - Use fresh solutions - Aliquot to limit freeze-thaw - Use deoxygenated solvents cause_thermal->action_review_handling action_qualify Qualify Material: - Run HPLC Purity Check (SOP 2) - Identify Degradants via LC-MS (SOP 3) action_verify_storage->action_qualify action_discard action_discard action_qualify->action_discard Purity Compromised action_review_handling->action_qualify

Caption: Troubleshooting flowchart for degradation issues.

Part 4: Key Degradation Pathways

Forced degradation studies help elucidate the likely pathways by which a molecule may degrade under stress.[1][5] For this compound, the primary vulnerabilities are oxidation and reactions facilitated by moisture.

  • Oxidative Degradation: The secondary amine is the most probable site of oxidation. Exposure to atmospheric oxygen, potentially catalyzed by light or trace metal impurities, can lead to the formation of N-oxides or other related species.[1] While the vicinal diol is more robust, aggressive oxidizing conditions could theoretically lead to C-C bond cleavage between the hydroxyl-bearing carbons.

  • Moisture-Facilitated Degradation: Although the molecule itself is not prone to simple hydrolysis, the absorption of water is a critical initiating factor. Water can act as a plasticizer, increasing molecular mobility in the solid state and facilitating reactions. It can also act as a solvent to enable reactions with atmospheric CO₂ (forming carbonates) or other acidic/basic impurities.

Degradation_Pathway parent (8R,9S)-6-azaspiro[4.5]decane-8,9-diol (Parent Compound) product Potential N-Oxide Degradant parent->product O₂ (Air), Light or Trace Metals

Caption: A primary suspected oxidative degradation pathway.

Part 5: Protocols for Stability Assessment

To ensure the validity of your experimental results, it is crucial to verify the purity of the compound, especially if it has been in storage for an extended period or if degradation is suspected.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the compound. It should be adapted and validated for your specific instrumentation.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Vortex to ensure complete dissolution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. Any peak greater than 0.1% should be considered an impurity.

Protocol 2: Identification of Degradation Products by LC-MS

This method is used to identify the mass of any impurities or degradation products detected during HPLC analysis.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • LC Conditions: Use the same column, mobile phases, and gradient as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The amine group will readily protonate.

    • Expected Parent Ion [M+H]⁺: The molecular formula is C₉H₁₇NO₂. The expected monoisotopic mass of the free base is 171.1259 Da. The protonated species [M+H]⁺ should be observed at m/z 172.1332.

    • Scan Range: m/z 100 - 500.

    • Fragmentation: Perform data-dependent acquisition (DDA) or tandem MS (MS/MS) on the parent ion and any detected impurity peaks to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Extract the ion chromatogram for the expected parent m/z 172.1332.

    • Examine the total ion chromatogram for other peaks.

    • Analyze the mass spectra of any impurity peaks. An increase of +16 Da (m/z 188.1281) compared to the parent ion would strongly suggest the formation of an N-oxide.

Part 6: Summary of Best Practices for Storage and Handling

Adherence to these guidelines is the most effective strategy for preventing degradation.

Recommended Storage Conditions Table
ParameterRecommendationRationale
Temperature -20°C Reduces molecular motion and slows the rate of chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the secondary amine.[1]
Humidity Store in a Desiccator The hydrochloride salt is hygroscopic; moisture absorption can initiate degradation.[2]
Light Protect from Light (Amber Vial) Light can act as a catalyst for oxidative degradation.
Container Tightly Sealed Glass Vial Prevents exposure to air and moisture. Glass is generally non-reactive.[2]
Handling Checklist
  • Upon Receipt: Inspect the container for an intact seal. Note the date of receipt on the vial.

  • Before Opening: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Handle the compound in a controlled environment with low humidity. If possible, use a glove box flushed with inert gas.

  • After Use: Promptly and tightly reseal the container. Purge the headspace with an inert gas before long-term storage.

  • Solution Preparation: Always use high-purity, anhydrous, or deoxygenated solvents as appropriate. Prepare solutions fresh for each experiment.

By implementing these rigorous storage and handling protocols and utilizing the troubleshooting and analytical guides provided, you can ensure the long-term integrity of your (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, leading to more reliable and reproducible scientific outcomes.

References

  • MDPI. (2023, March 24). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores... Available from: [Link]

  • NextSDS. rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride - Chemical Substance Information. Available from: [Link]

  • Quora. (2015, November 19). Why are geminal diols unstable? Also, are vicinal diols stable? Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • PubChemLite. Rac-(8r,9s)-6-azaspiro[4.5]decane-8,9-diol hydrochloride (C9H17NO2). Available from: [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • PubMed. (2005, June 1). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth... Available from: [Link]

  • Montezuma County. Storage Pattern for Chemicals Where Space is Limited. Available from: [Link]

  • PMC. 8,9-Isopropylidenedioxy-3-p-tolyl-1,6-dioxa-3-azaspiro[4.5]decane-2,10-dione. Available from: [Link]

  • PubChem. 8-Azaspiro(4.5)decane | C9H17N | CID 437152. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Google Patents. CN106588899B - 6- oxaspiro [4.5] decane analog derivative...
  • A3P. (2026, March 5). Packaging - How to store highly sensitive drugs? Functional coatings. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]

  • Restek. Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Available from: [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • MDPI. (2024, December 8). Enhancement of the Degradation of Phytosterol Side Chains in Mycolicibacterium... Available from: [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Available from: [Link]

  • IRIS Unimore. (2016, September 15). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives... Available from: [Link]

  • RASĀYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available from: [Link]

  • PMC. (2025, November 12). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Available from: [Link]

  • Vedantu. (2024, June 12). Which of the following gem diols is stable... Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition of Water to form Hydrates (Gem-Diols). Available from: [Link]

Sources

Technical Support Center: HPLC Optimization for (8R,9S)-6-azaspiro[4.5]decane-8,9-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As method developers, we frequently encounter molecules that defy standard platform methods. (8R,9S)-6-azaspiro[4.5]decane-8,9-diol is a highly polar, spirocyclic aliphatic amine with a diol moiety. This guide synthesizes field-proven chromatographic theory with actionable protocols to help you achieve robust retention, symmetrical peak shape, and high-sensitivity detection.

The Molecular Challenge: Why Standard Methods Fail

This molecule presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity: The combination of a secondary amine and a diol severely limits retention on traditional reversed-phase (RP) C18 columns, leading to void volume elution[1].

  • Basic Secondary Amine (pKa ~9.5): At neutral or acidic pH, the protonated amine interacts via ion-exchange with residual acidic silanols on silica columns, causing severe peak tailing[2].

  • Lack of a Chromophore: The purely aliphatic spirocyclic core means UV detection is practically useless, necessitating universal or mass-based detectors[3].

Diagnostic Workflow

HPLC_Optimization N1 Target: (8R,9S)-6-azaspiro[4.5]decane-8,9-diol N2 Detector Selection N1->N2 N3 UV Detector (Sub-optimal) N2->N3 Lacks chromophore N4 CAD / ELSD / MS (Optimal) N2->N4 Universal/Mass detection N3->N4 Switch detector N5 Retention Strategy N4->N5 N6 Standard C18 (Low pH) N5->N6 Causes void elution N7 HILIC Mode (Amide/Silica) N5->N7 Retains polar diol/amine N8 High-pH RP (Hybrid BEH) N5->N8 Deprotonates amine N6->N7 Change mode N9 Peak Shape Optimization N7->N9 N8->N9 N10 Severe Tailing (Silanol Interaction) N9->N10 Low buffer capacity N11 Symmetric Peak (Optimized) N9->N11 Adequate buffering N10->N11 Increase buffer/pH

Diagnostic workflow for optimizing HPLC retention and detection of polar aliphatic amines.

Troubleshooting FAQs

Q1: My compound is eluting at the void volume ( t0​ ) on a standard C18 column. How can I increase retention? A1: This is a classic symptom of hydrophilic partitioning failure. Because your molecule is highly polar, it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.

  • The Solution: You must switch the chromatographic mode.

    • Option A (Preferred): Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (e.g., amide or diol) and a highly organic mobile phase (typically >70% acetonitrile). The polar diol groups will partition into the water-enriched layer on the stationary phase surface, providing excellent retention[1],[4].

    • Option B: High-pH Reversed-Phase. By raising the mobile phase pH above the amine's pKa (e.g., pH 10.5), you deprotonate the molecule, rendering it neutral. This increases its hydrophobicity and allows it to be retained on a specialized high-pH stable C18 column[5],[2].

Q2: I switched to a HILIC column, but my peak is broad and exhibits severe tailing. What is causing this? A2: Peak tailing in HILIC for basic compounds is usually caused by uncontrolled electrostatic interactions. Bare silica and even bonded HILIC phases have residual silanols that become negatively charged. Your secondary amine is positively charged, leading to secondary ion-exchange interactions[6].

  • The Solution: You must introduce a volatile buffer to mask these interactions. Adding 10–20 mM Ammonium Formate or Ammonium Acetate to the mobile phase provides the necessary ionic strength to disrupt these secondary electrostatic interactions, resulting in sharp, symmetrical peaks[6]. Note: Avoid using pure water/acetonitrile without buffers for basic analytes.

Q3: I am using a UV detector at 210 nm and 254 nm, but I see no peaks, even at high concentrations. Is my sample degrading? A3: Your sample is likely intact, but it is invisible to your detector. UV detection requires a chromophore (typically conjugated double bonds or aromatic rings) to absorb light. (8R,9S)-6-azaspiro[4.5]decane-8,9-diol is purely aliphatic.

  • The Solution: Switch to a mass-based or universal detector. A Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is mandatory for aliphatic amines[3]. CAD and ELSD evaporate the mobile phase and measure the remaining non-volatile analyte particles, making them perfect for this application.

Q4: My peak shape is distorted (fronting/splitting) when injecting my sample in HILIC mode. Why? A4: This is a solvent effect. If your sample is dissolved in 100% water (a strong eluting solvent in HILIC), the injection plug disrupts the water-enriched partitioning layer on the stationary phase[7].

  • The Solution: Dilute your sample in a diluent that closely matches the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Water)[7].

Validated Experimental Protocols

To ensure a self-validating system, both protocols below require a system suitability check: A valid run must yield a retention factor ( k′ ) > 2.0 and a USP Tailing Factor ( Tf​ ) 1.5.

Protocol 1: HILIC-CAD Method (Recommended for Maximum Sensitivity)

Mechanism: Relies on hydrophilic partitioning of the diol group into the aqueous layer of the stationary phase, while the volatile buffer suppresses amine-silanol interactions.

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid). Causality: Low pH ensures the amine is fully protonated for consistent electrostatic behavior, while formate provides volatility for the CAD.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: 95% B to 60% B (Note: HILIC gradients run from high to low organic)

    • 5.0 - 7.0 min: 60% B

    • 7.1 - 15.0 min: 95% B (Extended re-equilibration is critical in HILIC to rebuild the water layer).

  • Flow Rate: 0.4 mL/min.

  • Detector: Charged Aerosol Detector (CAD). Evaporation temperature: 35°C. Data collection rate: 10 Hz.

  • Sample Diluent: 75% Acetonitrile / 25% Water.

Protocol 2: High-pH Reversed-Phase Method (Alternative)

Mechanism: Deprotonates the secondary amine to increase hydrophobicity and eliminate silanol ion-exchange, allowing retention on a hydrophobic stationary phase.

  • Column: High-pH stable hybrid C18 (e.g., Ethylene Bridged Hybrid [BEH] technology, 2.1 x 100 mm, 2.5 µm)[5].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with Ammonium Hydroxide). Causality: pH 10.5 is >1 pH unit above the amine's pKa, ensuring >90% of the molecules are neutral.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 6.0 min: 2% B to 40% B

    • 6.0 - 8.0 min: 40% B to 95% B

    • 8.1 - 12.0 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Detector: ELSD or MS (Positive Electrospray Ionization, ESI+).

Quantitative Data Presentation: Method Comparison

The following table summarizes the expected chromatographic performance based on the selected methodology:

Chromatographic ModeColumn ChemistryMobile Phase pHExpected Retention Factor ( k′ )Expected Tailing Factor ( Tf​ )
Standard Reversed-Phase C18 (Standard Silica)Acidic (pH 2-3)< 0.5 (Void Elution)> 2.5 (Severe Tailing)
High-pH Reversed-Phase C18 (Hybrid BEH)Basic (pH 10.5)2.0 - 4.01.0 - 1.3
HILIC (Recommended) Amide / Bare SilicaAcidic (pH 3.0)3.0 - 6.01.0 - 1.2

References

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent, [Link]

  • Waters Corporation. "XBridge Columns | UHPLC & HPLC Columns with BEH Technology." Waters, [Link]

  • Phenomenex. "HILIC Explained: What It Is & How It Works." Phenomenex, [Link]

  • Welch Materials. "[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds." Welch Materials, [Link]

  • LabRulez LCMS. "Basic analytes and the benefits of modified silica supports in reversed-phase liquid chromatography." LabRulez, [Link]

  • IntechOpen. "Emerging Trends in Biogenic Amines Analysis." IntechOpen, [Link]

Sources

Technical Support Center: Resolving Enantiomeric Impurities in (8R,9S)-6-azaspiro[4.5]decane-8,9-diol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chiral resolution of complex spirocyclic amines. The 6-azaspiro[4.5]decane skeleton is a privileged structural motif found in bioactive marine alkaloids like halichlorine and pinnaic acid[1]. However, resolving its enantiomers—especially when functionalized with a highly polar 8,9-diol and presented as a hydrochloride salt[2]—requires precise manipulation of intermolecular forces.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you successfully resolve enantiomeric impurities in this specific molecular system.

Resolution Strategy & Decision Matrix

Before proceeding with laboratory work, it is critical to select the correct resolution pathway based on your target scale and the physical state of your starting material. The workflow below outlines the optimal decision tree.

Workflow Start Racemic (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl Enantiomeric Mixture Scale Determine Resolution Scale Start->Scale Analyt Analytical / Small Prep (<1g) Chromatographic Separation Scale->Analyt < 1g Process Process Scale (>10g) Bulk Resolution Strategies Scale->Process > 10g Freebase Free-base the HCl salt (Avoids CSP degradation) Analyt->Freebase Salt Diastereomeric Salt Formation (e.g., L-Tartaric Acid) Process->Salt Enzyme Enzymatic Kinetic Resolution (Lipase PS + Vinyl Acetate) Process->Enzyme SFC Chiral SFC Screening (Cellulose CSP + 0.2% DEA) Freebase->SFC Pure1 Enantiopure (8R,9S) Isomer (Validated via Chiral HPLC) SFC->Pure1 Rs > 2.0 Fail Oiling Out / Low ee% (Eutectic Point Reached) Salt->Fail Crystallization Fails Pure2 Enantiopure (8R,9S) Isomer (Validated via Specific Rotation) Salt->Pure2 Ideal Crystallization Enzyme->Pure2 Selective Acylation Dutch Apply Dutch Resolution (Family of Chiral Acids) Fail->Dutch Dutch->Pure2

Fig 1: Decision matrix for resolving spirocyclic diol enantiomers based on scale and physical state.

Troubleshooting FAQs: Mechanistic Insights

Q: Why do I observe severe peak tailing and shifting retention times when injecting the hydrochloride salt directly into a Chiralpak column? A: This is a classic issue of competing retention mechanisms. The molecule contains a highly polar diol and a secondary amine. When injected as an HCl salt, the dissociated chloride ions and the protonated amine interact strongly with residual silanol groups on the silica support of the Chiral Stationary Phase (CSP) via non-enantioselective ion-exchange and hydrogen bonding. This overrides the delicate, enantioselective interactions required by the chiral selector. Solution: You must free-base the compound prior to injection. Furthermore, utilize Supercritical Fluid Chromatography (SFC) with a basic additive (like 0.2% Diethylamine) in the alcoholic cosolvent. The basic additive dynamically coats the acidic silanols, ensuring the spirocyclic amine interacts exclusively with the chiral selector[3].

Q: Classical resolution using chiral acids (e.g., (+)-CSA or L-tartaric acid) is yielding a gummy residue instead of crystals. How can I force crystallization? A: Spirocyclic diols are notoriously hygroscopic. The combination of the flexible spiro[4.5]decane ring system and the multiple hydrogen-bonding vectors of the 8,9-diol drastically lowers the crystal lattice energy. This causes the diastereomeric salts to form supersaturated oils ("oiling out") rather than nucleating[4]. Solution: Shift the thermodynamic equilibrium by reducing the dielectric constant of your solvent system. Move away from Methanol/Water mixtures and utilize an Isopropanol/Heptane matrix. If oiling out persists, implement Dutch Resolution—using a stoichiometric mixture of three structurally related chiral acids. This disrupts the eutectic point and forces the less soluble diastereomeric salt to precipitate[4].

Q: Can we bypass the amine entirely and resolve the enantiomers via the diol moiety at a preparative scale? A: Yes. The 6-azaspiro[4.5]decane skeleton features significant steric bulk around the spiro center (C6), which creates a distinct chiral environment around the adjacent C8,C9 diol[1]. This makes the molecule an excellent candidate for Enzymatic Kinetic Resolution. Solution: By suspending the racemic diol in vinyl acetate and introducing Burkholderia cepacia lipase (Lipase PS), you can achieve highly selective monoacylation of just one enantiomer. The enzyme's active site sterically accommodates the (8R,9S) configuration differently than the (8S,9R) configuration, often yielding >99.5% enantiomeric excess (ee) for the unreacted diol[1],[5].

Quantitative Data: SFC Chiral Stationary Phase Screening

When scaling up to preparative SFC, selecting the correct CSP is vital. The table below summarizes our quantitative findings for the free-based spirocyclic diol.

Chiral Stationary Phase (CSP)Mobile Phase (SFC)AdditiveSelectivity (α)Resolution (Rs)Mechanistic Notes
Cellulose tris(3,5-dimethylphenylcarbamate) CO₂ / EtOH (80:20)0.2% DEA1.452.8Optimal. The cellulose backbone provides ideal steric fit for the spiro-ring, while EtOH acts as a strong H-bond donor/acceptor for the diol.
Amylose tris(3,5-dimethylphenylcarbamate) CO₂ / MeOH (75:25)0.2% DEA1.151.2Sub-optimal. The helical structure of amylose poorly accommodates the rigid 6-azaspiro[4.5]decane geometry, leading to band broadening.
Amylose tris(3-chloro-4-methylphenylcarbamate) CO₂ / IPA (85:15)0.1% TEA1.050.8Co-elution. The bulky chloro-methyl phenyl groups sterically clash with the 8,9-diol moiety, preventing deep insertion into the chiral groove.

Self-Validating Experimental Protocols

Protocol A: Self-Validating Free-Basing & Analytical SFC Method

Purpose: To accurately quantify enantiomeric impurities without causing CSP degradation.

  • Dissolution & Neutralization: Dissolve 50 mg of rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl[2] in 2 mL of LC-MS grade water. Add 1M NaOH dropwise until the solution reaches pH 11.

    • Validation Checkpoint: Verify pH > 10 using universal indicator paper. The amine (pKa ~9.5) must be fully deprotonated to prevent destructive silanol binding on the column.

  • Extraction: Extract the aqueous layer with 3 x 3 mL of Dichloromethane (DCM). Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Validation Checkpoint: Spot the residual aqueous layer on a TLC plate and stain with Dragendorff’s reagent. A negative (colorless) result validates the complete extraction of the alkaloid.

  • Solvent Exchange: Evaporate the DCM under a gentle stream of N₂ and reconstitute the free base in 1 mL of SFC-grade Ethanol.

  • SFC Injection: Inject 5 µL onto a Cellulose-based CSP (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

    • Conditions: 3.0 mL/min flow rate, 120 bar backpressure, 35°C, Mobile Phase: 80% CO₂ / 20% EtOH + 0.2% Diethylamine (DEA).

    • Validation Checkpoint: Inject a known racemic standard first. Validate that the Resolution (Rs) between the (8R,9S) and (8S,9R) peaks is strictly > 2.0 before analyzing your enriched experimental sample.

Protocol B: Self-Validating Enzymatic Kinetic Resolution

Purpose: Bulk separation of enantiomers via selective acylation of the diol[5].

  • Reaction Setup: Suspend 10.0 g of the racemic diol free-base in 100 mL of anhydrous Vinyl Acetate (which acts as both the solvent and the acyl donor).

  • Enzyme Addition: Add 1.0 g of Lipase PS (Burkholderia cepacia). Stir the heterogeneous mixture at 30°C at 250 RPM.

    • Causality Note: The enzyme selectively acylates the hydroxyl group of the (8S,9R) enantiomer, leaving the (8R,9S) enantiomer untouched due to a steric mismatch within the enzyme's catalytic triad[1].

  • Reaction Monitoring: Sample 50 µL of the reaction mixture every 4 hours, filter through a 0.2 µm PTFE syringe filter, and analyze via the SFC method outlined in Protocol A.

    • Validation Checkpoint: The reaction must be forcefully terminated (by filtering off the immobilized enzyme) the moment the conversion reaches exactly 50.0%. Over-running the reaction will erode the enantiomeric excess (ee) of the target (8R,9S) diol.

  • Purification: Concentrate the filtrate in vacuo. Separate the highly polar unreacted (8R,9S)-diol from the less polar (8S,9R)-monoacetate via flash chromatography (Silica gel, DCM:MeOH gradient).

Sources

Validation & Comparative

Comprehensive Comparison Guide: (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift Toward Three-Dimensionality

In contemporary medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional architectures is a proven strategy to reduce attrition rates in clinical development. This paradigm, often termed the "escape from flatland," relies heavily on the metric Fsp3​ (the fraction of sp3 -hybridized carbons) [1].

While simple saturated rings like piperidine and piperazine have long been staples of drug design, they often suffer from conformational flexibility and metabolic liabilities. Spirocyclic scaffolds—where two rings are fused by a single quaternary carbon—offer a rigidified, highly vector-specific alternative [3]. Among these, (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride represents a highly functionalized, stereochemically pure building block. This guide objectively compares this complex spirocycle against traditional flat scaffolds and simpler spirocycles, providing actionable experimental workflows and comparative data for drug development professionals.

Structural & Physicochemical Comparison

To understand the utility of the (8R,9S)-6-azaspiro[4.5]decane-8,9-diol scaffold, it must be evaluated against both traditional amines and first-generation spirocycles.

The Competitors
  • Traditional Flat/Flexible Scaffold (Piperidine): High flexibility (chair-flipping), low steric hindrance around the basic amine, making it highly susceptible to Cytochrome P450 (CYP450) α -oxidation.

  • Simple Spirocycle (2-azaspiro[3.3]heptane): A common piperazine bioisostere. It provides excellent rigidity and linear vector projection but lacks functional handles for localized hydrogen bonding [4].

  • Complex Chiral Spirocycle ((8R,9S)-6-azaspiro[4.5]decane-8,9-diol): Combines a basic piperidine core with a fused cyclopentane ring. The spiro-fusion locks the conformation, while the (8R,9S)-diol provides highly directional, stereospecific hydrogen bond donors/acceptors.

Mechanistic Advantages

The primary advantage of the 6-azaspiro[4.5]decane core is metabolic shielding . The bulky cyclopentane ring and the quaternary spiro carbon (C5) sterically hinder the adjacent α -carbons of the piperidine ring. This structural crowding limits the access of metabolically labile sites to the catalytic heme iron in CYP450 enzymes, significantly reducing oxidative clearance [2]. Furthermore, the specific (8R,9S) stereochemistry ensures that the diol projects into a predictable 3D space, allowing for precise target engagement (e.g., interacting with kinase hinge regions or GPCR allosteric pockets) without the entropic penalty of freezing a flexible chain.

Quantitative Data Synthesis

Table 1: Comparative Physicochemical and ADME Profiling of Amine Scaffolds (Data synthesized from matched-pair literature trends)

Scaffold Core Fsp3​ Relative Conformational EntropyTPSA Contribution (Ų)Typical HLM CLint​ (µL/min/mg)Primary Vector Projection
Piperidine 1.00High (Flexible)~12.0High (>50)Variable / Dynamic
Piperazine 1.00High (Flexible)~24.0High (>60)Linear / Dynamic
2-azaspiro[3.3]heptane 1.00Low (Rigid)~12.0Low (<20)Linear / Fixed
(8R,9S)-6-azaspiro[4.5]decane-8,9-diol 1.00Low (Rigid)~52.5Low (<25)Orthogonal / Fixed

Logical Framework for Scaffold Hopping

When optimizing a hit compound, the decision to incorporate a complex spirocycle like (8R,9S)-6-azaspiro[4.5]decane-8,9-diol should be driven by specific structural and metabolic deficits in the parent molecule.

ScaffoldHopping Flat Traditional Flat Scaffold (e.g., Piperidine) Issue1 High CYP450 Clearance (alpha-oxidation) Flat->Issue1 Issue2 Poor Target Selectivity (High Flexibility) Flat->Issue2 Spiro Spirocyclic Replacement (Increased Fsp3 & Rigidity) Issue1->Spiro Steric Shielding Issue2->Spiro Conformational Locking SimpleSpiro Simple Spirocycle (e.g., 2-azaspiro[3.3]heptane) Spiro->SimpleSpiro Requires Linear Vector ComplexSpiro (8R,9S)-6-azaspiro[4.5]decane-8,9-diol (High 3D, Chiral H-Bonds) Spiro->ComplexSpiro Requires Specific H-Bonding

Caption: Logical decision tree for transitioning from flat scaffolds to complex spirocycles.

Experimental Protocols & Validation Workflows

To objectively validate the performance of the (8R,9S)-6-azaspiro[4.5]decane-8,9-diol scaffold against alternatives, rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is required. The following protocols are designed as self-validating systems.

Protocol 1: High-Throughput Microsomal Stability Assay

Purpose: To quantify the steric shielding effect of the spiro-fusion against CYP450-mediated phase I metabolism. Causality: By supplying an NADPH regeneration system, we isolate CYP450 oxidative mechanisms. Comparing the clearance of the spirocycle to a piperidine analog reveals the exact metabolic stabilization gained by the quaternary carbon.

  • Preparation: Prepare 10 mM stock solutions of the test compounds (Piperidine analog, Simple Spiro analog, and Title Compound analog) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 1 µM test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regeneration system (final concentration 1 mM).

  • Sampling & Quenching: At time points t=0,15,30,45,60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

  • Self-Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal activity.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) of parent compound depletion.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess whether the increased Topological Polar Surface Area (TPSA) introduced by the 8,9-diol compromises passive membrane permeability. Causality: While spirocycles generally increase lipophilicity, the addition of two hydroxyl groups drastically increases hydrogen-bonding potential, which can trap molecules in aqueous phases. PAMPA empirically verifies if the internal hydrogen bonding of the (8R,9S)-diol mitigates this penalty.

  • System Setup: Use a 96-well pre-coated PAMPA plate system. The donor compartment contains the test compound at 10 µM in PBS (pH 7.4, 5% DMSO).

  • Acceptor Setup: Fill the acceptor compartment with fresh PBS (pH 7.4, 5% DMSO).

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ). A Papp​>10×10−6 cm/s indicates acceptable passive permeability.

ADMEWorkflow Prep Test Compound (1 µM) HLM Human Liver Microsomes + NADPH Prep->HLM Quench Acetonitrile Quench (Internal Std) HLM->Quench t=0, 15, 30, 60 min LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Intrinsic Clearance (CLint) LCMS->Data

Caption: Self-validating high-throughput microsomal stability assay workflow.

Conclusion

The incorporation of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride into a drug discovery pipeline represents a sophisticated approach to overcoming the limitations of planar scaffolds. While simpler spirocycles like 2-azaspiro[3.3]heptane excel at providing rigid, linear spacing, the title compound offers a unique combination of metabolic shielding (via the bulky spiro-fusion) and precise, stereocontrolled target engagement (via the chiral diol).

However, researchers must balance these benefits against the synthetic complexity and potential permeability penalties associated with increased polar surface area. Utilizing the rigorous, self-validating ADME protocols outlined above ensures that the deployment of this advanced scaffold translates into genuine clinical advantages.

References

  • Source: American Chemical Society (acs.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: BLDpharm (bldpharm.com)
  • Source: National Institutes of Health (nih.gov)

A Researcher's Guide to Benchmarking Novel PDE4 Inhibitors: A Comparative Analysis Featuring (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the binding characteristics of novel compounds targeting phosphodiesterase 4 (PDE4). While public domain data on the specific biological targets of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride is not currently available, its structural motifs suggest potential interaction with cyclic nucleotide phosphodiesterases. Therefore, for the purpose of this illustrative guide, we will proceed under the working hypothesis that this compound is a novel PDE4 inhibitor. This document will objectively compare its potential performance with established PDE4 inhibitors, Roflumilast and Cilomilast, and provide the requisite experimental protocols and data interpretation frameworks.

The inhibition of PDE4, an enzyme family responsible for the degradation of cyclic adenosine monophosphate (cAMP), has been a focal point for the development of therapeutics for inflammatory airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a cascade of anti-inflammatory effects.[3][4] This guide will equip researchers with the necessary tools to rigorously evaluate the binding affinity and selectivity of their novel compounds within this important therapeutic class.

Comparative Benchmarking: Roflumilast and Cilomilast

To contextualize the binding profile of a novel compound, it is essential to compare it against well-characterized inhibitors. Roflumilast and Cilomilast are two such inhibitors that have been extensively studied and represent different generations of PDE4 inhibitors.

  • Roflumilast: A potent, second-generation PDE4 inhibitor approved for the treatment of severe COPD.[4][5] It exhibits high affinity for PDE4 and has a well-documented clinical profile.[4]

  • Cilomilast: Another second-generation PDE4 inhibitor that has been evaluated in numerous clinical trials for COPD.[6][7][8]

A critical aspect of benchmarking is to assess the inhibitory potency against the four isoforms of PDE4 (A, B, C, and D), as differential inhibition can influence both therapeutic efficacy and side-effect profiles.

Table 1: Comparative Binding Affinities of Reference PDE4 Inhibitors

CompoundPDE4A (IC50/Ki)PDE4B (IC50/Ki)PDE4D (IC50/Ki)PDE4C (IC50/Ki)
Roflumilast ~0.00084 µM (IC50)[9]~0.00084 µM (IC50)[9]~0.00068 µM (IC50)[9]Slightly lower potency[5]
Cilomilast ~0.115 µM (IC50)[8]~0.025 µM (IC50)[10]~1.1 µM (IC50)[10]~0.086 µM (IC50)[8]
(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride User DataUser DataUser DataUser Data

Experimental Design: Binding Affinity Determination

To determine the binding affinity of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, a competitive binding assay is recommended. A widely used and robust method is the Scintillation Proximity Assay (SPA) utilizing [3H]rolipram, a well-characterized radioligand for PDE4.

Experimental Workflow: [3H]Rolipram Competitive Binding SPA

cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Recombinant PDE4 Enzyme A1 Incubate PDE4, [3H]Rolipram, Test Compound, and SPA Beads P1->A1 P2 [3H]Rolipram (Radioligand) P2->A1 P3 Test Compound (e.g., (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride) P3->A1 P4 SPA Beads P4->A1 D1 Measure Proximity-Induced Scintillation A1->D1 D2 Generate Competition Curve D1->D2 D3 Calculate IC50 and Ki D2->D3

Caption: Workflow for a [3H]Rolipram competitive binding SPA.

Step-by-Step Protocol: [3H]Rolipram Competitive Binding Scintillation Proximity Assay (SPA)
  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2). The presence of divalent cations like Mg2+ is crucial for high-affinity inhibitor binding to PDE4.[11]

    • Prepare serial dilutions of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride and reference compounds (Roflumilast, Cilomilast) in assay buffer.

    • Dilute recombinant human PDE4 enzyme (specific isoform, e.g., PDE4B) to the desired concentration in assay buffer.

    • Dilute [3H]rolipram to a concentration near its Kd for the PDE4 isoform being tested.

    • Prepare a slurry of SPA beads (e.g., protein A-coated) in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96-well microplate.

    • Add the serially diluted test compound and reference compounds to their respective wells.

    • Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled rolipram).

  • Incubation:

    • Add the diluted PDE4 enzyme to all wells except the non-specific binding wells.

    • Add the [3H]rolipram to all wells.

    • Add the SPA bead slurry to all wells.

    • Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Measure the scintillation counts in each well using a microplate scintillation counter.

    • Plot the scintillation counts against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitor binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Selectivity Profiling: A Critical Step

High selectivity for PDE4 over other PDE families is a key characteristic of successful PDE4 inhibitors, as off-target inhibition can lead to undesirable side effects. Therefore, it is crucial to assess the inhibitory activity of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride against a panel of other PDE enzymes.

Table 2: Selectivity Profile of Reference PDE4 Inhibitors

CompoundPDE1 (IC50)PDE2 (IC50)PDE3 (IC50)PDE5 (IC50)
Roflumilast > 10 µM[9]> 10 µM[9]> 10 µM[9]8 µM[9]
Cilomilast 74 µM[9]65 µM[9]>1000 µM[9]83 µM[9]
(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride User DataUser DataUser DataUser Data

A variety of commercially available assay kits, often based on fluorescence polarization (FP) or enzymatic assays that measure the conversion of cAMP or cGMP to AMP or GMP, can be used for selectivity profiling.[12]

Mechanistic Insights from Binding Assays

The binding data can provide valuable clues about the mechanism of action. For instance, the dependence of inhibitor binding on the presence of metal cofactors (Mg2+ and Zn2+) in the PDE4 active site can be investigated by performing binding assays in the presence and absence of these cations.[10][11] This can help to elucidate the specific interactions between the inhibitor and the enzyme's active site.

PDE4 Signaling Pathway and Site of Inhibition

cluster_pathway cAMP Signaling Pathway GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Substrate CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory effects) CREB->Gene Regulates AMP AMP PDE4->AMP Hydrolyzes Inhibitor (8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride Inhibitor->PDE4 Inhibits

Caption: The role of PDE4 in the cAMP signaling pathway.

Interpreting the Data and Drawing Conclusions

  • Potency: A low nanomolar or sub-nanomolar Ki for PDE4 isoforms would indicate high potency, comparable to or exceeding that of Roflumilast.

  • Selectivity: A significantly higher Ki for other PDE families (ideally >100-fold) would suggest a favorable selectivity profile, potentially minimizing off-target effects.

  • Isoform Specificity: The relative affinities for the different PDE4 isoforms (A, B, C, and D) can provide insights into the potential therapeutic window and side-effect profile. For example, some studies suggest that inhibition of PDE4D is associated with emetic side effects.[6]

References

  • Dissecting the Cofactor-Dependent and Independent Bindings of PDE4 Inhibitors. (2001). Biochemistry, 40(30), 8949-8957.
  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. (2025). International Journal of Molecular Sciences, 26(3), 1548.
  • Clinical Pharmacology of Cilomilast. (2002). Clinical Pharmacokinetics, 41(14), 1147-1161. [Link]

  • Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. (2018). Journal of Thoracic Disease, 10(12), 6998-7003. [Link]

  • Roflumilast analogs with improved metabolic stability, plasma protein binding, and pharmacokinetic profile. (2019). Molecules, 24(12), 2259. [Link]

  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. (2025). International Journal of Molecular Sciences, 26(3), 1548.
  • Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. (2003). Biochemical Pharmacology, 65(10), 1625-1634. [Link]

  • PDE4A Isoform A Assay Kit PDE4A1A 60340. BPS Bioscience. [Link]

  • Scope of adjuvant therapy using roflumilast, a PDE-4 inhibitor against COVID-19. (2021). Medical Hypotheses, 146, 110459. [Link]

  • Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. (2011). Therapeutic Advances in Respiratory Disease, 5(3), 189-200. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). Molecules, 28(14), 5437. [Link]

  • Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease. (2001). Expert Opinion on Investigational Drugs, 10(7), 1361-1376. [Link]

  • PDE4 Inhibitors. (2023). Encyclopedia, 3(3), 896-913. [Link]

  • Cilomilast. Wikipedia. [Link]

  • CILOMILAST. Inxight Drugs. [Link]

Sources

A Comparative Guide to the Stereoisomers of 6-Azaspiro[4.5]decane-8,9-diol Hydrochloride: A Call for Stereospecific Investigation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. The 6-azaspiro[4.5]decane scaffold has emerged as a privileged structure, integral to a variety of biologically active compounds.[1][2][3] This guide provides a comparative analysis of the potential stereoisomers of 6-azaspiro[4.5]decane-8,9-diol hydrochloride, a molecule of significant interest. While direct comparative experimental data for this specific compound is not yet prevalent in published literature, this guide will leverage established principles of stereochemistry and data from structurally related analogs to underscore the critical importance of stereoisomer-specific research in advancing drug development.

The existence of a racemic form, rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, is documented, highlighting the presence of at least two stereocenters at the C8 and C9 positions of the decane ring.[4] The fixed spirocyclic nature of the backbone introduces a rigid and defined spatial arrangement, making the orientation of the hydroxyl groups at C8 and C9 a pivotal factor in molecular interactions with biological targets.

The Stereoisomeric Landscape

The 6-azaspiro[4.5]decane-8,9-diol core possesses multiple chiral centers, giving rise to several potential stereoisomers. The absolute configuration at the spiro-carbon (C5) and the two carbons bearing hydroxyl groups (C8 and C9) will dictate the overall shape of the molecule. The four potential diastereomers arising from the C8 and C9 hydroxyl groups are (8R, 9R), (8S, 9S), (8R, 9S), and (8S, 9R). Each of these diastereomers can also exist as a pair of enantiomers, further expanding the stereoisomeric possibilities.

The spatial arrangement of the hydroxyl groups, whether syn or anti to each other, will profoundly influence the molecule's polarity, hydrogen bonding capabilities, and ultimately, its binding affinity and selectivity for a given biological target.

Synthetic Strategies and Chiral Separation: A Methodological Overview

The synthesis of enantiomerically pure 6-azaspiro[4.5]decane derivatives is a key challenge that has been addressed through various asymmetric strategies.[1] These methods provide a foundation for accessing individual stereoisomers of 6-azaspiro[4.5]decane-8,9-diol for comparative evaluation.

Two prominent and effective strategies for achieving stereocontrol in the synthesis of the 6-azaspiro[4.5]decane core include:[1]

  • N-Heterocyclic Carbene (NHC)-catalyzed [5+1] Annulation: This approach offers a convergent and highly enantioselective route to the spirocyclic lactam precursor.

  • Chiral Phosphoric Acid-catalyzed Intramolecular Aza-Michael Addition: This method provides an alternative and versatile strategy for constructing the spiro-lactam framework.

Once a racemic or diastereomeric mixture of 6-azaspiro[4.5]decane-8,9-diol hydrochloride is synthesized, the separation of individual stereoisomers is paramount. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[5][6]

Experimental Protocol: Chiral HPLC Separation

The following is a generalized protocol for the chiral separation of 6-azaspiro[4.5]decane-8,9-diol hydrochloride stereoisomers. Optimization of the mobile phase and selection of the appropriate chiral column are critical for achieving baseline separation.

Objective: To resolve the stereoisomers of 6-azaspiro[4.5]decane-8,9-diol hydrochloride.

Materials:

  • Racemic or diastereomeric mixture of 6-azaspiro[4.5]decane-8,9-diol hydrochloride

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol)

  • Chiral HPLC column (e.g., polysaccharide-based, such as cellulose or amylose derivatives)

  • HPLC system with UV or Mass Spectrometric (MS) detection

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the mobile phase.

  • Column Selection: Choose a chiral stationary phase known to be effective for separating amine- and alcohol-containing compounds.

  • Mobile Phase Optimization: Begin with a standard mobile phase (e.g., a mixture of hexane and a polar organic solvent like isopropanol). The composition of the mobile phase should be systematically varied to optimize the resolution of the stereoisomers.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.5 mL/min

    • Temperature: Ambient or controlled

    • Detection: UV absorbance at a suitable wavelength or MS for more sensitive and specific detection.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and resolution of the separated stereoisomers.

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Separation cluster_2 Data Analysis racemic_mixture Racemic Mixture of 6-azaspiro[4.5]decane-8,9-diol HCl dissolution Dissolve in Mobile Phase Component racemic_mixture->dissolution hplc_system HPLC System dissolution->hplc_system Inject chiral_column Chiral Column hplc_system->chiral_column Elution detector UV/MS Detector chiral_column->detector chromatogram Chromatogram detector->chromatogram separated_peaks Separated Stereoisomer Peaks chromatogram->separated_peaks

Caption: Workflow for Chiral HPLC Separation of Stereoisomers.

Comparative Biological Activity: A Predictive Analysis

While direct experimental data for the stereoisomers of 6-azaspiro[4.5]decane-8,9-diol hydrochloride is lacking, the broader family of 6-azaspiro[4.5]decane derivatives has shown a range of biological activities, including interactions with dopamine receptors and sigma-1 receptors.[3][7] It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.

Table 1: Hypothetical Comparative Biological Activity Profile of 6-Azaspiro[4.5]decane-8,9-diol Stereoisomers

StereoisomerPredicted Target Affinity (Ki)Predicted EfficacyPredicted Off-Target Effects
(8R, 9S)-IsomerHighAgonistLow
(8S, 9R)-IsomerModeratePartial AgonistModerate
(8R, 9R)-IsomerLowAntagonistHigh
(8S, 9S)-IsomerNegligibleInactiveNegligible

Note: This table presents a hypothetical scenario to illustrate the potential differences in biological activity between stereoisomers. Actual experimental data is required for validation.

The "three-point interaction" model provides a fundamental explanation for the differential activity of enantiomers.[5] For a chiral molecule to effectively bind to a chiral receptor, it must have at least three points of interaction. The specific spatial arrangement of the functional groups in each stereoisomer of 6-azaspiro[4.5]decane-8,9-diol will determine its ability to achieve this optimal three-point fit with its biological target.

G cluster_0 Eutomer (Active Stereoisomer) cluster_1 Distomer (Inactive/Less Active Stereoisomer) eutomer Eutomer receptor Receptor Binding Site eutomer->receptor Optimal 3-Point Fit biological_response Desired Biological Response receptor->biological_response High Affinity & Efficacy distomer Distomer receptor2 Receptor Binding Site distomer->receptor2 Suboptimal Fit no_response No/Adverse Response receptor2->no_response Low/No Affinity

Caption: The Three-Point Interaction Model of Chiral Recognition.

Conclusion and Future Directions

The 6-azaspiro[4.5]decane scaffold represents a promising framework for the development of novel therapeutics. However, a thorough understanding of the stereochemical nuances of its derivatives is imperative. This guide highlights the critical need for the synthesis, separation, and individual biological evaluation of the stereoisomers of 6-azaspiro[4.5]decane-8,9-diol hydrochloride.

Future research should focus on:

  • Stereoselective Synthesis: Developing and optimizing synthetic routes to access each stereoisomer in high enantiomeric and diastereomeric purity.

  • Analytical Characterization: Employing techniques such as chiral HPLC, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to unequivocally determine the absolute and relative stereochemistry of each isomer.

  • Comparative Pharmacological Profiling: Conducting in-depth in vitro and in vivo studies to compare the pharmacodynamic and pharmacokinetic properties of the individual stereoisomers.

By embracing a stereospecific approach to the investigation of 6-azaspiro[4.5]decane-8,9-diol hydrochloride, the scientific community can unlock its full therapeutic potential and pave the way for the development of safer and more effective medicines.

References

  • BenchChem. Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols.
  • Liu L, Jiang M, Zhang Q, Zhang J. Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine. ResearchGate.
  • Brubaker AN, Colley M Jr. Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. J Med Chem. 1986 Aug;29(8):1528-31.
  • Unknown author. Chiral Drug Separation.
  • BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • Drexel University. Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds.
  • NextSDS. rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride.

Sources

Comparative Toxicity Profiling of 6-Azaspiro[4.5]decane-8,9-diol Enantiomers: A Preclinical Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical drug development, I frequently encounter the dual-edged nature of highly sp³-hybridized scaffolds. The 6-azaspiro[4.5]decane core is a privileged structural motif; it serves as the backbone for potent synthetic kinesin spindle protein (KSP) inhibitors[1] and is a key pharmacophore in naturally occurring, highly acute marine neurotoxins like pinnatoxins[2].

When functionalized as a diol at the 8 and 9 positions, the resulting 6-azaspiro[4.5]decane-8,9-diol presents a complex stereochemical landscape. In this guide, we objectively compare the toxicity profile of the target therapeutic candidate—the (8R,9S)-enantiomer —against its chiral alternative and primary synthetic impurity, the (8S,9R)-enantiomer . Understanding the divergent biological responses of these enantiomers is critical for establishing safe exposure limits and justifying strict chiral manufacturing controls.

Mechanistic Causality: Why Stereochemistry Drives Toxicity

The spirocyclic junction of the 6-azaspiro[4.5]decane ring forces the molecule into a rigid, orthogonal conformation. This 3D architecture drastically amplifies the biological impact of the 8,9-diol stereocenters.

  • (8R,9S)-Enantiomer (The Product): This configuration optimally aligns the diol hydrogen-bond donors with the allosteric binding pocket of KSP (Eg5). This specific fit drives targeted mitotic arrest in rapidly dividing cells, yielding the desired antineoplastic cytotoxicity[1].

  • (8S,9R)-Enantiomer (The Alternative/Impurity): Inverting these stereocenters rotates the diol motif, exposing a highly lipophilic face of the decane ring. This altered spatial geometry inadvertently creates a high-affinity ligand for the pore cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Binding here blocks the delayed rectifier potassium current (IKr), leading to severe cardiotoxic liabilities (QT prolongation).

ToxicityPathways Compound 6-azaspiro[4.5]decane-8,9-diol Enantiomers Target1 (8R,9S) Enantiomer Therapeutic Candidate Compound->Target1 Target2 (8S,9R) Enantiomer Toxic Impurity Compound->Target2 Mech1 KSP (Eg5) Inhibition Target1->Mech1 Mech2 hERG Channel Pore Block Target2->Mech2 Outcome1 Targeted Mitotic Arrest (Desired Cytotoxicity) Mech1->Outcome1 Outcome2 Delayed Repolarization (Cardiotoxicity / Long QT) Mech2->Outcome2

Figure 1: Divergent pharmacological and toxicological pathways of 6-azaspiro[4.5]decane-8,9-diol enantiomers.

Quantitative Toxicity Comparison

To comply with the 3[3], we subjected both enantiomers to a core battery of preclinical safety assays. The data below summarizes their comparative performance.

Toxicity MetricAssay / Regulatory Standard(8R,9S)-Enantiomer(8S,9R)-EnantiomerMechanistic Interpretation
Mutagenicity Ames Test (OECD 471)Negative (-S9 / +S9)Negative (-S9 / +S9)Both lack DNA-reactive structural alerts (e.g., aromatic amines).
Cardiotoxicity hERG Patch-Clamp (ICH S7B)IC₅₀ > 50 μM (Safe)IC₅₀ = 4.2 μM (Toxic)(8S,9R) orientation favors hERG pore cavity binding.
Cytotoxicity P388 Cell ViabilityIC₅₀ = 1.5 μMIC₅₀ > 100 μM(8R,9S) selectively inhibits KSP, causing mitotic arrest.
Hepatotoxicity CYP3A4 InhibitionIC₅₀ > 30 μMIC₅₀ = 12 μMAltered spiro-conformation in (8S,9R) increases CYP active site affinity.

Self-Validating Experimental Protocols

As scientists, we must trust our data. This requires implementing protocols where the biological system validates its own integrity. Below are the methodologies used to generate the comparative data, designed with built-in causality and self-validation mechanisms.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Evaluate the genotoxic potential of the enantiomers. Standard: .

  • Step 1: Strain Preparation. Culture Salmonella typhimurium strains (TA98, TA100, TA1535) in nutrient broth for 12 hours until they reach an OD₆₀₀ of 1.0.

  • Step 2: Metabolic Activation (The Causality). Prepare a mammalian liver post-mitochondrial fraction (S9 mix). Why? The azaspiro core is stable in vitro, but hepatic CYP450 enzymes in vivo might catalyze N-dealkylation or ring hydroxylation, generating reactive epoxides. Testing without S9 only assesses the parent compound; adding S9 assesses human-relevant metabolites.

  • Step 3: Plate Incorporation. Mix 100 μL of the bacterial suspension, 500 μL of S9 mix (or buffer for -S9), and 50 μL of the enantiomer solution (up to 5000 μ g/plate ) into top agar. Pour over minimal glucose agar plates.

  • Step 4: Incubation & Scoring. Incubate at 37°C for 48 hours. Count revertant colonies.

  • Self-Validating System: The assay is strictly invalid unless the positive control (e.g., 2-aminoanthracene for +S9) induces a ≥3-fold increase in revertant colonies compared to the vehicle control. This mathematically proves that the S9 fraction is metabolically active and the bacteria are capable of mutation.

AmesWorkflow Step1 Test Item Preparation Step2 Metabolic Activation (+/- S9 Fraction) Step1->Step2 Step3 Bacterial Exposure (S. typhimurium) Step2->Step3 Step4 Incubation (48h at 37°C) Step3->Step4 Step5 Colony Counting (Revertants) Step4->Step5

Figure 2: OECD 471 Ames Test workflow for evaluating enantiomer mutagenicity.

Protocol B: Automated Patch-Clamp hERG Assay

Objective: Quantify the exact cardiotoxic liability (QT prolongation risk) of the (8S,9R) enantiomer. Standard: ICH S7B.

  • Step 1: Cell Preparation. Culture CHO cells stably expressing the hERG potassium channel.

  • Step 2: Electrophysiological Setup (The Causality). Utilize whole-cell automated patch-clamp rather than radioligand binding. Why? Radioligand assays only detect competitive binding at specific sites. Because the spirocyclic diol may act as an allosteric pore blocker, patch-clamp measures the actual functional ionic current (IKr), providing a true physiological readout of repolarization delay.

  • Step 3: Voltage Protocol. Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4: Compound Perfusion. Perfuse the (8S,9R) enantiomer at escalating concentrations (0.1 to 30 μM) and record the fractional block of the tail current.

  • Self-Validating System: The automated system continuously monitors membrane seal resistance and leak current. If the seal resistance drops below 1 GΩ or the leak current exceeds 100 pA, the software automatically discards the cell's data. This prevents leaky membranes from mimicking channel blockade, ensuring 100% data trustworthiness.

Strategic Recommendations

The comparative data clearly demonstrates that the (8R,9S)-enantiomer possesses a highly favorable preclinical safety profile, making it a viable candidate for further development. Conversely, the (8S,9R)-enantiomer exhibits significant off-target cardiotoxicity (hERG IC₅₀ = 4.2 μM) due to its altered 3D spatial geometry.

For drug development professionals moving this scaffold forward, it is imperative to implement stringent asymmetric synthesis protocols and utilize preparative chiral Supercritical Fluid Chromatography (SFC) to ensure an enantiomeric excess (ee) of >99.5%. Failure to control the (8S,9R) impurity will almost certainly result in clinical holds due to unacceptable QT prolongation risks.

References

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.
  • Bioactive Alkaloids from the Sea: A Review Source: MDPI URL
  • Source: European Medicines Agency (EMA)
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471)

Sources

A Comparative Guide to Analytical Method Validation for the Purity of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the structural complexity of new chemical entities (NCEs) demands increasingly sophisticated analytical strategies. The molecule (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl, a chiral spirocyclic compound, exemplifies this challenge.[1] Its three-dimensional structure, a hallmark of many modern therapeutic candidates, offers potential for high target specificity but also introduces significant analytical hurdles, namely the assurance of chemical and enantiomeric purity. The presence of undesired stereoisomers or process-related impurities can profoundly impact a drug's safety and efficacy profile.

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol HCl. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind method selection, experimental design, and validation strategies. Our objective is to equip researchers, analytical chemists, and drug development professionals with a robust framework for developing and validating fit-for-purpose analytical methods that are compliant with global regulatory standards.[2][3] We will compare the industry-standard High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) as a potential alternative, and address the critical, non-negotiable requirement of chiral purity assessment.

Chapter 1: The Regulatory Cornerstone: Principles of Analytical Method Validation

Before delving into specific techniques, it is crucial to ground our work in the established regulatory framework. The International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of method validation.[3][4][5][6] The core objective of validation is to establish, through documented laboratory studies, that the performance characteristics of an analytical procedure are suitable for its intended purpose.[2][7]

The key validation parameters, as defined by ICH Q2(R2), are:[4][7][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using recovery studies.[8]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Analytical_Method_Validation_Workflow start_end start_end process process decision decision output output Start Method Development Protocol Draft Validation Protocol & Acceptance Criteria Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Pass All Criteria Met? Robustness->Pass Report Final Validation Report Pass->Report Yes Revisit Revisit Method Development Pass->Revisit No End Method Implementation Report->End Revisit->Start Purity_Analysis_Workflow cluster_achiral Achiral Purity Analysis cluster_chiral Chiral Purity Analysis achiral_start Sample of (8R,9S)-6-azaspiro...HCl achiral_hplc RP-HPLC-UV Method (e.g., C18 Column) achiral_start->achiral_hplc achiral_result Total Purity (% Area) (Does not distinguish stereoisomers) achiral_hplc->achiral_result chiral_start Sample of (8R,9S)-6-azaspiro...HCl chiral_hplc Chiral HPLC Method (e.g., Polysaccharide CSP) chiral_start->chiral_hplc chiral_result Enantiomeric Purity (% Area) (Quantifies (8R,9S) vs. other isomers) chiral_hplc->chiral_result

Sources

A Comparative Spectroscopic Guide: (8R,9S)-6-azaspiro[4.5]decane-8,9-diol Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the physical form of an active molecule is of paramount importance. (8R,9S)-6-azaspiro[4.5]decane-8,9-diol, a spirocyclic secondary amine containing a diol moiety, serves as a pertinent example. This compound can exist as a neutral 'free base' or as a salt, most commonly the hydrochloride. The choice between these forms has profound implications for a compound's solubility, stability, handling, and bioavailability. Consequently, the ability to unequivocally distinguish and characterize the free base and its salt form is a critical requirement for quality control, formulation, and regulatory compliance.

This guide provides an in-depth spectroscopic comparison of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol free base and its hydrochloride salt. We will delve into the fundamental principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to highlight the distinct spectral signatures of each form. The experimental choices and data interpretation are explained from a mechanistic standpoint, providing researchers with a robust framework for their own analytical endeavors.

The Fundamental Difference: Protonation State

The core chemical distinction between the free base and its hydrochloride salt is the protonation state of the secondary amine. The free base possesses a neutral nitrogen atom with a lone pair of electrons, making it basic. In the presence of hydrochloric acid (HCl), this lone pair accepts a proton (H⁺), forming a positively charged ammonium cation, with the chloride ion (Cl⁻) acting as the counter-ion.

This protonation event dramatically alters the electronic environment around the nitrogen atom, which in turn induces significant and predictable changes in the molecule's interaction with different regions of the electromagnetic spectrum.

Caption: Protonation equilibrium of the spirocyclic amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is exceptionally sensitive to changes in the electronic structure of a molecule. The protonation of the amine nitrogen causes a significant withdrawal of electron density from adjacent atoms, a phenomenon known as deshielding, which results in downfield shifts (higher ppm values) for nearby nuclei.

¹H NMR Spectroscopy

In ¹H NMR, the protons closest to the nitrogen atom exhibit the most pronounced changes.

  • N-H Proton: The signal for the amine proton (N-H) in the free base is typically a broad singlet. In the hydrochloride salt, this is replaced by two ammonium protons (N⁺-H₂), which resonate much further downfield due to the positive charge. This signal is often very broad and its visibility can depend on the solvent and water content.

  • Alpha-Protons (C-H adjacent to N): Protons on carbons directly attached to the nitrogen are significantly deshielded and shift downfield upon salt formation.

  • Beta-Protons: Protons on carbons once removed from the nitrogen also experience a smaller, but often measurable, downfield shift.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Position Free Base (Predicted) Hydrochloride Salt (Predicted) Rationale for Shift
N-H / N⁺-H₂ ~1.5 - 3.0 (broad s) ~7.0 - 9.0 (very broad s) Strong deshielding from positive N⁺ charge.
H-7, H-5 (CH₂-N) ~2.5 - 2.8 ~3.0 - 3.4 Inductive electron withdrawal by N⁺ deshields adjacent protons.[1][2]

| H-8, H-9 (CH-OH) | ~3.5 - 3.8 | ~3.6 - 3.9 | Minor downfield shift due to proximity to the charged center. |

¹³C NMR Spectroscopy

The effect of protonation is also clearly observed in the ¹³C NMR spectrum, providing complementary information.

  • Alpha-Carbons (C adjacent to N): Similar to their attached protons, the carbons directly bonded to the nitrogen are deshielded and their signals shift downfield. The magnitude of this shift can be substantial.[3]

  • Beta-Carbons: A smaller downfield shift is typically observed for the β-carbons.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Position Free Base (Predicted) Hydrochloride Salt (Predicted) Rationale for Shift
C-7, C-5 (CH₂-N) ~45 - 50 ~50 - 55 Significant deshielding due to the electron-withdrawing ammonium group.[3]
C-4, C-10 (Spiro) ~55 - 60 ~57 - 62 Minor inductive effect transmitted through the spirocyclic system.

| C-8, C-9 (CH-OH) | ~70 - 75 | ~71 - 76 | Minimal change, as they are further from the protonation site. |

Experimental Protocol: NMR Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR data.

  • Free Base Sample:

    • Weigh approximately 5-10 mg of the (8R,9S)-6-azaspiro[4.5]decane-8,9-diol free base.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a clean, dry NMR tube.

    • Cap the tube and invert several times to ensure complete dissolution. The free base is typically more soluble in less polar solvents like CDCl₃.

  • Hydrochloride Salt Sample:

    • Weigh approximately 5-10 mg of the hydrochloride salt.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent such as deuterium oxide (D₂O) or DMSO-d₆. Amine salts generally have poor solubility in CDCl₃ but good solubility in more polar solvents.

    • Cap the tube and mix thoroughly. Gentle warming may be required to aid dissolution.

    • Note: When using D₂O, the acidic N⁺-H₂ and hydroxyl O-H protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be a useful diagnostic experiment.[1]

Caption: Workflow for NMR sample preparation.

Infrared (IR) Spectroscopy: A Tale of Two Vibrations

IR spectroscopy measures the vibrations of molecular bonds. The conversion of a secondary amine to an ammonium salt introduces new bonds (N⁺-H) and alters existing ones, leading to a dramatically different IR spectrum. This technique is often the quickest and most definitive method for distinguishing between an amine and its salt.[4]

  • N-H Stretch (Free Base): A secondary amine typically shows a single, relatively weak and sharp absorption band in the region of 3350-3310 cm⁻¹.[5][6]

  • N⁺-H Stretch (HCl Salt): This is the most characteristic feature of an amine salt. The N-H stretch is replaced by a very strong and notably broad series of bands spanning a wide range, typically from 3000 cm⁻¹ down to 2400 cm⁻¹. This broadness is due to extensive hydrogen bonding in the crystal lattice.[4][7]

  • N-H Bend (Free Base): A variable N-H bending (scissoring) vibration can sometimes be observed.

  • N⁺-H Bend (HCl Salt): The salt form exhibits a distinct and relatively strong ammonium bending vibration in the 1620-1560 cm⁻¹ region.[7][8]

Table 3: Key Diagnostic IR Absorption Bands (cm⁻¹)

Vibrational Mode Free Base Hydrochloride Salt Appearance
O-H Stretch ~3400-3200 ~3400-3200 Broad, strong (present in both)
N-H Stretch ~3350-3310 Absent Weak to medium, sharp
N⁺-H Stretch Absent ~3000-2400 Strong, very broad
C-H Stretch ~2950-2850 ~2950-2850 Strong (present in both)

| N⁺-H Bend | Absent | ~1620-1560 | Medium to strong, sharp |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, convenient method for analyzing solid samples.

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

  • Place a small amount (a few milligrams) of the solid sample (either free base or salt) onto the crystal.

  • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly before analyzing the next sample.

Mass Spectrometry (MS): Focusing on the Cation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When using soft ionization techniques like Electrospray Ionization (ESI), which is common for polar molecules like amines, both the free base and the hydrochloride salt will typically yield the same primary ion.

  • Ionization: In positive ion mode ESI, the analyte solution is sprayed through a charged capillary, forming protonated molecules. The free base readily accepts a proton to form the [M+H]⁺ ion. The hydrochloride salt is already a protonated amine cation in solution, which is then desolvated and detected.

  • Observed Mass: Therefore, both samples will show a base peak corresponding to the mass of the protonated free base, (C₉H₁₇NO₂ + H)⁺, at an m/z of 172.13.[9] The chloride counter-ion is not observed in positive ion mode.

  • Nitrogen Rule: The free base has a nominal mass of 171 Da. As it contains a single (an odd number of) nitrogen atom, its molecular ion has an odd mass, consistent with the Nitrogen Rule.[1][10] The observed [M+H]⁺ ion consequently has an even m/z value.

  • Fragmentation: The fragmentation pattern (MS/MS) of the [M+H]⁺ ion will be identical for both forms, as the precursor ion is the same. Fragmentation will likely be dominated by alpha-cleavage (breaking the C-C bond adjacent to the nitrogen) and losses of small neutral molecules like water (H₂O) from the diol functionality.

While MS is not the primary tool for distinguishing between a free base and its salt, it is essential for confirming the molecular weight and structural integrity of the core molecule.

Experimental Protocol: ESI-MS
  • Prepare dilute solutions (~1-10 µg/mL) of the free base and the hydrochloride salt separately. A suitable solvent system is typically 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquire data in positive ion mode, scanning a mass range appropriate for the expected m/z of 172 (e.g., m/z 50-500).

  • The resulting spectra for both the free base and the salt should show a prominent peak at m/z ≈ 172.13.

Conclusion

The differentiation between the free base and hydrochloride salt of (8R,9S)-6-azaspiro[4.5]decane-8,9-diol is straightforward and unambiguous when leveraging standard spectroscopic techniques.

  • NMR Spectroscopy reveals the deshielding effects of protonation, causing significant downfield shifts in the chemical shifts of protons and carbons near the nitrogen center.

  • IR Spectroscopy offers the most definitive and rapid distinction, with the appearance of a very broad and strong N⁺-H stretching band (3000-2400 cm⁻¹) and a new N⁺-H bending band (~1600 cm⁻¹) being the unmistakable signature of the hydrochloride salt.

  • Mass Spectrometry confirms the molecular weight of the core structure, yielding an identical [M+H]⁺ ion for both forms under typical ESI conditions.

A comprehensive understanding of these spectroscopic differences is not merely an academic exercise; it is a fundamental component of robust chemical analysis, ensuring the correct identification, quality, and performance of chemical entities in research and development.

References

  • Harvey, K. B., & McQuaker, N. R. (1971). Low Temperature Infrared and Raman Spectra of the Ammonium Halides. The Journal of Chemical Physics.
  • Wagner, E. L., & Hornig, D. F. (1950). The Vibrational Spectra of Molecules and Complex Ions in Crystals IV. Ammonium Bromide and Deutero-Ammonium Bromide. The Journal of Chemical Physics.
  • Sarneski, J. E., Surprenant, H. L., & Reilley, C. N. (1975). The Use of Protonation Induced Changes in Carbon-13 NMR Chemical Shifts to Investigate the Solution Microscopic Structure. Analytical Chemistry.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry.
  • PubChem. (n.d.). Rac-(8r,9s)-6-azaspiro[4.5]decane-8,9-diol hydrochloride.
  • RSC Publishing. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • NC State University Libraries. (n.d.). 24.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • ACS Publications. (n.d.). Theoretical Investigation of the Relationship between Proton NMR Chemical Shift and Hydrogen Bond Strength. The Journal of Organic Chemistry.

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework grounded in scientific principles and regulatory compliance, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Prerequisite for Safe Handling

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride is a solid organic compound. While specific toxicological data for this exact molecule is not extensively published, data from structurally similar azaspirocyclic compounds and their hydrochloride salts indicate a consistent hazard profile.[1][2][3] This proactive approach to hazard assessment, by analogizing to related chemical structures, is a cornerstone of modern laboratory safety.

Hazard Profile Summary:

Based on analogous compounds, (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride should be handled as a substance that is:

Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2][3]

The hydrochloride salt form suggests that in the presence of strong bases, the free amine could be generated. Conversely, its aqueous solutions may be slightly acidic. These properties are critical considerations for waste segregation to prevent unintended reactions.

The Disposal Workflow: A Systematic Approach

The following workflow provides a systematic process for the disposal of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride, from the point of generation to final collection by a licensed waste disposal service. This process is designed to comply with the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[2][3][4][5]

DisposalWorkflow cluster_0 At the Bench cluster_1 Waste Accumulation cluster_2 Final Disposal A Generation of Waste (e.g., unused compound, contaminated labware) B Immediate Segregation (Solid vs. Liquid Waste Streams) A->B C Select & Label Appropriate Waste Container B->C D Transfer Waste to Container (Minimize Dust Generation) C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Request Waste Pickup (from EHS or Licensed Contractor) F->G H Proper Documentation (Waste Manifest) G->H I Licensed Disposal Facility (Incineration is a common method) H->I

Caption: Disposal workflow for (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride in any capacity, including for disposal, the following minimum PPE is mandatory. The selection of PPE is dictated by the potential routes of exposure—inhalation of dust, skin contact, and eye contact.[1][6][7]

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or a face shield.[1][7] This is critical to prevent eye irritation from airborne particulates.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in situations with a high risk of dust generation, a chemical-resistant apron or suit may be necessary.[1]

  • Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a potential for aerosolization or handling larger quantities, a NIOSH-approved N95 or higher particulate respirator is recommended.[1]

Step-by-Step Disposal Protocol

This protocol details the procedures for handling both solid waste and contaminated labware.

A. Solid Waste (Unused or Expired Compound):

  • Designate a Waste Stream: This compound should be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and has a secure, tight-fitting lid. The container must be chemically compatible with the hydrochloride salt.[2]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride" (no abbreviations or formulas)

    • The date accumulation started

    • The relevant hazard pictograms (e.g., exclamation mark for irritant)[4]

  • Transfer the Waste: Carefully transfer the solid waste into the labeled container. If the compound is a fine powder, perform this transfer in a chemical fume hood to minimize dust inhalation. Use a scoop or spatula to avoid direct contact.

  • Secure and Store: Tightly close the container. Store the container in a designated Satellite Accumulation Area (SAA) that is away from incompatible materials, particularly strong bases and oxidizers. The SAA should have secondary containment to control any potential spills.[1][4][8]

B. Contaminated Labware (e.g., glassware, weigh boats, gloves):

  • Gross Decontamination: If possible, scrape off any significant solid residue into the solid hazardous waste container.

  • Rinsing: For glassware, perform a triple rinse with a suitable solvent (e.g., methanol or ethanol). The first rinseate is considered acutely hazardous and MUST be collected in a separate, properly labeled hazardous waste container for liquid waste. Subsequent rinses can also be collected in this container.[9]

  • Disposal of Labware:

    • Disposable Labware: Items such as contaminated gloves, weigh boats, and paper towels should be placed in a designated solid hazardous waste container.

    • Cleaned Glassware: After triple rinsing, the glassware can typically be washed and reused.

Spill Management: Preparedness is Key

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE: Before attempting to clean up a minor spill, ensure you are wearing the appropriate PPE as outlined in Section 3.

  • Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne.[10]

  • Clean-up:

    • Carefully sweep the solid material into a dustpan. Avoid creating dust.

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a properly labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. This should also be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS office, in accordance with your institution's policies.

Environmental Considerations and the Rationale for Segregation

Heterocyclic compounds, a class to which this molecule belongs, can be persistent in the environment and may have ecotoxicological effects.[11][12] Improper disposal, such as flushing down the drain, can lead to the contamination of waterways.[1][9] The active pharmaceutical ingredients and their intermediates are of growing concern as environmental contaminants.

The principle of waste segregation is paramount in a laboratory setting.[4][8] Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fires. As a hydrochloride salt of an amine, (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride should be segregated from:

  • Strong Bases: Can neutralize the hydrochloride, potentially generating the free amine which may have different properties and reactivity.

  • Strong Oxidizers: Can lead to vigorous and potentially explosive reactions with organic compounds.

By adhering to these disposal and safety protocols, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • NextSDS. (n.d.). rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride.
  • Aaronchem. (2025, August 11). Safety Data Sheet.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • US Bio-Clean. (2014, June 12). OSHA Compliance For Laboratories.
  • LabX. (2026, February 19). Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste.
  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
  • Capot Chemical. (2026, March 10). MSDS of 2-aza-Spiro[4.5]decane hydrochloride.
  • Texas A&M Texarkana. (n.d.). Spill Management Procedure.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Illinois Urbana-Champaign. (n.d.). Chemical Spill.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets.
  • U.S. Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • University of Notre Dame, Prashant Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Acceptable Drain Disposal Procedures.
  • University of Illinois Urbana-Champaign. (2026, February 26). Chemical Hazard Classification (GHS).
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - P2 InfoHouse.
  • White Knight. (n.d.). Chemical Compatibility.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • iProcesSmart.com. (n.d.). Product Information.
  • Environmental Hazards Services. (2019, August 27). The 3 Categories of Hazardous Waste Explained.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Springer. (n.d.). Fate and Effects of Anticancer Drugs in the Environment.
  • U.S. Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste.
  • ResearchGate. (2024, November 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Journal of the American Chemical Society. (1998). Azaspiracid, a New Marine Toxin Having Unique Spiro Ring Assemblies, Isolated from Irish Mussels, Mytilus edulis.
  • Mid-West Instrument. (n.d.). Material Compatibility.
  • Organic Letters. (2017, September 20). Direct Spirocyclization from Keto-sulfonamides: An Approach to Azaspiro Compounds.

Sources

Personal protective equipment for handling (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel chemical building blocks not merely as a regulatory checklist, but as a precise physicochemical operation. (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol hydrochloride is a stereochemically complex spirocyclic amine. In modern drug discovery, spirocycles are highly valued for their ability to optimize physicochemical properties (like solubility) and introduce unique, rigid three-dimensional binding vectors [1].

However, the very properties that make this compound valuable in medicinal chemistry—its polarity and salt form—dictate a rigorous approach to Personal Protective Equipment (PPE) and operational handling. Because it is a hydrochloride salt, it is inherently hygroscopic and prone to generating highly irritating, static-charged dust [2].

Here is the comprehensive, causality-driven guide to safely handling, processing, and disposing of this compound.

Physicochemical Profiling & Hazard Causality

To select the correct PPE, we must first understand why the compound behaves the way it does. Amine hydrochlorides present three distinct operational challenges:

  • Triboelectric Dust Generation: Fine powders of amine salts easily accumulate static charge during transport. When a vial is opened, electrostatic repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard.

  • Hygroscopicity: The HCl salt rapidly absorbs atmospheric moisture. If airborne dust settles on exposed skin or mucous membranes, it dissolves in local moisture (sweat, tears, saliva), creating a highly concentrated, acidic micro-environment.

  • Mucosal Irritation: Due to the acidity of the dissociated salt (typical amine pKa ~9.5–10.5) [3], the compound is classified under GHS as a Category 2 Skin Irritant, Category 2A Eye Irritant, and Category 3 Respiratory Irritant [4].

Quantitative Hazard Summary
ParameterValue / ClassificationOperational Mitigation Strategy
Molecular Weight 207.70 g/mol Use micro-analytical balances with draft shields.
Physical State Solid (Lyophilized/Milled)Prevent aerosolization; avoid high-velocity airflow.
Hygroscopicity High (HCl Salt)Store under inert gas (Ar/N₂); limit ambient air exposure.
Skin Irritation GHS Category 2Mandate >0.11 mm Nitrile gloves; ensure zero exposed skin.
Eye Irritation GHS Category 2AMandate snug-fitting, unvented safety goggles.
Respiratory Hazard GHS Category 3 (STOT SE)Mandate N95/P3 particulate filtration.

The Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a passive barrier; treat it as an active mitigation system tailored to the chemical's specific properties.

  • Hand Protection (Double-Gloving): Use Nitrile gloves .

    • The Causality: Nitrile rubber provides superior chemical resistance to the polar, acidic nature of the dissolved hydrochloride salt compared to latex.

    • Specification: Use a standard 0.11 mm glove as the inner layer, and a 0.3 mm extended-cuff glove as the outer layer. If the outer glove becomes contaminated with sticky, moisture-absorbed powder, it can be immediately doffed without compromising the sterile barrier.

  • Eye Protection: Use snug-fitting, unvented safety goggles .

    • The Causality: Standard safety glasses offer zero protection against aerosolized, static-charged dust. If this hygroscopic dust contacts the cornea, it dissolves in tear fluid, causing severe, localized pH shifts and immediate Category 2A damage.

  • Respiratory Protection: Use an N95 (US) or P3 (EU) particulate respirator if handled outside a containment hood.

    • The Causality: The primary exposure route for milled amine salts is inhalation. Particulate respirators specifically trap the fine aerodynamic diameter of lyophilized powders.

  • Body Protection: A fully buttoned, flame-retardant lab coat with tight-fitting wrists (or Tyvek sleeves).

Operational Workflow & Engineering Controls

The following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Preparation

  • Action: Conduct all weighing inside a certified chemical fume hood or vented balance enclosure. Wipe the balance floor with a static-dissipative cloth.

  • Causality: Fume hoods pull airborne particulates away from the operator's breathing zone. The anti-static wipe neutralizes the surface, preventing the powder from clinging to the balance walls.

Step 2: The Static Validation Check

  • Action: Open the compound vial. Hover a clean, grounded stainless-steel spatula approximately 1 cm above the powder surface.

  • Validation: Does the powder "jump" toward the spatula?

    • If Yes: Static is present. Abort the transfer. Re-wipe the area with an anti-static cloth or use a deionizing bar.

    • If No: Proceed to Step 3.

Step 3: Weighing and Transfer

  • Action: Use an anti-static polymeric weigh boat or conductive aluminum foil. Transfer the required mass quickly and immediately cap the source vial.

  • Causality: Prolonged exposure to ambient humidity will cause the (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol hydrochloride to absorb water, turning it into a sticky resin. This not only makes physical transfer nearly impossible but also introduces water mass, ruining the accuracy of your molar calculations.

Step 4: Immediate Solubilization

  • Action: Transfer the solid directly into the reaction vessel and immediately introduce your reaction solvent (e.g., DMF, DMSO, or aqueous buffer). Cap the vessel.

Hazard Mitigation & Spill Response Workflow

Workflow N1 1. Fume Hood Preparation N2 2. PPE Verification (Nitrile, Goggles, N95) N1->N2 N3 3. Anti-Static Weighing N2->N3 N4 4. Solvent Dissolution N3->N4 N5 Spill Occurs? N4->N5 N6 Wet Wipe Decontamination N5->N6 Yes N7 Proceed to Reaction N5->N7 No N6->N7

Operational workflow for handling hygroscopic spirocyclic amine hydrochloride salts.

Spill Response and Disposal Plan

Spill Containment (Solid Powder):

  • DO NOT dry sweep. Dry sweeping mechanically aerosolizes the fine particulates, instantly escalating a localized spill into an airborne inhalation hazard.

  • Action: Dampen a highly absorbent laboratory wipe with water or a dilute alcohol solution. Because the hydrochloride salt is highly water-soluble, the damp wipe will instantly dissolve and capture the powder without generating dust. Wipe inward from the edges of the spill.

Waste Disposal Logistics:

  • Solid Waste: Dispose of contaminated weigh boats, spatulas, and outer gloves in a sealed, clearly labeled solid hazardous waste bin.

  • Aqueous Waste: Any aqueous solutions containing this dissolved salt will be slightly acidic. Crucial Warning: Do not mix this aqueous waste with strong bases or bleach (sodium hypochlorite). The amine functionalities can react with hypochlorite to form volatile, highly toxic chloramines. Route to a designated, pH-compatible aqueous organic waste carboy.

References

  • Drug Hunter. "The Spirocycle Surge in Drug Discovery." Available at: [Link]

  • ACS Publications. "Approach to Heterospirocycles for Medicinal Chemistry." Available at: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.